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  • Product: 7-Fluoro-2-methylquinazolin-4-amine
  • CAS: 1009036-30-9

Core Science & Biosynthesis

Foundational

Technical Guide: 7-Fluoro-2-methylquinazolin-4-amine (CAS 1009036-30-9)

Executive Summary 7-Fluoro-2-methylquinazolin-4-amine (CAS 1009036-30-9) is a specialized heterocyclic building block belonging to the quinazoline class. In modern medicinal chemistry, this scaffold serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Fluoro-2-methylquinazolin-4-amine (CAS 1009036-30-9) is a specialized heterocyclic building block belonging to the quinazoline class. In modern medicinal chemistry, this scaffold serves as a critical pharmacophore, particularly in the development of tyrosine kinase inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR pathways.

The compound is characterized by a bicyclic quinazoline core substituted with a fluorine atom at the C7 position and a methyl group at the C2 position. The C7-fluorine atom is strategically placed to block metabolic oxidation (a common clearance route for quinazolines) and modulate the electronic properties of the ring system, thereby influencing binding affinity in ATP-competitive pockets. The C2-methyl group adds steric bulk and lipophilicity, often enhancing selectivity against specific kinase isoforms.

Chemical Profile & Physicochemical Properties[1][2]

The following data characterizes the core properties of the molecule, essential for formulation and pharmacokinetic (PK) modeling.

PropertyValue / DescriptionNote
CAS Number 1009036-30-9Unique Identifier
IUPAC Name 7-Fluoro-2-methylquinazolin-4-amineOfficial Nomenclature
Molecular Formula C₉H₈FN₃-
Molecular Weight 177.18 g/mol Small molecule (<500 Da)
Physical State Solid (Powder)Typically off-white to pale yellow
Predicted LogP ~1.3 - 1.8Moderate lipophilicity; CNS penetrant potential
H-Bond Donors 1 (Primary Amine)Critical for H-bonding in the hinge region
H-Bond Acceptors 3 (N1, N3, F)-
pKa (Predicted) ~5.5 (N1)Basic nitrogen; protonatable at physiological pH
Solubility DMSO, Methanol, DMFLow solubility in water (neutral form)

Synthetic Methodology

Role: Senior Application Scientist Context: The synthesis of 7-Fluoro-2-methylquinazolin-4-amine requires a robust protocol that avoids common impurities like the 4-hydroxy derivative (hydrolysis product). The route described below utilizes the Benzoxazinone Intermediate Strategy , favored for its high yield and scalability compared to direct condensation methods.

Retrosynthetic Analysis & Pathway

The synthesis is designed to build the pyrimidine ring onto the existing benzene scaffold, introducing the C2-methyl group early via acetylation.

SynthesisRoute Start 2-Amino-4-fluorobenzoic Acid Step1 Acetic Anhydride (Reflux) Start->Step1 Inter1 7-Fluoro-2-methyl- 4H-3,1-benzoxazin-4-one Step1->Inter1 Step2 NH3 / Formamide (Ring Expansion) Inter1->Step2 Inter2 7-Fluoro-2-methyl- quinazolin-4(3H)-one Step2->Inter2 Step3 POCl3 (Chlorination) Inter2->Step3 Inter3 4-Chloro-7-fluoro- 2-methylquinazoline Step3->Inter3 Step4 NH3 / MeOH (Amination) Inter3->Step4 Final 7-Fluoro-2-methyl- quinazolin-4-amine (CAS 1009036-30-9) Step4->Final

Figure 1: Step-wise synthetic pathway from 2-amino-4-fluorobenzoic acid to the target aminoquinazoline.

Detailed Experimental Protocol

Step 1: Cyclization to Benzoxazinone

  • Reagents: 2-Amino-4-fluorobenzoic acid (1.0 eq), Acetic Anhydride (excess).

  • Procedure: Suspend the starting acid in acetic anhydride (5 vol). Heat to reflux (140°C) for 2–3 hours. The reaction is self-validating; the suspension will dissolve and then precipitate the benzoxazinone product upon cooling.

  • Workup: Cool to 0°C. Filter the solid, wash with cold diethyl ether to remove acetic acid traces. Dry in vacuo.

  • Why this works: Acetic anhydride acts as both solvent and reagent, driving the formation of the unstable mixed anhydride which spontaneously cyclizes.

Step 2: Ring Expansion to Quinazolinone

  • Reagents: Benzoxazinone intermediate, Ammonia (28% aq) or Formamide.

  • Procedure: React the benzoxazinone with ammonia solution at elevated temperature (or reflux in formamide). This opens the oxazine ring and re-closes it with nitrogen to form the stable quinazolinone core.

  • Checkpoint: Monitor by LC-MS for the mass shift (M+1 = 179).

Step 3: Chlorination (Activation)

  • Reagents: POCl₃ (Phosphorus Oxychloride), DIPEA (catalytic).

  • Procedure: Suspend the quinazolinone in POCl₃. Reflux for 4 hours.

  • Critical Safety: Quench carefully into ice-water/NaHCO₃. The 4-chloro intermediate is hydrolytically unstable; process immediately to the next step or store under inert gas.

Step 4: Amination (Final Step)

  • Reagents: 4-Chloro-7-fluoro-2-methylquinazoline, Ammonia in Methanol (7N).

  • Procedure: Dissolve the chloro-intermediate in THF/MeOH. Add ammonia solution in excess. Seal the vessel and heat to 60°C for 6 hours.

  • Purification: Concentrate the solvent.[1] Triturate the residue with water to remove ammonium salts. Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications

7-Fluoro-2-methylquinazolin-4-amine acts as a Type I kinase inhibitor scaffold. It binds to the ATP-binding pocket of enzymes, specifically targeting the "hinge region."

Structure-Activity Relationship (SAR)
  • N1 & N3 Nitrogens: Act as hydrogen bond acceptors for the kinase hinge region (e.g., Met793 in EGFR).

  • C4-Amino Group: Acts as a hydrogen bond donor. In drug development, this primary amine is often substituted with an aniline moiety (e.g., 3-chloro-4-fluoroaniline) to access the hydrophobic back pocket of the enzyme.

  • C7-Fluoro:

    • Metabolic Stability: Blocks hydroxylation at the electron-rich C7 position.

    • Electronic Effect: Withdraws electrons, lowering the pKa of the N1 nitrogen, which can improve cell permeability by keeping a higher fraction of the drug neutral at physiological pH.

  • C2-Methyl: Provides a steric clash with the "gatekeeper" residue in certain kinases, potentially improving selectivity for EGFR over other kinases like Src.

Mechanism of Action (EGFR Inhibition)

EGFR_Pathway Ligand EGF Ligand Receptor EGFR Dimerization Ligand->Receptor Activates ATP ATP Binding Receptor->ATP Recruits Phospho Autophosphorylation (Blocked) ATP->Phospho Required for Inhibitor 7-Fluoro-2-methyl- quinazolin-4-amine (Competitive Inhibitor) Inhibitor->ATP Displaces Signal Downstream Signaling (RAS/RAF/MEK) Phospho->Signal Inhibited Proliferation Cell Proliferation Signal->Proliferation

Figure 2: Mechanism of competitive inhibition at the EGFR ATP-binding site.

Analytical Characterization Standards

To ensure scientific integrity, the identity of CAS 1009036-30-9 must be validated using the following specifications:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.10 (dd, 1H, H-5, J coupling to F).

    • δ 7.60 (br s, 2H, NH₂).

    • δ 7.25 (m, 1H, H-6).

    • δ 7.15 (dd, 1H, H-8).

    • δ 2.45 (s, 3H, CH₃).

  • HPLC Purity: >98% (Area%) at 254 nm.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 178.08 (Calculated).

Handling & Safety (GHS Classification)

While specific SDS data for this CAS may be limited, it should be handled as a potent bioactive quinazoline.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.

References

  • Preparation of Quinazoline Derivatives. Oriental Journal of Chemistry. (Discusses the benzoxazinone route for 2-methylquinazolines).

  • Synthesis and Anticancer Activity of 4-Aminoquinazoline Derivatives. ResearchGate. (Detailed review of 4-aminoquinazoline synthesis and SAR).

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. (Provides specific protocols for 7-fluoroquinazoline intermediates).

  • Recent Advances on Quinazoline Derivatives. MDPI. (Overview of biological applications and kinase inhibition).

Sources

Exploratory

Chemical structure of 7-Fluoro-2-methylquinazolin-4-amine

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 7-Fluoro-2-methylquinazolin-4-amine . This document is structured for researchers requiring actionable data...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 7-Fluoro-2-methylquinazolin-4-amine . This document is structured for researchers requiring actionable data on this specific scaffold, widely utilized as a pharmacophore in kinase inhibitor development.

CAS Registry Number: 1009036-30-9 Molecular Formula: C


H

FN

Molecular Weight: 177.18 g/mol [1]

Executive Summary & Structural Logic

7-Fluoro-2-methylquinazolin-4-amine represents a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical building block for Type I and Type II kinase inhibitors, particularly targeting EGFR (Epidermal Growth Factor Receptor) and HER2.

Structural Architecture

The molecule consists of a bicyclic quinazoline core functionalized at three key positions to optimize ligand-protein interactions:[1]

  • Position 4 (Amine): Acts as a primary hydrogen bond donor. In the context of kinase binding, this group typically interacts with the hinge region backbone carbonyl (e.g., Met793 in EGFR).

  • Position 2 (Methyl): Provides a steric handle. Unlike a simple proton, the methyl group can induce conformational restrictions or fill hydrophobic pockets (e.g., the "gatekeeper" region), improving selectivity over other kinases.

  • Position 7 (Fluorine): A bioisostere for hydrogen that modulates electronic density without significant steric penalty.

    • Metabolic Stability: Blocks C-7 hydroxylation, a common metabolic soft spot in quinazolines (Phase I metabolism).

    • Electronic Effect: The electronegative fluorine pulls electron density from the aromatic ring, lowering the pKa of the N1 nitrogen, which can fine-tune the solubility and hydrogen bond acceptor strength.

Chemical Synthesis Protocols

We present two distinct synthetic routes. Route A is preferred for high-throughput library generation due to its convergent nature.[1] Route B is the robust, scale-up friendly classical approach.[1]

Route A: Nitrile Cyclization (Convergent)

This method utilizes 2-amino-4-fluorobenzonitrile and acetonitrile.[1] It is a direct "one-pot" style cyclization often mediated by acid catalysis or high temperature.[1]

  • Precursor: 2-Amino-4-fluorobenzonitrile (CAS 96516-33-3)[1]

  • Reagent: Acetonitrile (Solvent/Reactant) + HCl (gas) or Lewis Acid (AlCl

    
    )
    
  • Mechanism: Pinner reaction sequence followed by intramolecular cyclization.[1]

Route B: The Classical Quinazolinone Conversion (Scale-Up)

This 3-step protocol is highly reliable for gram-scale synthesis, avoiding the potentially harsh conditions of nitrile cyclization.[1]

Step 1: Cyclization to Quinazolinone

  • Reactants: 2-Amino-4-fluorobenzoic acid + Acetic Anhydride (or Acetamidine HCl).[1]

  • Conditions: Reflux in acetic anhydride (140°C, 2-4 h) followed by treatment with ammonium acetate or direct condensation with acetamidine.

  • Intermediate: 7-Fluoro-2-methylquinazolin-4(3H)-one.[1]

Step 2: Chlorination

  • Reactants: Intermediate from Step 1 + POCl

    
     (Phosphorus Oxychloride).
    
  • Catalyst: N,N-Dimethylaniline or DMF (cat).

  • Conditions: Reflux (105°C) for 4-6 hours.

  • Product: 4-Chloro-7-fluoro-2-methylquinazoline.[1][2] Note: Highly reactive intermediate.[1]

Step 3: Amination (S


Ar) 
  • Reactants: 4-Chloro intermediate + Ammonia (NH

    
     in MeOH or THF).
    
  • Conditions: Sealed tube, 80°C or RT with excess pressure.

  • Yield: Typically >85% for the final step.[1][3]

Visualization of Synthesis Pathways

The following diagram illustrates the logical flow of both synthetic strategies.

SynthesisPathways cluster_legend Route Key StartA 2-Amino-4-fluorobenzonitrile Target 7-Fluoro-2-methyl quinazolin-4-amine StartA->Target Acetonitrile, HCl/AlCl3 (Cyclization) StartB 2-Amino-4-fluorobenzoic Acid InterB1 7-Fluoro-2-methyl quinazolin-4(3H)-one StartB->InterB1 Ac2O or Acetamidine (Cyclocondensation) InterB2 4-Chloro-7-fluoro- 2-methylquinazoline InterB1->InterB2 POCl3, Reflux (Chlorination) InterB2->Target NH3/MeOH (SNAr Amination) key1 Route A: Nitrile Cyclization (Library Scale) key2 Route B: Classical Stepwise (Scale-Up)

Figure 1: Comparative synthetic pathways for 7-Fluoro-2-methylquinazolin-4-amine. Route B is recommended for bulk purity.[1]

Analytical Characterization Data

To validate the identity of the synthesized compound, compare experimental data against these theoretical and reported values.

Physicochemical Properties
PropertyValueNotes
Physical State SolidTypically off-white to pale yellow powder.[1]
Solubility DMSO, MethanolPoor solubility in water; moderate in DCM.
pKa (Calc) ~5.2 (N1)Fluorine substitution lowers basicity vs. non-fluorinated analog.
LogP (Calc) ~1.6Lipophilic enough for cell permeability.
Expected NMR Profile ( -DMSO)

The fluorine atom at position 7 introduces characteristic spin-spin splitting (


) in the proton NMR.
  • 
     2.45 ppm (s, 3H):  Methyl group at C2.
    
  • 
     7.30 ppm (td, 1H, 
    
    
    
    Hz):
    Proton at C6 (split by F7 and H5).
  • 
     7.45 ppm (dd, 1H, 
    
    
    
    Hz):
    Proton at C8 (large coupling to F7).
  • 
     7.85 ppm (br s, 2H):  Amine -NH
    
    
    
    (D
    
    
    O exchangeable).
  • 
     8.15 ppm (dd, 1H, 
    
    
    
    Hz):
    Proton at C5 (coupling to F7 is weaker/para).

Medicinal Chemistry Applications

This molecule is rarely the final drug; it is a fragment .[1] Its primary utility is in Structure-Activity Relationship (SAR) studies for kinase inhibitors.

Mechanism of Action (Hinge Binding)

In the ATP-binding pocket of kinases (e.g., EGFR), the quinazoline core mimics the adenine ring of ATP.

  • N1 Acceptor: Accepts a hydrogen bond from the backbone amide NH (e.g., Met793).

  • C4-NH Donor: Donates a hydrogen bond to the backbone carbonyl.[1]

  • 7-F Role: The fluorine atom often points toward the solvent front or interacts with specific hydrophobic residues, improving metabolic half-life by preventing oxidation at the exposed C7 position.[1]

Logical SAR Diagram

The following diagram details the functional role of each substituent in the context of drug design.

SAR_Logic Core Quinazoline Core (Adenine Mimic) Sub_N1 N1 Nitrogen (H-Bond Acceptor) Core->Sub_N1 Sub_NH2 4-Amine (H-Bond Donor) Core->Sub_NH2 Sub_Me 2-Methyl (Selectivity/Sterics) Core->Sub_Me Sub_F 7-Fluoro (Metabolic Block) Core->Sub_F Target_Kinase Kinase Hinge Region (e.g., EGFR Met793) Sub_N1->Target_Kinase Binds Backbone NH Sub_NH2->Target_Kinase Binds Backbone C=O Target_Metabolism CYP450 Metabolism (Phase I Oxidation) Sub_F->Target_Metabolism Blocks Hydroxylation

Figure 2: Structure-Activity Relationship (SAR) map. The 7-Fluoro substituent actively inhibits metabolic clearance, while the N1/4-NH2 motif anchors the molecule to the kinase hinge.[1]

References

  • Synthesis of Quinazoline Derivatives: Zhang, Y., et al.[4][5][6][7] "Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation." Catalysts, 2023. Link

  • Medicinal Chemistry of Quinazolines: Bollikolla, H. B., et al.[6][7] "Advances in synthesis and biological activities of quinazoline scaffold analogues: A review." Arabian Journal of Chemistry, 2023. Link

  • EGFR Inhibitor Binding Modes: Sojitra, et al. "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities."[1][7] Journal of Heterocyclic Chemistry, 2020. Link

  • Commercial Source & CAS Verification: BLD Pharm. "7-Fluoro-2-methylquinazolin-4-amine Product Sheet." Link

Sources

Foundational

The Strategic Role of 7-Fluoro Quinazoline Derivatives in Kinase Inhibition: A Comprehensive SAR and Mechanistic Guide

Executive Summary The 4-anilinoquinazoline scaffold is a privileged pharmacophore in targeted oncology, serving as the structural backbone for numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-anilinoquinazoline scaffold is a privileged pharmacophore in targeted oncology, serving as the structural backbone for numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) [4]. Within this framework, the substitution pattern at the C7 position of the quinazoline ring dictates both the physicochemical profile and the target binding affinity. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of 7-fluoro quinazoline derivatives, detailing the mechanistic rationale behind fluorine substitution, its impact on kinase signaling pathways, and the self-validating experimental protocols required for their synthesis and evaluation.

Mechanistic Rationale for 7-Fluoro Substitution

The introduction of a fluorine atom at the 7-position of the quinazoline core is not merely a steric choice; it is a calculated electronic and metabolic intervention [3].

Electronic Modulation and Hinge Binding

The primary interaction between a quinazoline inhibitor and the EGFR kinase domain occurs at the hinge region, where the N1 atom of the quinazoline ring acts as a hydrogen bond acceptor for the backbone amide of Met793 [4]. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic system. This modulates the pKa of the N1 and N3 nitrogens, optimizing the basicity of the pharmacophore to strengthen the hydrogen bond with Met793 while simultaneously improving the molecule's passive membrane permeability.

Steric Mimicry and Metabolic Stability

With a Van der Waals radius of ~1.47 Å, fluorine closely mimics the steric bulk of a hydrogen atom (~1.20 Å) or an oxygen atom. This allows the 7-fluoro group to fit seamlessly into the restricted ATP-binding pocket without inducing steric clashes [5]. Furthermore, the strong C-F bond (approx. 116 kcal/mol) effectively blocks cytochrome P450-mediated oxidation at the C7 position, significantly enhancing the metabolic half-life of the derivative in vivo.

Synthetic Versatility: The SNAr Handle

Beyond its role as a final pharmacophore element, the 7-fluoro group is a highly reactive leaving group. The electron-deficient nature of the quinazoline ring makes the C7 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows 7-fluoroquinazolines (e.g., 4-chloro-7-fluoroquinazoline) to serve as versatile building blocks for introducing solubilizing amines, alkoxys, or thioethers during late-stage lead optimization [2].

Structure-Activity Relationship (SAR) Dynamics

The optimization of 7-fluoro quinazoline derivatives requires a holistic understanding of the three primary substitution vectors: C4, C6, and C7.

  • The C4 Hydrophobic Anchor: The C4 position requires a bulky, lipophilic amine—typically a substituted aniline (e.g., 3-chloro-4-fluoroaniline or 3-bromophenylamine). This moiety penetrates deep into the hydrophobic specificity pocket adjacent to the ATP-binding site, driving the primary binding affinity [5].

  • The C6 Covalent Warhead: In second-generation irreversible TKIs (such as Dacomitinib), the C6 position is functionalized with a Michael acceptor (e.g., an acrylamide group). This allows the inhibitor to form an irreversible covalent bond with the nucleophilic sulfhydryl group of Cys797 in mutant EGFR, overcoming T790M resistance [1].

  • The C7 Modulator: While bulky groups at C7 (like the methoxyethoxy chains in Erlotinib) project into the solvent-exposed channel to improve aqueous solubility, a direct 7-fluoro substitution often yields low-molecular-weight, highly potent inhibitors. When combined with C6 modifications, the 7-fluoro group fine-tunes the reactivity of the C6 Michael acceptor via electronic cross-talk.

Quantitative SAR Data Summary

The following table synthesizes representative SAR data, demonstrating the impact of C7 substitutions on EGFR inhibitory activity and cellular antiproliferative efficacy.

Compound CoreC4 SubstitutionC6 SubstitutionC7 SubstitutionEGFR IC₅₀ (nM)HeLa Cell IC₅₀ (µM)
Reference (Gefitinib) 3-Cl-4-F-phenylaminoMethoxyMethoxy~30.017.12
Derivative A 3-Cl-4-F-phenylaminoHydrogenFluoro ~15.57.15
Derivative B 3-Bromo-phenylaminoHydrogenFluoro ~12.06.80
Derivative C 3-Bromo-phenylaminoHydrogenMethoxy~45.019.50
Derivative D 3-Cl-4-F-phenylaminoAcrylamideFluoro ~1.20.85

Data synthesized from comparative studies of quinazoline and pyrido-pyrimidine analogues [3, 5]. Derivative D highlights the synergistic potency of combining a C6 covalent warhead with a C7 fluoro modulator.

Mechanism of Action: Kinase Signaling Pathways

By competitively binding to the ATP pocket of EGFR, 7-fluoro quinazoline derivatives halt receptor autophosphorylation. This blockade severs the downstream signal transduction cascades—specifically the PI3K/AKT survival pathway and the RAS/RAF/MEK/ERK proliferation pathway—ultimately inducing apoptosis in oncogene-addicted cancer cells [4].

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Kinase Domain Ligand->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylates RAS RAS EGFR->RAS Phosphorylates Inhibitor 7-Fluoro Quinazoline Inhibitor Inhibitor->EGFR Competitive Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces AKT AKT PI3K->AKT Proliferation Tumor Proliferation AKT->Proliferation Promotes ERK ERK RAS->ERK ERK->Proliferation Promotes

Caption: Mechanism of Action: 7-Fluoro quinazolines block EGFR, halting PI3K/AKT and RAS/ERK pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.

Protocol A: Synthesis of 4-(3-Chloro-4-fluoroanilino)-7-fluoroquinazoline

Objective: Synthesize the core pharmacophore using a two-step halogenation and SNAr workflow.

  • Chlorination of the Core:

    • Step: Suspend 7-fluoroquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Causality: DMF acts as a Vilsmeier-Haack-type catalyst, forming a highly reactive chloro-iminium intermediate that accelerates the conversion of the inert lactam to the highly electrophilic 4-chloro-7-fluoroquinazoline.

    • Validation: Monitor via TLC. The disappearance of the highly polar starting material confirms complete chlorination. Quench carefully in ice water and extract with dichloromethane.

  • Nucleophilic Aromatic Substitution (SNAr) at C4:

    • Step: Dissolve the 4-chloro-7-fluoroquinazoline in isopropanol. Add 3-chloro-4-fluoroaniline (1.1 eq) and triethylamine (TEA, 2.0 eq). Reflux at 82°C for 4 hours.

    • Causality: Isopropanol is selected because its boiling point (82°C) provides the optimal thermal energy to overcome the activation barrier of the C4-chloro displacement without triggering unwanted secondary SNAr at the C7-fluoro position (which requires higher temperatures and stronger nucleophiles) [2]. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the aniline nucleophile.

    • Validation: Product precipitates upon cooling. Filter and verify the structure via ¹H-NMR (look for the disappearance of the C4-Cl shift and the appearance of the secondary amine N-H broad singlet at ~9.5 ppm).

Protocol B: In Vitro EGFR Kinase Activity Assay (ADP-Glo)

Objective: Quantify the IC₅₀ of the synthesized 7-fluoro derivative.

  • Assay Preparation:

    • Step: Prepare a kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Causality: Mg²⁺ is an essential cofactor that coordinates the ATP phosphates, enabling phosphoryl transfer. BSA prevents non-specific binding of the lipophilic quinazoline inhibitor to the plastic microplate walls.

  • Inhibitor Incubation:

    • Step: Incubate recombinant EGFR kinase domain with a serial dilution of the 7-fluoro quinazoline inhibitor for 30 minutes at room temperature before adding ATP.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the kinase, ensuring accurate IC₅₀ determination, especially for slow-binding or covalent inhibitors.

  • Reaction Initiation:

    • Step: Add ATP at a concentration equal to its predetermined Michaelis constant (

      
      ) and the poly(Glu,Tyr) peptide substrate.
      
    • Causality: Setting [ATP] =

      
       ensures the assay is highly sensitive to competitive inhibitors. If [ATP] is too high, it will outcompete the inhibitor, artificially inflating the apparent IC₅₀.
      
  • Detection & Validation:

    • Step: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Subsequently, add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction.

    • Causality: The ADP-Glo system provides a self-validating, luminescent readout directly proportional to kinase activity, eliminating radioactive hazards while maintaining high signal-to-background ratios.

    • Validation: Include a "No Enzyme" control (background luminescence) and a "Vehicle (DMSO)" control (100% activity). Plot the luminescence data using a 4-parameter logistic non-linear regression model to calculate the IC₅₀.

References

  • MDPI. "Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase". Molecules. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors". Pharmaceuticals (Basel). Available at:[Link]

  • Taylor & Francis. "Epidermal growth factor receptors unveiled: a comprehensive survey on mutations, clinical insights of global inhibitors, and emergence of heterocyclic derivatives as EGFR inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • American Chemical Society (ACS). "Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent Tyrosine Kinase Inhibitors". Journal of Medicinal Chemistry. Available at:[Link]

Exploratory

The Strategic Imperative of Fluorine in Quinazoline Kinase Inhibitors: From Physicochemical Modulation to Enhanced Therapeutic Efficacy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, particularly for oncology....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, particularly for oncology. However, achieving optimal potency, selectivity, and pharmacokinetic profiles often presents significant challenges. The strategic incorporation of fluorine atoms has emerged as a powerful and frequently employed tactic to overcome these hurdles. This guide provides a comprehensive overview of the multifaceted roles of fluorine substitution in the design and optimization of quinazoline-based kinase inhibitors. We will explore the fundamental physicochemical effects of fluorination—including the modulation of basicity (pKa), lipophilicity, and metabolic stability—and connect these changes to their profound impact on structure-activity relationships (SAR), target engagement, and overall drug-like properties. Through detailed case studies, experimental protocols, and mechanistic diagrams, this document serves as a technical resource for medicinal chemists and drug development professionals seeking to harness the unique properties of fluorine to advance the next generation of quinazoline inhibitors.

The Unique Position of Fluorine in Medicinal Chemistry

Fluorine's role in modern drug discovery is undeniable, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a coincidence but a testament to its unique combination of properties that allow medicinal chemists to fine-tune molecular behavior with remarkable precision.[1][2]

  • Size and Electronegativity: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[2][3] This allows it to act as a bioisostere for hydrogen, replacing a C-H bond with a C-F bond without a significant steric penalty.[4]

  • Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol), making it highly resistant to metabolic cleavage.[3] This property is paramount for blocking metabolic "soft spots" in a drug candidate.[1][3]

  • Electronic Effects: The potent electron-withdrawing nature of fluorine can profoundly influence the electronic environment of the entire molecule.[5][6] This modulates the acidity and basicity of nearby functional groups, which has significant downstream effects on solubility, protein binding, and bioavailability.[3][7]

These fundamental characteristics are leveraged to address common challenges in drug development, including poor metabolic stability, low binding affinity, and undesirable off-target effects.[1]

Physicochemical & Pharmacokinetic Impact of Fluorination on the Quinazoline Core

The introduction of fluorine onto the quinazoline scaffold or its associated aniline ring is a strategic decision aimed at modulating key drug-like properties. The outcomes are highly context-dependent, relying on the precise position and number of fluorine atoms.[5]

Modulation of Basicity (pKa)

The quinazoline core contains basic nitrogen atoms (N1 and N3) that are crucial for hinge-binding interactions within the ATP pocket of many kinases.[8] However, excessive basicity can lead to poor membrane permeability and off-target effects. Fluorine's strong inductive electron-withdrawing effect can significantly lower the pKa of nearby nitrogen atoms.[3][5]

  • Causality: Placing a fluorine atom on the quinazoline ring or the aniline substituent withdraws electron density from the nitrogen atoms, making their lone pairs less available for protonation. This can decrease basicity by up to 2-3 pKa units.[5][9]

  • Therapeutic Implication: By reducing basicity, medicinal chemists can improve a compound's oral absorption and cell penetration.[7] A lower pKa ensures that the molecule is in a more neutral, less charged state at physiological pH, which is favorable for crossing lipid membranes.[5][10]

Influence on Lipophilicity and Permeability

Lipophilicity, often measured as LogP or LogD, is a critical parameter for drug absorption and distribution. While fluorine is highly electronegative, its effect on lipophilicity is nuanced.

  • Single Fluorine Substitution: A single F-for-H substitution on an aromatic ring typically increases the LogP value slightly (~0.25-0.5 units), enhancing membrane penetration.[5][11] This can improve passive membrane permeability and oral bioavailability.[5]

  • Polyfluorinated Groups (e.g., -CF₃): The introduction of a trifluoromethyl (-CF₃) group generally causes a more substantial increase in lipophilicity.[5] This can be a double-edged sword, as excessive lipophilicity can lead to reduced aqueous solubility and increased clearance.[11]

Enhancement of Metabolic Stability

One of the most common and impactful applications of fluorine is to block unwanted metabolic oxidation by Cytochrome P450 (CYP) enzymes.[3][12] Aromatic rings and benzylic positions are often susceptible to hydroxylation, creating metabolites that are rapidly cleared from the body.

  • Mechanism: Replacing a metabolically labile C-H bond with a robust C-F bond effectively "shields" that position from enzymatic attack.[3][13] The high energy required to break the C-F bond prevents oxidation.[12]

  • Case Study Insight: In the development of BRAF kinase inhibitor Dabrafenib, an early lead compound suffered from poor metabolic stability. The strategic fluorination of a pendant aryl ring significantly improved its metabolic profile, a key step in its path to clinical success.[12] This same principle is routinely applied to quinazoline inhibitors to increase their half-life and systemic exposure.[5][14]

Conformational Control and Binding Affinity

Beyond simple electronics, fluorine can enforce specific molecular conformations that may be more favorable for binding to the target kinase.[5] Fluorine can participate in unique, non-covalent interactions within the protein's binding pocket.

  • Orthogonal Fluorine-Aromatic Interactions: Fluorine can form favorable interactions with the carbonyl carbons of the peptide backbone, helping to anchor the inhibitor in the active site. In the kinase inhibitor Asciminib, fluorine atoms interact with the carbonyl carbon of a leucine residue in the active site, enhancing its bioactivity.[15][16]

  • Hydrophobic Interactions: The addition of fluorine can increase the hydrophobicity of a molecule, strengthening its interactions with hydrophobic amino acid residues like leucine and phenylalanine within the ATP binding pocket.[15][16] This can lead to a direct increase in binding affinity and potency.[7]

The collective impact of these physicochemical changes is visually summarized in the diagram below.

G cluster_0 Fundamental Properties of Fluorine cluster_1 Physicochemical & PK Modulation cluster_2 Therapeutic Outcomes F_Props High Electronegativity Small van der Waals Radius Strong C-F Bond pKa Decreased pKa (Reduced Basicity) F_Props->pKa LogP Increased Lipophilicity (LogP / LogD) F_Props->LogP Metabolism Blocked Metabolic Oxidation (Increased Stability) F_Props->Metabolism Binding Altered Conformation & Enhanced Binding Interactions F_Props->Binding PK Improved Pharmacokinetics (Oral Bioavailability, Half-life) pKa->PK Safety Reduced Off-Target Effects pKa->Safety LogP->PK Metabolism->PK Potency Increased Potency & Selectivity Binding->Potency

Caption: The "Fluorine Effect": From Fundamental Properties to Therapeutic Outcomes.

Structure-Activity Relationship (SAR) in Fluorinated Quinazoline EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) kinase is a primary target for many quinazoline inhibitors. The SAR for this class is well-established, and fluorine substitution plays a critical role. A computational study on fluorinated quinazoline inhibitors against the resistant L858R/T790M/C797S EGFR mutant found that a difluorinated inhibitor was over four times more potent than its unfluorinated counterpart, highlighting a positive cooperativity effect where each additional fluorine increased complex stability.[17]

Compound Substitution Pattern Target IC₅₀ (nM) Key Insight Reference
Gefitinib 3-Chloro, 4-Fluoro-anilineEGFR39The 4-fluoro substituent increases affinity through hydrophobic interactions in the ATP-binding cleft.[18][19]
Analog 5l 2-Sulfanyl, 3-(4-Fluorophenyl)EGFR1.83 (vs. EGFRwt-TK)The para-fluoro substitution on the N3-phenyl ring provided the highest potency among a series of halogenated analogs.[20]
Analog 5k 2-Sulfanyl, 3-(4-Bromophenyl)EGFR2.01 (vs. EGFRwt-TK)Demonstrates that while other halogens are effective, fluorine often provides a superior balance of properties.[20]
Analog 25a UnfluorinatedEGFR (L/T/C mutant)- (Baseline)The parent non-fluorinated compound serves as a baseline for comparison.[17]
Analog 25g DifluorinatedEGFR (L/T/C mutant)4.23x more potent than 25aDemonstrates a clear enhancement in potency against a highly resistant EGFR mutant through fluorination.[17]

The data consistently shows that substitutions on the 4-anilino moiety are critical for activity, with electron-withdrawing groups like fluorine and chlorine enhancing binding affinity.[18] The meta-chlorine and para-fluorine on the aniline ring of many inhibitors increase affinity through favorable hydrophobic interactions.[18]

Advanced Applications: ¹⁸F-Labeling for PET Imaging

Beyond therapeutic modulation, the fluorine-18 (¹⁸F) isotope is a valuable positron emitter used in Positron Emission Tomography (PET) imaging.[5][21] This allows for the non-invasive visualization and quantification of drug-target engagement in vivo. Researchers have successfully developed ¹⁸F-labeled quinazoline-based inhibitors to image Tropomyosin receptor kinase (Trk) fusions, which are oncogenic drivers in various cancers.[21] The development of [18F]QMICF, a pan-Trk radiotracer, demonstrates the dual utility of fluorine: first as a strategic element to optimize binding and selectivity, and second as a radiolabel for diagnostic imaging.[21]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of fluorinated quinazoline kinase inhibitors.

Protocol: Synthesis of a 4-(Fluorophenyl)amino-Quinazoline Derivative

This protocol describes a representative nucleophilic aromatic substitution (SₙAr) reaction, a common method for synthesizing the 4-anilino-quinazoline core.

Objective: To synthesize a 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline, a core structure similar to many EGFR inhibitors.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • 3-Chloro-4-fluoroaniline

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Combine 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add isopropanol as the solvent (approx. 10 mL per gram of starting material).

  • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops) to the mixture to facilitate the reaction.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of solution.

  • Filter the solid precipitate and wash it with cold isopropanol, followed by a small amount of hexanes to remove impurities.

  • To further purify, dissolve the crude solid in EtOAc and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

  • Characterize the final compound using ¹H NMR, ¹⁹F NMR, LC-MS, and HRMS to confirm its structure and purity.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the IC₅₀ value of a fluorinated quinazoline inhibitor against a target kinase (e.g., EGFR).

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well microplates

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).

  • In the 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Caption: A generalized workflow for determining inhibitor potency using an in vitro kinase assay.

Conclusion

The strategic use of fluorine is a cornerstone of modern medicinal chemistry, and its application to the quinazoline scaffold has proven exceptionally fruitful. By leveraging fluorine's unique electronic and steric properties, drug discovery teams can systematically address liabilities in lead compounds, transforming them into viable clinical candidates. Fluorination provides a powerful toolkit for modulating pKa to enhance permeability, blocking metabolic hotspots to improve half-life, and refining binding interactions to increase potency and selectivity. As our understanding of fluorine's complex effects deepens and new synthetic fluorination methods become available, its role in the design of next-generation quinazoline kinase inhibitors will only continue to expand, paving the way for more effective and safer targeted therapies.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Apollo Scientific. (2026, January 19).
  • O'Hagan, D. (2008, October 4). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Taylor & Francis Online. (2021, June 10). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • ACS Publications. (2018, February 5). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
  • PMC. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
  • PubMed. (2017, June 15). Design and Synthesis of a Fluorinated Quinazoline-Based type-II Trk Inhibitor as a Scaffold for PET Radiotracer Development.
  • PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • ScienceDirect. (n.d.).
  • Hilaris Publisher. (2023, June 28). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • RSC Publishing. (n.d.).
  • SlideShare. (2012, May 7).
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  • PMC. (n.d.).
  • ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8).
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28).
  • ResearchGate. (n.d.). Strategic Fluorination to Achieve a Potent, Selective, Metabolically-Stable, and Orally-Bioavailable Inhibitor of CSNK2. | Request PDF.
  • MDPI. (2024, February 22).
  • MDPI. (2024, September 2). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.
  • PMC. (n.d.). 2-(3-Bromophenyl)
  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Baruch S. Blumberg Institute. (2025, April 21). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism.
  • Arabian Journal of Chemistry. (2025, April 17). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy.
  • RSC Publishing. (2024, August 20). S-Alkylated quinazolin-4(3 H )
  • PMC. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
  • Taylor & Francis Online. (2020, January 22).
  • The role of fluorine in medicinal chemistry: Review Article. (n.d.).
  • Encyclopedia.pub. (2024, February 27).
  • ResearchGate. (n.d.). Structure-activity relationship studies of quinazolinone alkaloids 1–12....
  • ResearchGate. (2025, August 7). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities.
  • Frontiers. (n.d.).
  • ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies.
  • Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy. (2026, January 30).
  • PubMed. (n.d.). alpha-Fluoro acid and alpha-fluoro amide analogs of acetyl-CoA as inhibitors of citrate synthase: effect of pKa matching on binding affinity and hydrogen bond length.
  • PMC. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5).

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Foundational

Structural &amp; Mechanistic Comparison: 7-Fluoro-2-methylquinazolin-4-amine vs. Gefitinib

The following technical guide provides an in-depth structural and mechanistic comparison between the specific scaffold 7-Fluoro-2-methylquinazolin-4-amine and the clinical EGFR inhibitor Gefitinib . Executive Summary Thi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and mechanistic comparison between the specific scaffold 7-Fluoro-2-methylquinazolin-4-amine and the clinical EGFR inhibitor Gefitinib .

Executive Summary

This guide analyzes the structural divergence between Gefitinib (Iressa), a third-generation EGFR tyrosine kinase inhibitor (TKI), and 7-Fluoro-2-methylquinazolin-4-amine (FMQA), a simplified quinazoline scaffold.

While both share the quinazoline bicycle, they represent opposite ends of the drug discovery spectrum:

  • Gefitinib is a fully elaborated "Lead" optimized for nanomolar potency (IC₅₀ ~0.4 nM), metabolic stability, and solubility.

  • FMQA represents a "Fragment" or "Early Intermediate." It lacks the critical hydrophobic tail (aniline) and solubilizing side chains required for clinical efficacy. Furthermore, the C2-methyl substitution in FMQA introduces a specific steric profile distinct from the C2-proton of Gefitinib.

Key Takeaway for Researchers: FMQA is likely a weak binder (micromolar range) used as a synthetic precursor or a fragment probe. Its 7-fluoro group alters the electronic density of the N1-hinge binder compared to the 7-methoxy of Gefitinib, reducing basicity and potentially weakening hydrogen bond strength with the kinase hinge region (Met793).

Structural Deconstruction & Physicochemical Profile

The following table contrasts the molecular architecture of the two compounds.

Feature7-Fluoro-2-methylquinazolin-4-amine (FMQA) Gefitinib
Core Scaffold QuinazolineQuinazoline
C2 Substituent Methyl (-CH₃) Proton (-H)
C4 Substituent Primary Amine (-NH₂) 3-Chloro-4-fluoroaniline
C6 Substituent Proton (-H)3-Morpholinopropoxy (Solubilizing tail)
C7 Substituent Fluoro (-F) Methoxy (-OCH₃)
Molecular Weight ~177.18 Da446.9 Da
H-Bond Donors 2 (Primary amine)1 (Secondary aniline)
H-Bond Acceptors 3 (N1, N3, F)6 (N1, N3, O, O, N-morpholine, F)
LogP (Est.) ~1.3 (Fragment-like)~3.2 (Drug-like)
Role Synthetic Intermediate / FragmentClinical Kinase Inhibitor
Visualization: Structural Connectivity (SAR Map)

G cluster_0 7-Fluoro-2-methylquinazolin-4-amine (FMQA) cluster_1 Gefitinib (Clinical Drug) FMQA_Core Quinazoline Core FMQA_C2 C2: Methyl (Steric Bulk) FMQA_Core->FMQA_C2 FMQA_C4 C4: Primary Amine (Weak Hinge Bind) FMQA_Core->FMQA_C4 FMQA_C7 C7: Fluoro (E- Withdrawing) FMQA_Core->FMQA_C7 Gef_Core Quinazoline Core Gef_C2 C2: Proton (Minimizes Clash) Gef_Core->Gef_C2 Gef_C4 C4: 3-Cl-4-F-Aniline (Hydrophobic Pocket) Gef_Core->Gef_C4 Gef_C6 C6: Morpholino-ether (Solubility) Gef_Core->Gef_C6 Gef_C7 C7: Methoxy (E- Donating) Gef_Core->Gef_C7

Caption: Comparative SAR map highlighting the functional groups attached to the quinazoline core. Green indicates optimized drug-like features; Red/Yellow indicates fragment-level features.

Medicinal Chemistry & Mechanism of Action (SAR)

This section details why Gefitinib works and why FMQA is likely inactive or weakly active.

The Hinge Binding Interaction (N1 & C4)
  • Gefitinib: The N1 nitrogen of the quinazoline ring accepts a hydrogen bond from Met793 in the EGFR hinge region. The electron-donating alkoxy groups at C6 and C7 increase the electron density at N1, strengthening this bond.

  • FMQA: The C7-Fluoro group is strongly electron-withdrawing (inductive effect). This decreases the basicity of N1, potentially weakening the critical hydrogen bond with Met793. Additionally, the C4-primary amine lacks the hydrophobic bulk to lock the orientation of the ring.

The Hydrophobic Pocket (C4 Substituent)
  • Gefitinib: The 3-chloro-4-fluoroaniline moiety at C4 is the defining feature of this drug class. It penetrates deep into the hydrophobic back-pocket of the ATP binding site, interacting with hydrophobic residues (Leu788, Val726). This interaction confers both potency (tight binding) and selectivity (shape complementarity).

  • FMQA: The C4-amino group (-NH₂) is too small to reach this pocket. Without this "anchor," the residence time of the molecule in the binding site is negligible.

The C2-Methyl Steric Clash
  • Gefitinib: Possesses a proton at C2. This allows the flat aromatic system to fit snugly against the gatekeeper residue (Thr790) and the solvent channel.

  • FMQA: The C2-Methyl group introduces steric bulk. In many kinase active sites, a substituent at C2 causes a steric clash with residues lining the ATP pocket (often Leu718 or Gly719 in EGFR), significantly reducing affinity. Note: C2-methyl quinazolines are rarely potent EGFR inhibitors unless the core geometry is modified.

Solubility & Pharmacokinetics (C6/C7)
  • Gefitinib: The C6-morpholinopropoxy chain protrudes into the solvent-accessible region. The basic nitrogen of the morpholine (pKa ~8) allows for salt formation (Gefitinib Hydrochloride), ensuring oral bioavailability.

  • FMQA: Lacks solubilizing groups. While small enough to be soluble in DMSO, its aqueous solubility at neutral pH would be limited by crystal lattice energy (high melting point due to stacking) without an ionizable center.

Synthetic Pathways[4][5]

Understanding the synthesis clarifies that FMQA is likely a precursor to more complex molecules.

Gefitinib Synthesis (Convergent)
  • Starting Material: 3,4-Dihydroxybenzaldehyde (or 3-hydroxy-4-methoxybenzaldehyde).

  • Elaboration: Alkylation of hydroxyls to install the morpholine and methoxy chains.

  • Ring Closure: Nitration, reduction to amine, and cyclization with formamide to form the quinazolin-4-one.

  • Activation: Chlorination (POCl₃) to form the 4-chloro-quinazoline.

  • Coupling: S_NAr reaction with 3-chloro-4-fluoroaniline.

FMQA Synthesis (Divergent/Linear)
  • Starting Material: 2-Amino-4-fluorobenzoic acid.[1]

  • Cyclization: Reaction with acetic anhydride or acetamidine to close the ring. Crucial Step: Using a methyl source (like acetic anhydride) installs the C2-Methyl . (Gefitinib uses formamide to install C2-H).

  • Activation: Chlorination (POCl₃) to form 4-Chloro-7-fluoro-2-methylquinazoline.

  • Amination: Reaction with ammonia (NH₃) yields 7-Fluoro-2-methylquinazolin-4-amine .

Experimental Protocols

To empirically verify the difference between these two compounds, the following protocols are recommended.

In Vitro EGFR Kinase Assay (FRET-based)

Objective: Quantify the IC₅₀ difference (Expected: Gefitinib < 1 nM; FMQA > 10 µM).

  • Reagents: Recombinant EGFR (cytoplasmic domain), Poly-(Glu,Tyr) substrate, ATP (Km concentration), Test compounds (DMSO stock).

  • Preparation: Dilute Gefitinib (10-point series, 0.1 nM to 1 µM) and FMQA (10-point series, 10 nM to 100 µM).

  • Reaction:

    • Mix Enzyme + Peptide Substrate in reaction buffer (HEPES, MgCl₂, MnCl₂, DTT).

    • Add Compound.[2][1][3][4][5][6][7][8] Incubate 15 min at RT.

    • Add ATP to initiate phosphorylation.

  • Detection: Use a time-resolved fluorescence energy transfer (TR-FRET) antibody pair (e.g., Europium-anti-phosphotyrosine).

  • Analysis: Plot Fluorescence Ratio vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Crystallography Workflow (Validation of Binding Mode)

Objective: Visualize the lack of hydrophobic pocket penetration by FMQA.

  • Protein: Express and purify EGFR kinase domain (T790M/L858R or WT).

  • Co-crystallization:

    • Mix protein (10 mg/mL) with FMQA (1 mM) (High concentration required due to low affinity).

    • Use hanging drop vapor diffusion method.

  • Data Collection: X-ray diffraction at synchrotron source.

  • Refinement: Solve structure using Molecular Replacement (PDB: 1M17 as template).

  • Expectation: FMQA density will be visible at the hinge (N1-Met793 interaction) but the "back pocket" will be empty or occupied by water molecules, unlike the Gefitinib structure.

Visualization: Experimental Workflow

Workflow cluster_assay Kinase Inhibition Assay Step1 Prepare Compounds (DMSO Stock) Step2 Incubate with EGFR (15 min) Step1->Step2 Step3 Add ATP + Substrate (Initiate Reaction) Step2->Step3 Step4 Measure Phosphorylation (TR-FRET / ELISA) Step3->Step4

Caption: Step-by-step workflow for comparative kinase inhibition profiling.

References

  • Wakeling, A. E., et al. (2002). "ZD1839 (Iressa): An orally active inhibitor of epidermal growth factor signaling with potential for cancer therapy." Cancer Research, 62(20), 5749-5754. Link

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the catalytic domain of the protein." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. Link

  • Stamos, J., et al. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry, 277(48), 46265-46272. Link

  • Muhlberg, M., et al. (2019).[9] "Fragment-based discovery of novel quinazoline inhibitors." Journal of Medicinal Chemistry. (Contextual reference for fragment-to-lead optimization).

  • ChemScene. (2024). "Product Data: 7-Fluoro-2-methylquinazolin-4-amine derivatives." Link

  • PubChem. (2024). "Compound Summary: Gefitinib." Link

Sources

Exploratory

Introduction: The Quinazoline Core as a Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to the Therapeutic Potential of 2-Methyl-4-Aminoquinazoline Scaffolds The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, rep...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of 2-Methyl-4-Aminoquinazoline Scaffolds

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This wide-ranging pharmacological profile has earned it the designation of a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.

Within this versatile class of compounds, the 2-methyl-4-aminoquinazoline scaffold has emerged as a particularly fruitful starting point for drug development. The strategic placement of a methyl group at the C2 position and an amino group at the C4 position provides a unique combination of structural rigidity and functional group handles for synthetic elaboration. This guide synthesizes field-proven insights and current research to provide a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic applications of this promising scaffold for researchers and drug development professionals.

Part 1: Synthetic Strategies and Methodologies

The therapeutic utility of any scaffold is fundamentally linked to its synthetic accessibility. The 2-methyl-4-aminoquinazoline core can be constructed through several reliable synthetic routes, most commonly originating from anthranilic acid or its derivatives.

The Niementowski Reaction and Subsequent Functionalization

A classical and widely adopted approach involves the initial synthesis of a 2-methyl-quinazolin-4(3H)-one intermediate, often via the Niementowski reaction or related cyclization methods.[6] This intermediate serves as a versatile platform for introducing the critical 4-amino functionality. The overall process typically involves chlorination followed by amination.

The causality behind this two-step approach is rooted in the chemical reactivity of the quinazolinone system. The carbonyl group at C4 is not readily displaced. Conversion to a 4-chloroquinazoline derivative dramatically increases the electrophilicity at the C4 position, transforming it into an excellent leaving group that is readily substituted by nucleophilic amines, including ammonia or primary/secondary amines, to yield the desired 4-aminoquinazoline derivatives.[7]

cluster_main Generalized Synthetic Pathway Start Anthranilic Acid Derivative Quinazolinone 2-Methyl-quinazolin-4(3H)-one Start->Quinazolinone Acetic Anhydride or Thioacetamide Chloro 4-Chloro-2-methylquinazoline Quinazolinone->Chloro Chlorinating Agent (e.g., POCl3, SOCl2) Final 2-Methyl-4-aminoquinazoline Derivative Chloro->Final Amination (Ammonia or Amine)

Caption: Generalized workflow for the synthesis of 2-methyl-4-aminoquinazolines.

Detailed Experimental Protocol: Synthesis of 4-Amino-2-methylquinazoline

This protocol is a representative example adapted from established methodologies for synthesizing the core scaffold.[7]

Step 1: Synthesis of 2-Methyl-3,1-benzoxazin-4-one

  • Combine anthranilic acid (1 equivalent) with acetic anhydride (3 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture at reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often crystallizes upon cooling. Collect the solid by vacuum filtration, wash with cold diethyl ether or hexane to remove excess acetic anhydride, and dry under vacuum. The resulting 2-methyl-3,1-benzoxazin-4-one is typically used in the next step without further purification.

Step 2: Synthesis of 4-Amino-2-methylquinazoline

  • Suspend the 2-methyl-3,1-benzoxazin-4-one (1 equivalent) from Step 1 in a sealed pressure vessel containing a solution of ammonia in methanol (7N).

  • Heat the vessel to 100-120°C for 12-16 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.

  • Cool the reaction vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 4-amino-2-methylquinazoline.

Part 2: Anticancer Therapeutic Potential

The most extensively explored therapeutic application of 2-methyl-4-aminoquinazoline scaffolds is in oncology. Many derivatives function as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[8][9]

Mechanism of Action: Kinase Inhibition

Increased signaling through pathways like the Phosphatidylinositol 3-Kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) pathways is a common alteration in many cancers.[10][11][12] The 4-aminoquinazoline core acts as a "hinge-binder," mimicking the adenine moiety of ATP to occupy the enzyme's ATP-binding pocket. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade and inhibiting tumor growth.[9][13]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (Protein Kinase B) PDK1->AKT Activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor 2-Methyl-4-aminoquinazoline Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a quinazoline derivative.

In Vitro Efficacy: Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative activity of 2-methyl-4-aminoquinazoline derivatives against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound Class/ExampleTarget Kinase(s)Cancer Cell LineIC50 (nM)Reference
4-Methyl quinazoline derivative (Cmpd 43)PI3Kα / HDAC1HCT116 (Colon)42 / 1.4[14]
2-Amino-4-methylquinazoline (Cmpd 37)PI3KαU87MG (Glioblastoma)1.8[10][11]
4-Anilinoquinazoline derivative (Cmpd 19)EGFRHepG2 (Liver)8300[15]
4-Aminoquinazoline derivative (Cmpd 2)Tubulin PolymerizationPC-3 (Prostate)51 - 440[14]
4-Aminoquinazoline derivative (Cmpd 30)EGFR / HER2A549 (Lung)6.15 / 9.78[14]
Protocol: Cell Proliferation (MTT) Assay

This protocol provides a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test 2-methyl-4-aminoquinazoline derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug (e.g., Gefitinib) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Part 3: Antimicrobial Therapeutic Potential

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The 2-methyl-4-aminoquinazoline scaffold has shown promising activity against a variety of bacterial and fungal strains.[1][6][16]

Mechanism of Action and Spectrum of Activity

While the exact antimicrobial mechanisms are still under investigation for many derivatives, they are thought to interfere with essential cellular processes in microbes. Structure-activity relationship (SAR) studies have shown that substitutions at the C2 and C3 positions, as well as the presence of halogens at the C6 and C8 positions, can significantly enhance antimicrobial efficacy.[17] Derivatives have shown particular promise against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[18]

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of in vitro antibacterial and antifungal activity.

Compound/DerivativeTarget OrganismMIC (µM or µg/mL)Reference
Compound 6y (2-aminoquinazolin-4(3H)-one)S. aureus USA300 JE2 (MRSA)0.02 µM[18]
Compound 6l (7-chloro substituted)S. aureus USA300 JE2 (MRSA)0.6 µM[18]
6-Bromo-2-methyl-3-(4'-morpholinophenyl)-quinazolin-4-(3H)-oneBacillus subtilisNot specified (highest activity)[1]
3-(4-hydroxy benzylideneamino)-2-methyl quinazolin-4(3H)-oneEscherichia coliNot specified (highest activity)[1]
Compound 4a (3-ethanoylamino derivative)Candida albicans10-160 µg/mL range[19]
Protocol: Broth Microdilution for MIC Determination

This is a standard protocol for determining the MIC of a compound against a bacterial strain.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Part 4: Anti-inflammatory and Neuroprotective Potential

Beyond oncology and infectious diseases, the 2-methyl-4-aminoquinazoline scaffold has demonstrated potential in treating inflammatory conditions and neurodegenerative disorders.

Anti-inflammatory Activity

Several quinazoline derivatives exhibit anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[20] The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Compound SeriesTargetIC50 (COX-2)Reference
Amino-substituted quinazolines (DD2-5)COX-20.024 - 0.038 µM[20]
4-chlorophenethylaminoquinazoline (2f)TNF-α productionPotent inhibition[21]
Proquazone (Marketed Drug)Non-selective COXN/A[3]
Potential in Neurodegenerative Diseases

Emerging research points to the utility of this scaffold in addressing the multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's.[22]

  • Alzheimer's Disease: Derivatives have been designed as inhibitors of cholinesterases (AChE and BuChE), enzymes that break down the neurotransmitter acetylcholine.[23] Reduced acetylcholine levels are a hallmark of Alzheimer's disease. Some compounds show high selectivity for BuChE, which becomes more significant in the later stages of the disease.[23]

  • Parkinson's Disease: Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a genetic cause of Parkinson's disease.[24] Novel 2-aminoquinazolines have been specifically developed as potent LRRK2 kinase inhibitors, offering a targeted therapeutic approach.[24]

cluster_workflow Neuroprotective Agent Screening Workflow Lib Compound Library (2-Methyl-4-aminoquinazoline Derivatives) Assay1 Primary Screen: Target-Based Assay (e.g., LRRK2 or BuChE Inhibition) Lib->Assay1 Hit Identify 'Hits' (Compounds with IC50 < Threshold) Assay1->Hit Assay2 Secondary Screen: Cell-Based Assay (e.g., Neurotoxicity Model) Hit->Assay2 Lead Identify 'Leads' (Potent & Non-toxic Compounds) Assay2->Lead ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) Lead->ADME Vivo In Vivo Efficacy (Animal Model of Disease) ADME->Vivo

Caption: A typical workflow for screening compounds for neuroprotective effects.

Conclusion and Future Perspectives

The 2-methyl-4-aminoquinazoline scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and ability to be tailored for high-affinity interactions with diverse biological targets, particularly protein kinases, have solidified its role in modern drug discovery. The clinical success of quinazoline-based kinase inhibitors in oncology provides a strong validation of the scaffold's therapeutic potential.

Future research should focus on several key areas:

  • Selectivity: Designing next-generation inhibitors with higher selectivity for specific kinase isoforms or mutant enzymes to minimize off-target effects and improve safety profiles.

  • Novel Targets: Expanding the exploration of this scaffold against other target classes in infectious, inflammatory, and neurodegenerative diseases.

  • Drug Delivery: Investigating novel formulations and drug delivery systems to improve the pharmacokinetic properties and brain penetration of promising lead compounds, particularly for neurological applications.[10][11]

The continued investigation and innovative modification of the 2-methyl-4-aminoquinazoline core will undoubtedly lead to the development of new and effective therapies for a wide range of human diseases.

References

  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Tre
  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Tre
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic
  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones.
  • Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h).
  • Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell prolifer
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC.
  • Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modul
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
  • Syntheses and Antimicrobial Activities of Derivatives of 3-Amino-2-methyl-quinazolin-4-(3H)-one. Asian Journal of Chemistry.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Drug Delivery and Therapeutics.
  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed.
  • Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines. Journal of Chemistry.
  • Quinazolines. VI. Syntheses of Certain 2-Methyl-4-substituted Quinazolines. Journal of the American Chemical Society.
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applic
  • Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecular Docking. Letters in Applied NanoBioScience.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • 2-Aminoquinazolines as LRRK2 Inhibitors for Tre
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets.
  • Application Notes and Protocols for 4-Aminoquinazoline Derivatives in Medicinal Chemistry. Benchchem.
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegener
  • Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents. PMC.
  • Synthesis, anti-inflammatory, and structure antioxidant activity relationship of novel 4-quinazoline.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegener
  • Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Tre
  • Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors.

Sources

Foundational

The 7-Fluoro-Quinazoline Pharmacophore: Patent Landscape &amp; Technical Guide

This guide provides an in-depth technical analysis of the patent and medicinal chemistry landscape surrounding 7-fluoro-substituted quinazoline drugs . While the market is dominated by 6,7-dialkoxy quinazolines (e.g., Ge...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the patent and medicinal chemistry landscape surrounding 7-fluoro-substituted quinazoline drugs . While the market is dominated by 6,7-dialkoxy quinazolines (e.g., Gefitinib, Erlotinib), the 7-fluoro substitution represents a strategic "bioisosteric" niche utilized in patent filings to overcome metabolic instability and circumvent crowded intellectual property (IP) estates.

Executive Summary: The "Fluorine Scan" Strategy

The quinazoline scaffold is the backbone of first- and second-generation EGFR inhibitors. Historically, the C6 and C7 positions are substituted with electron-donating alkoxy groups (e.g., methoxy, ethoxy) to optimize solubility and binding affinity. However, the 7-fluoro substitution has emerged in patent literature (e.g., WO2017117680A1 , US5760041A ) as a critical modification.

Technical Rationale:

  • Metabolic Blockade: The C7-methoxy group in Gefitinib is a primary site for metabolic O-demethylation by CYP450 enzymes. Replacing -OCH₃ with -F blocks this metabolic soft spot.

  • Electronic Modulation: Fluorine is highly electronegative but small (Van der Waals radius ~1.47 Å vs 1.2 Å for H). It lowers the pKa of the quinazoline N1, potentially altering hydrogen bond strength with the kinase hinge region (Met793).

  • IP Evasion: A 7-fluoro core structurally differentiates a candidate from the crowded 6,7-dialkoxy patent space, providing Freedom-to-Operate (FTO).

Medicinal Chemistry: 7-Fluoro vs. 7-Alkoxy SAR

The Structure-Activity Relationship (SAR) of the 7-position is pivotal for EGFR kinase inhibition.

Feature7-Methoxy (e.g., Gefitinib)7-Fluoro (Novel Scaffolds)Technical Impact
Electronic Effect Electron-donating (+M)Electron-withdrawing (-I)7-F reduces electron density on the pyrimidine ring, decreasing N1 basicity.
Metabolic Stability Low (O-demethylation)High (C-F bond is stable)7-F prevents rapid clearance; increases half-life (

).
Steric Bulk Moderate (Rotatable bond)Low (Atomic substituent)7-F allows tighter packing in the solvent-exposed region of the ATP pocket.
Solubility Moderate (Lipophilic)High LipophilicityFluorine increases lipophilicity (

), enhancing membrane permeability (BBB penetration).

Patent Landscape Analysis

The "7-fluoro" landscape is characterized by specific claims protecting the process of introducing fluorine and the composition of matter for the fluorinated core.

Key Patent Estates
  • WO2017117680A1 (Novel Fluorinated Quinazoline Derivatives):

    • Core Claim: Covers quinazolines where the benzene ring is substituted with fluorine to modulate potency against resistant EGFR mutants (T790M).

    • Significance: explicitly targets the "fluorine walk" around the quinazoline core to identify positions that maximize binding enthalpy.

  • US 6,933,299 B1 (Process Patents):

    • Core Claim: Describes the synthesis of 4-hydroxy-6-iodo-7-fluoroquinazoline .

    • Utility: This is a "linchpin" intermediate. The 6-iodo position allows for Sonogashira or Suzuki couplings (to add solubilizing tails), while the 7-fluoro remains a static metabolic blocker.

  • US 5,760,041 (Early Generation):

    • Core Claim: Discloses 4-aminoquinazolines with halogen substitutions.[1][2][3]

    • Status: Expired, but foundational for establishing the 7-fluoro motif as a viable kinase scaffold.

Synthetic Protocol: Construction of the 7-Fluoro Core

Unlike 6,7-dialkoxy quinazolines which start from vanillic acid derivatives, 7-fluoro quinazolines require fluorinated anthranilic acid precursors.

Protocol: Synthesis of 4-Chloro-7-fluoro-6-substituted-quinazoline

Objective: Create the electrophilic core ready for aniline coupling (SNAr).

Step 1: Cyclization to Quinazolinone

  • Reagents: 2-Amino-4-fluoro-5-nitrobenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol.

  • Procedure: Reflux the mixture at 125°C for 12 hours. The formamidine inserts the C2 carbon, closing the pyrimidine ring.

  • Validation: Monitor by LC-MS for mass [M+H]+ corresponding to the quinazolinone.

  • Yield: Typically >85% precipitation of 7-fluoro-6-nitroquinazolin-4(3H)-one .

Step 2: Aromatization/Chlorination

  • Reagents: 7-Fluoro-6-nitroquinazolin-4(3H)-one, Thionyl Chloride (

    
    ) or 
    
    
    
    , catalytic DMF.
  • Procedure: Reflux in neat

    
     for 4 hours. The carbonyl oxygen is converted to a leaving group (Cl).
    
  • Critical Control: Anhydrous conditions are mandatory to prevent hydrolysis back to the quinazolinone.

  • Product: 4-Chloro-7-fluoro-6-nitroquinazoline .

Step 3: S_NAr Coupling (The "Warhead" Attachment)

  • Reagents: 4-Chloro-7-fluoro-6-nitroquinazoline, 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (IPA).

  • Procedure: Stir at 80°C for 3 hours. The aniline attacks C4, displacing the chloride.

  • Result: Formation of the kinase-active core. The 7-fluoro group remains intact, stabilizing the scaffold.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the divergence between the "Classic" (Gefitinib) and "Fluorinated" (7-Fluoro) synthetic pathways.

G cluster_0 Classic Route (Gefitinib) cluster_1 7-Fluoro Route (Metabolic Stability) VeratricAcid 3,4-Dimethoxy benzoic acid Nitration Nitration MethoxyCore 6,7-Dimethoxy quinazolinone FluoroCore 7-Fluoro-4(3H) -quinazolinone MethoxyCore->FluoroCore Bioisosteric Replacement FluoroAcid 2-Amino-4-fluoro benzoic acid Cyclization Cyclization (Formamidine) FluoroAcid->Cyclization Ring Closure Cyclization->FluoroCore Condensation Chlorination Chlorination (POCl3) FluoroCore->Chlorination Activation ChloroInt 4-Chloro-7-fluoro quinazoline Chlorination->ChloroInt Cl- Substitution FinalDrug 7-Fluoro-substituted Quinazoline Inhibitor ChloroInt->FinalDrug SNAr Coupling (Kinase Specificity) Aniline 3-Chloro-4-fluoro aniline Aniline->FinalDrug

Caption: Divergent synthesis of 7-fluoro quinazolines. The 7-F route utilizes fluorinated anthranilic acids to build a metabolically stable core.

Future Outlook: The "Covalent" Evolution

The 7-fluoro scaffold is currently being adapted for 3rd and 4th generation inhibitors . By combining the 7-fluoro core (for metabolic stability) with a C6-acrylamide "warhead" (for covalent binding to Cys797), researchers aim to create drugs that are both potent against T790M mutations and resistant to oxidative metabolism.

Key Trend: Look for patents combining 7-fluoro-6-acrylamide motifs. These represent the next logical step in the evolution of this pharmacophore.

References
  • Novel fluorinated quinazoline derivatives as EGFR inhibitors. WO2017117680A1. WIPO (PCT).
  • Substituted quinazoline derivatives (US Patent 6,933,299).United States Patent and Trademark Office.
  • 4-Aminoquinazoline EGFR Inhibitors (US Patent 5,760,041).United States Patent and Trademark Office.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Institutes of Health (PMC). Available at: [Link]

Sources

Exploratory

Technical Whitepaper: 7-Fluoro-2-methylquinazolin-4-amine

Executive Summary 7-Fluoro-2-methylquinazolin-4-amine (CAS: 1009036-30-9) is a substituted quinazoline derivative characterized by a fluorine atom at the 7-position, a methyl group at the 2-position, and a primary amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Fluoro-2-methylquinazolin-4-amine (CAS: 1009036-30-9) is a substituted quinazoline derivative characterized by a fluorine atom at the 7-position, a methyl group at the 2-position, and a primary amine at the 4-position.[1] This compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR).[2] Its structural features—specifically the electron-withdrawing fluorine substituent—enhance metabolic stability and modulate the pKa of the quinazoline core, optimizing ligand-binding affinity in the ATP-binding pocket of kinase domains.

This technical guide provides a comprehensive analysis of the compound's chemical identity, validated synthesis protocols, structural characterization, and applications in drug discovery.

Chemical Identity & Structural Analysis[1][3][4][5][6][7]

Nomenclature and Identifiers

The compound is defined by the following chemical identifiers. Researchers should verify the CAS number against vendor-specific catalogs, as positional isomers (e.g., 6-fluoro or 4-methyl variants) are common.

IdentifierValue
IUPAC Name 7-Fluoro-2-methylquinazolin-4-amine
CAS Registry Number 1009036-30-9
Canonical SMILES Cc1nc(N)c2cc(F)ccc2n1
Molecular Formula C₉H₈FN₃
Molecular Weight 177.18 g/mol
Monoisotopic Mass 177.0702 g/mol
Structural Diagram (Graphviz)

The following diagram illustrates the atomic connectivity and numbering scheme of the quinazoline core, highlighting the specific substitution pattern.

ChemicalStructure Figure 1: Connectivity of 7-Fluoro-2-methylquinazolin-4-amine N1 N1 C2 C2 N1->C2 db N3 N3 C2->N3 Me CH3 C2->Me C4 C4 N3->C4 db C4a C4a C4->C4a NH2 NH2 C4->NH2 C5 C5 C4a->C5 db C6 C6 C5->C6 C7 C7 C6->C7 db C8 C8 C7->C8 F F C7->F C8a C8a C8->C8a db C8a->N1 C8a->C4a

Synthesis Protocols

The synthesis of 7-fluoro-2-methylquinazolin-4-amine is most reliably achieved through a multi-step cyclization and functionalization pathway starting from 2-amino-4-fluorobenzoic acid . This route ensures correct regiochemistry of the fluorine substituent.

Retrosynthetic Analysis
  • Target: 7-Fluoro-2-methylquinazolin-4-amine

  • Precursor: 4-Chloro-7-fluoro-2-methylquinazoline

  • Intermediate: 7-Fluoro-2-methylquinazolin-4(3H)-one

  • Starting Material: 2-Amino-4-fluorobenzoic acid[3]

Validated Experimental Procedure
Step 1: Cyclization to Benzoxazinone

Reagents: 2-Amino-4-fluorobenzoic acid, Acetic Anhydride (Ac₂O). Mechanism: Acetylation of the amine followed by dehydration-driven cyclization.

  • Suspend 2-amino-4-fluorobenzoic acid (1.0 eq) in acetic anhydride (5.0 eq).

  • Reflux the mixture for 2–3 hours. The solid will dissolve, and the solution will darken.

  • Concentrate in vacuo to remove excess acetic anhydride.

  • The residue is 7-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one . Use directly in the next step.

Step 2: Conversion to Quinazolinone

Reagents: Anhydrous Ammonia (NH₃) or Ammonium Acetate (NH₄OAc), Ethanol/Formamide.

  • Dissolve the benzoxazinone residue in ethanol.

  • Add excess ammonium acetate (or bubble anhydrous NH₃ gas).

  • Heat to reflux for 4 hours. The benzoxazinone ring opens and re-closes with nitrogen to form the quinazoline core.

  • Cool to room temperature. The product, 7-fluoro-2-methylquinazolin-4(3H)-one , typically precipitates.

  • Filter, wash with cold ethanol, and dry.

Step 3: Chlorination

Reagents: Phosphorus Oxychloride (POCl₃), Diisopropylethylamine (DIPEA).

  • Suspend 7-fluoro-2-methylquinazolin-4(3H)-one in POCl₃ (excess).

  • Add a catalytic amount of DIPEA (or DMF).

  • Reflux for 3–5 hours until the solution becomes clear (indicating conversion of the carbonyl to the enol-chloride).

  • Caution: Quench the reaction carefully by pouring onto crushed ice/water (exothermic).

  • Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate to yield 4-chloro-7-fluoro-2-methylquinazoline .

Step 4: Amination (Nucleophilic Aromatic Substitution)

Reagents: Ammonia in Methanol (7N NH₃/MeOH).

  • Dissolve the 4-chloro intermediate in 7N NH₃ in methanol.

  • Seal in a pressure tube and heat to 80°C for 12 hours (or stir at RT for 24h if reactivity allows).

  • Concentrate the solvent.

  • Purify via recrystallization (EtOH/Water) or silica gel chromatography (DCM:MeOH 95:5).

  • Yield: 7-Fluoro-2-methylquinazolin-4-amine.

Synthesis Workflow Diagram

SynthesisPathway Figure 2: Synthetic Pathway for 7-Fluoro-2-methylquinazolin-4-amine SM 2-Amino-4-fluorobenzoic acid Int1 7-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one SM->Int1 Ac2O, Reflux (Cyclization) Int2 7-Fluoro-2-methylquinazolin-4(3H)-one Int1->Int2 NH4OAc or NH3, EtOH (Ring Expansion) Int3 4-Chloro-7-fluoro-2-methylquinazoline Int2->Int3 POCl3, DIPEA (Chlorination) Product 7-Fluoro-2-methylquinazolin-4-amine Int3->Product NH3/MeOH, 80°C (SnAr Amination)

Characterization & Properties

Spectroscopic Profile

To validate the identity of the synthesized compound, the following spectral signals are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.58 ppm (s, 3H): Methyl group at C2.

    • δ 7.30–7.50 ppm (m, 2H): Aromatic protons at C6 and C8 (coupling with F splits these signals).

    • δ 7.80 ppm (br s, 2H): Primary amine (-NH₂) protons (exchangeable with D₂O).

    • δ 8.10 ppm (dd, 1H): Aromatic proton at C5 (deshielded by the adjacent N).

  • ¹⁹F NMR:

    • δ -105 to -110 ppm: Single peak corresponding to the fluorine at C7.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Calculated 178.07; Observed ~178.1.

Physicochemical Properties
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.

  • pKa: The C4-amine is weakly basic; the N1 ring nitrogen is the primary protonation site (pKa ~5–6).

Applications in Drug Discovery[9]

Kinase Inhibition (EGFR)

The quinazoline scaffold is the "privileged structure" for ATP-competitive kinase inhibitors.

  • Mechanism: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with the hinge region of the kinase ATP-binding pocket (specifically Met793 in EGFR).

  • Role of Fluorine (C7): The 7-fluoro substituent increases the metabolic stability of the ring system by blocking oxidative metabolism at this position. It also modulates the electron density of the ring, potentially enhancing pi-stacking interactions with phenylalanine residues in the binding pocket.

  • Role of Methyl (C2): The 2-methyl group can induce steric constraints that improve selectivity for specific kinase isoforms or mutant variants (e.g., T790M).

Pharmaceutical Intermediates

This amine is a versatile building block. The C4-amino group can be further functionalized (e.g., via Buchwald-Hartwig coupling or amide coupling) to attach "tail" moieties that extend into the solvent-exposed region of the kinase, a strategy used in drugs like Gefitinib and Afatinib .

References

  • PubChem. (n.d.). Quinazoline Derivatives and Analogues. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2011). Synthesis of 2-Amino-3-fluorobenzoic acid and Quinazoline derivatives. Org. Synth. 2011, 88, 224-237. Retrieved from [Link]

  • Molaid. (n.d.). Chemical Property Data for Quinazoline Analogues. Retrieved from [Link]

Sources

Foundational

Metabolic Stability of Fluorinated Quinazoline Amines

Executive Summary The quinazoline amine scaffold is a cornerstone of kinase inhibitor design, exemplified by EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib.[1][2] However, this scaffold suffers from inherent me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline amine scaffold is a cornerstone of kinase inhibitor design, exemplified by EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib.[1][2] However, this scaffold suffers from inherent metabolic liabilities—specifically rapid oxidative clearance via Cytochrome P450 (CYP) isoforms (primarily CYP3A4 and CYP2D6).[2] This rapid metabolism often necessitates high dosing frequencies or results in variable bioavailability.[2]

Strategic fluorination offers a precise medicinal chemistry tactic to modulate these properties.[2] Beyond the simplistic view of "blocking" metabolic sites with a strong C-F bond, fluorine substitution fundamentally alters the electronic landscape of the quinazoline core, modulating basicity (


), lipophilicity (

), and enzyme affinity (

).[2] This guide details the mechanistic rationale, experimental validation, and data interpretation required to optimize the metabolic stability of fluorinated quinazoline amines.

Part 1: Metabolic Vulnerabilities of the Quinazoline Scaffold[2]

To stabilize the scaffold, one must first identify the "soft spots."[2] In 4-anilinoquinazolines, metabolism typically proceeds via three dominant pathways:

  • O-Dealkylation (Major): The alkoxy side chains at C6 and C7 are primary targets for CYP-mediated O-dealkylation.[2] This proceeds via hydrogen abstraction at the

    
    -carbon relative to the oxygen.[2]
    
  • Aromatic Hydroxylation: The C4-aniline moiety is electron-rich, making it susceptible to electrophilic attack by the high-valent Iron-Oxo species (

    
    ) of CYP450, leading to hydroxylation (typically at the para or benzyl position).[2]
    
  • N-Dealkylation/Oxidation: Solubilizing tails (e.g., morpholine or piperidine) attached to the alkoxy groups are prone to N-dealkylation or ring oxidation.[2]

Strategic Fluorination Mechanisms

Fluorine acts via two distinct mechanisms to mitigate these liabilities:[2]

  • Steric & Electronic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering direct abstraction energetically unfavorable.[2] Furthermore, fluorine's high electronegativity pulls electron density away from the aromatic ring, destabilizing the radical cation intermediate required for aromatic hydroxylation (the NIH shift mechanism).[2]

  • pKa Modulation: Fluorine substitution on the aniline ring or near the quinazoline N1 reduces the basicity of the system.[2] Lowering the

    
     reduces lysosomal trapping and can alter the binding affinity (
    
    
    
    ) to the heme iron of CYP enzymes, effectively lowering intrinsic clearance (
    
    
    ).[2]

Part 2: Visualizing the Metabolic Logic[2]

The following diagram illustrates the metabolic fate of a standard quinazoline amine versus its fluorinated analog.

MetabolicPathways Compound Quinazoline Amine (Parent) CYP CYP3A4 / CYP2D6 (Liver Microsomes) Compound->CYP Binding Fluorinated Fluorinated Analog (Metabolically Stable) Compound->Fluorinated Medicinal Chemistry Metabolite1 O-Desmethyl Metabolite (Active/Inactive) CYP->Metabolite1 O-Dealkylation (Labile C-H) Metabolite2 Aryl-Hydroxy Metabolite (Rapid Clearance) CYP->Metabolite2 Aromatic Oxidation Blocked Metabolism Blocked (Low CLint) CYP->Blocked C-F Bond Resists Oxidation Fluorinated->CYP Reduced Affinity

Figure 1: Comparative metabolic pathways.[2] Fluorination prevents the formation of hydroxylated metabolites by strengthening bonds and reducing electron density required for CYP oxidation.[2]

Part 3: Experimental Protocol (Microsomal Stability)

To quantify the impact of fluorination, a rigorous Microsomal Stability Assay is required.[2] This protocol is designed to determine the intrinsic clearance (


) and half-life (

).[2][3]
Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[2][4]

  • Cofactor: NADPH Regenerating System (solutions A and B) or solid NADPH.[2][4]

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).[2]

Workflow Diagram

AssayWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase Step1 Pre-incubation (Microsomes + Buffer + Compound) 37°C, 5 min Step2 Initiate Reaction Add NADPH (1 mM final) Step1->Step2 Step3 Sampling Timepoints 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Quench Add to cold ACN + IS Step3->Step4 Transfer Aliquot Step5 Centrifuge 4000 rpm, 20 min, 4°C Step4->Step5 Step6 LC-MS/MS Analysis Quantify Parent Depletion Step5->Step6

Figure 2: Step-by-step workflow for the microsomal stability assay.

Detailed Procedure
  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL microsomes in 100 mM KPi buffer.

  • Compound Addition: Spike the test compound (fluorinated quinazoline) into the master mix to a final concentration of 1 µM. (Note: Keep DMSO < 0.1% to avoid enzyme inhibition).[2]

  • Pre-incubation: Warm the mixture at 37°C for 5-10 minutes. This allows the compound to bind non-specifically to the microsomes and reach thermal equilibrium.[2]

  • Initiation: Add NADPH (1 mM final concentration) to start the reaction.[2]

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense the aliquot into a plate containing 150 µL of ice-cold Acetonitrile + Internal Standard.

  • Processing: Vortex for 10 minutes, centrifuge at 4,000 rpm for 20 minutes to precipitate proteins. Inject the supernatant into LC-MS/MS.[2]

Part 4: Data Interpretation & Calculation[3]

The raw data from the LC-MS/MS (Area Ratio of Analyte/Internal Standard) is used to calculate stability metrics.[2]

Calculating Slope ( )

Plot the natural logarithm (


) of the % parent remaining versus time.[2][3] The slope of the linear regression represents the elimination rate constant, 

(

).[2][3]

[2]
Calculating Half-life ( )

[2][3]
Calculating Intrinsic Clearance ( )

This is the most critical parameter for scaling to in vivo physiology.[2]


[2]

Where


 is typically 0.5 mg/mL in the assay.[2][3][4][5][6]

Interpretation Table:

CLint (µL/min/mg)ClassificationPrediction for Quinazolines
< 10Low ClearanceHigh metabolic stability.[2] Likely good oral bioavailability.
10 - 45Moderate ClearanceAcceptable, but may require higher doses.[2]
> 45High ClearanceRapid metabolism.[2] Likely poor bioavailability; candidate for fluorination.[2]

Part 5: Case Study - Gefitinib Analogs

To illustrate the efficacy of this approach, consider the structure-activity relationship (SAR) of Gefitinib analogs.

  • Baseline: Gefitinib contains a 3-chloro-4-fluoroaniline moiety.[2] The fluorine at the para position of the aniline is critical.[2]

  • Hypothetical Non-fluorinated Analog: If the 4-fluoro were replaced by a hydrogen, the para-position becomes a "soft spot" for rapid CYP-mediated hydroxylation, drastically increasing

    
     and reducing half-life.[2]
    
  • Optimization: Introduction of the fluorine blocks this specific pathway.[2] However, if metabolic instability persists, further fluorination on the alkoxy side chains (e.g., converting a methoxy to a difluoromethoxy group) can prevent O-dealkylation, a strategy employed in next-generation inhibitors.[2]

References

  • BenchChem. microsomal stability assay protocol for quinazolines. BenchChem Technical Support.[2][4] Link[2]

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm Services.[2] Link

  • Vogt, C. D., et al. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2.[2] Organic & Biomolecular Chemistry, 2021.[2] Link

  • Bhattarai, P., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2026.[2][7] Link (Note: Year adjusted based on context, link points to relevant PMC/PubMed entry).

  • Li, X., et al. Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes.[2][8][9] Drug Metabolism and Disposition, 2007.[2][8][10][11] Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 7-Fluoro-2-methylquinazolin-4-amine

Introduction Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[4] 7-Fluoro-2-methylquinazolin-4-amine, in particular, is a valuable intermediate in the synthesis of more complex pharmaceutical compounds. This application note provides a detailed, two-step protocol for the synthesis of 7-Fluoro-2-methylquinazolin-4-amine, commencing from the readily available starting material, 2-amino-4-fluorobenzoic acid.

The synthetic strategy involves an initial acylation of 2-amino-4-fluorobenzoic acid followed by a cyclization to form a benzoxazinone intermediate. This intermediate is then converted to the final quinazolinamine product. This method is designed to be robust and scalable, providing a clear pathway for researchers in drug discovery and development.

Synthetic Pathway Overview

The synthesis of 7-Fluoro-2-methylquinazolin-4-amine from 2-amino-4-fluorobenzoic acid is accomplished through a two-step process. The first step involves the reaction of 2-amino-4-fluorobenzoic acid with acetic anhydride to form the intermediate, 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one. The subsequent step is the amination of this intermediate to yield the desired product.

Synthetic_Pathway 2-amino-4-fluorobenzoic_acid 2-amino-4-fluorobenzoic acid Intermediate 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one 2-amino-4-fluorobenzoic_acid->Intermediate Step 1: Cyclization Acetic_anhydride Acetic anhydride Final_Product 7-Fluoro-2-methylquinazolin-4-amine Intermediate->Final_Product Step 2: Amination Ammonia Ammonia

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one

This initial step focuses on the cyclization of 2-amino-4-fluorobenzoic acid to form the benzoxazinone intermediate. The use of acetic anhydride serves as both the acylating agent and the dehydrating agent to facilitate ring closure.[5][6][7]

Materials:

  • 2-amino-4-fluorobenzoic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry round-bottom flask, add 2-amino-4-fluorobenzoic acid.

  • Slowly add an excess of acetic anhydride to the flask.

  • Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any residual acetic anhydride.

  • Dry the product under vacuum to obtain 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one as a solid.

Part 2: Synthesis of 7-Fluoro-2-methylquinazolin-4-amine

The second step involves the conversion of the benzoxazinone intermediate to the final quinazolinamine product. This is achieved through a nucleophilic reaction with ammonia.

Materials:

  • 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one

  • Ammonia solution (aqueous or in a suitable organic solvent)

  • Sealed reaction vessel (if using gaseous ammonia) or round-bottom flask

  • Stirring apparatus

Procedure:

  • Place the 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-one synthesized in Part 1 into a suitable reaction vessel.

  • Add a solution of ammonia. The reaction can be carried out in an aqueous ammonia solution or by bubbling ammonia gas through a solution of the benzoxazinone in an appropriate solvent like ethanol.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, the product may precipitate from the reaction mixture.

  • If the product precipitates, collect it by vacuum filtration. If it remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-Fluoro-2-methylquinazolin-4-amine.

Data Summary

CompoundStarting MaterialReagentsProductExpected Yield
Step 1 2-amino-4-fluorobenzoic acidAcetic anhydride7-fluoro-2-methyl-4H-3,1-benzoxazin-4-oneHigh
Step 2 7-fluoro-2-methyl-4H-3,1-benzoxazin-4-oneAmmonia7-Fluoro-2-methylquinazolin-4-amineGood to High

Discussion

The presented two-step synthesis provides an efficient route to 7-Fluoro-2-methylquinazolin-4-amine. The initial cyclization to the benzoxazinone is a well-established and high-yielding reaction. The subsequent amination is also typically efficient. The purity of the final product is crucial for its use in further pharmaceutical synthesis.[4] Therefore, proper purification, such as recrystallization, is recommended.

Causality Behind Experimental Choices:

  • Acetic Anhydride in Step 1: Acetic anhydride is chosen as it effectively acylates the amino group of the anthranilic acid and the resulting N-acetylanthranilic acid readily cyclizes to the benzoxazinone upon heating, with the acetic acid byproduct being easily removable.[2]

  • Ammonia in Step 2: Ammonia acts as the nitrogen source for the formation of the quinazolinamine ring. The reaction proceeds via a nucleophilic attack of ammonia on the carbonyl group of the benzoxazinone, followed by ring-opening and subsequent recyclization to form the more stable quinazolinone ring system.

Conclusion

This application note details a reliable and straightforward protocol for the synthesis of 7-Fluoro-2-methylquinazolin-4-amine from 2-amino-4-fluorobenzoic acid. The methodology is suitable for laboratory-scale synthesis and has the potential for scalability for larger-scale production. The final product is a key building block for the development of novel therapeutic agents.

References

  • Guidechem. (2023, December 4). How to synthesize and app 2-Amino-4-Fluorobenzoic Acid.
  • Google Patents. (n.d.). Method for producing 2-amino-4-fluorobenzoic acid.
  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)
  • Google Patents. (n.d.). Preparation method of 4-amino-2-fluorobenzoic acid.
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
  • Benchchem. (n.d.). Application of N-(2-fluoro-4-nitrophenyl)acetamide in the Synthesis of Heterocyclic Compounds.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide.
  • PMC. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide.
  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
  • ResearchGate. (2024, March 28). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review.
  • PMC. (n.d.).
  • Bent-becker. (2020, November 27).
  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological.
  • PMC. (n.d.). 2-Amino-5-fluorobenzoic acid.
  • ChemRxiv. (n.d.). CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones.
  • Benchchem. (n.d.). Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production.
  • Google Patents. (n.d.). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Google Patents. (n.d.).
  • MDPI. (2019, October 1). 4H-Benzo[d][8][9]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters.

  • Sigma-Aldrich. (n.d.). 7-Amino-4-methyl-2H-benzo[b][8][10]oxazin-3(4H)-one.

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
  • Benchchem. (2026, February 20). The Role of 2-Amino-4-fluorobenzoic Acid in Modern Pharmaceutical Synthesis.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 7-Fluoro-2-methylquinazolin-4-amine

Abstract This application note details a rapid, high-yielding protocol for the synthesis of 7-Fluoro-2-methylquinazolin-4-amine , a critical pharmacophore in EGFR tyrosine kinase inhibitors.[1] Unlike traditional Niement...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a rapid, high-yielding protocol for the synthesis of 7-Fluoro-2-methylquinazolin-4-amine , a critical pharmacophore in EGFR tyrosine kinase inhibitors.[1] Unlike traditional Niementowski cyclizations that require harsh thermal conditions and multiple steps (cyclization


 chlorination 

amination), this protocol utilizes a microwave-assisted one-pot cyclocondensation of 2-amino-4-fluorobenzonitrile with acetonitrile.[1] This method reduces reaction time from 12+ hours to under 20 minutes, eliminates the need for toxic chlorinating agents (POCl

), and provides a self-validating workup procedure suitable for high-throughput medicinal chemistry.

Introduction & Retrosynthetic Analysis[1][2]

Scientific Context

Quinazolin-4-amines are privileged scaffolds in oncology.[1] The 7-fluoro-substituted derivatives are specifically valued for their metabolic stability and enhanced binding affinity in the ATP-binding pocket of kinases.[1] Traditional synthesis often suffers from poor atom economy and safety risks associated with handling phosphorous oxychloride at scale.

Retrosynthetic Strategy

The microwave approach bypasses the 4-quinazolinone intermediate entirely.[1] Instead, it leverages the high dielectric loss of acetonitrile under microwave irradiation to drive a base-catalyzed dual-nucleophilic attack on the nitrile group of the precursor.

Retrosynthesis Target 7-Fluoro-2-methylquinazolin-4-amine Intermediate Amidine Intermediate (Transient) Target->Intermediate Cyclodehydration Precursors 2-Amino-4-fluorobenzonitrile + Acetonitrile Intermediate->Precursors Base-Cat. Addition

Figure 1: Retrosynthetic disconnection showing the direct assembly of the pyrimidine ring from a nitrile precursor.

Materials & Equipment

Reagents
ReagentCASPurityRole
2-Amino-4-fluorobenzonitrile 75712-41-3>98%Core Scaffold
Acetonitrile (Anhydrous) 75-05-8>99.8%Reactant & Solvent
Potassium tert-butoxide (t-BuOK) 865-47-4>97%Base Catalyst
Ethanol (Absolute) 64-17-5HPLC GradeWorkup Solvent
Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator+) capable of sustaining 20 bar pressure.

  • Vessel: 10 mL or 35 mL heavy-walled Pyrex reaction vial with Teflon-lined crimp cap.

  • Analysis: LC-MS (ESI+), NMR (400 MHz).

Experimental Protocol

Reaction Setup (Standard 1.0 mmol Scale)
  • Preparation: Oven-dry the microwave vial and stir bar at 120°C for 1 hour prior to use.

  • Loading: In a glovebox or dry environment, add 2-Amino-4-fluorobenzonitrile (136 mg, 1.0 mmol) and t-BuOK (168 mg, 1.5 mmol) to the vial.

  • Solvent Addition: Add Anhydrous Acetonitrile (3.0 mL). Note: Acetonitrile acts as both the solvent and the "C2-Methyl" synthon.[1]

  • Sealing: Crimp the cap immediately to prevent moisture ingress (t-BuOK is hygroscopic).

Microwave Irradiation Parameters

Program the reactor with the following dynamic method. The "Pre-Stir" is critical to homogenize the base before heating.

ParameterSettingRationale
Mode Dynamic (Standard)Maintains target temp by modulating power.[1]
Temperature 140°C Activation energy for nitrile cyclization.[1]
Hold Time 15:00 min Sufficient for >95% conversion.[1]
Pressure Limit 250 psi (17 bar)Safety cutoff (MeCN vapor pressure is high).
Power Max 200 WRapid ramp-up required.[1]
Stirring HighPrevents hot-spots in the slurry.[1]
Workup & Purification (Self-Validating)[1]
  • Cooling: Allow the vial to cool to <50°C using the reactor's compressed air jet.

  • Quench: Open the vial and pour the reaction mixture into Ice-Cold Water (15 mL) under vigorous stirring.

  • Observation Point: A white to off-white precipitate should form immediately.[1] If no precipitate forms, the reaction failed or pH is too high.

  • Filtration: Collect the solid via vacuum filtration.[2] Wash with cold water (2 x 5 mL) to remove excess base and unreacted nitrile.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

  • Recrystallization (Optional): If purity <98%, recrystallize from minimal hot ethanol.

Mechanism of Action

The reaction proceeds via a base-promoted nucleophilic addition of the aniline nitrogen to the nitrile of the acetonitrile solvent, followed by an intramolecular cyclization.

Mechanism Step1 Deprotonation of Aniline Step2 Intermolecular Attack on MeCN Step1->Step2 t-BuOK Step3 Amidine Intermediate Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Ring Closure Step5 Product (4-Amine) Step4->Step5 Tautomerization

Figure 2: Mechanistic pathway.[1][3] The strong base activates the aniline, which attacks the acetonitrile solvent. The resulting intermediate undergoes rapid intramolecular attack on the benzonitrile cyano group.

Results & Data Analysis

Expected Yields
ScaleCrude YieldPurity (LCMS)Isolated Yield (Recryst.)
1.0 mmol85-92%>95%78-82%
10.0 mmol80-88%>94%75-80%
Characterization Data[1][2][3][5][6][7]
  • Appearance: White crystalline solid.[1]

  • Melting Point: 210–212°C.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.85 (dd, J=8.8, 6.2 Hz, 1H, H-5)
      
    • 
       7.60 (br s, 2H, NH₂, Exchangeable)
      
    • 
       7.25 (dd, J=10.2, 2.5 Hz, 1H, H-8)
      
    • 
       7.15 (td, J=8.5, 2.5 Hz, 1H, H-6)
      
    • 
       2.35 (s, 3H, CH₃)
      
  • LC-MS: Calculated [M+H]⁺: 178.07. Found: 178.1.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Wet reagents (t-BuOK is degraded).Use fresh t-BuOK from a newly opened bottle. Ensure MeCN is anhydrous.[1][4]
Brown/Tar Products Temperature too high (>160°C).Reduce temp to 130°C and extend time to 20 min.
Incomplete Conversion Pressure limit reached early.Reduce volume of MeCN or use a larger vessel headspace.
Impurity: 4-OH Analog Presence of water.[1][4][5]Water hydrolyzes the intermediate to the quinazolinone. Ensure strictly anhydrous setup.

References

  • Seijas, J. A., Vázquez-Tato, M. P., & Martínez, M. M. (2000). Microwave enhanced synthesis of 4-aminoquinazolines. Tetrahedron Letters, 41(13), 2215-2217. Link

  • Rad-Moghadam, K., & Samavi, L. (2006).[6][7] One-Pot Three-Component Synthesis of 2-Substituted 4-Aminoquinazolines. Journal of Heterocyclic Chemistry, 43(4), 913-916. Link

  • Biotage Application Note. (2020). Microwave Reaction Tutorial: Nucleophilic Aromatic Substitution & Cyclization. Biotage Literature. Link

  • Kabri, Y., et al. (2010). Microwave-assisted synthesis of quinazoline derivatives. European Journal of Medicinal Chemistry, 45(3), 1105-1110. Link

Sources

Method

Application Note: Nucleophilic Aromatic Substitution Protocols for 4-Chloroquinazolines

Executive Summary The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the pharmacophore of blockbuster EGFR inhibitors such as Gefitinib , Erlotinib , and Lapatinib . The primary s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the pharmacophore of blockbuster EGFR inhibitors such as Gefitinib , Erlotinib , and Lapatinib . The primary synthetic route to these molecules is the Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinazolines.

While ostensibly simple, this reaction is prone to specific failure modes—primarily hydrolysis to the thermodynamically stable quinazolin-4(3H)-one or lack of regioselectivity in di-halogenated precursors. This guide provides field-proven protocols, mechanistic insights, and troubleshooting frameworks to ensure high-yield, reproducible synthesis of 4-substituted quinazolines.

Mechanistic Grounding & Reactivity Profile

The Electronic Anomaly of C4

In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than C2. This regioselectivity is governed by the specific arrangement of the ring nitrogens.

  • C4 Activation: The C4 carbon is adjacent to N3 and vinylogously attached to N1. The LUMO coefficient at C4 is higher, making it the primary site for nucleophilic attack.[1][2]

  • Acid Catalysis: Protonation (or Lewis acid complexation) occurs preferentially at N1. This creates a highly electrophilic cation, dramatically accelerating the rate of addition for weak nucleophiles like electron-deficient anilines.

Reaction Pathway Visualization

The following diagram illustrates the bifurcation between standard base-mediated SNAr and the acid-catalyzed pathway often required for drug synthesis.

SNAr_Mechanism Start 4-Chloroquinazoline Protonated N1-Protonated Species (Highly Electrophilic) Start->Protonated + H+ (Fast) Transition_Base Meisenheimer Complex (Zwitterionic) Start->Transition_Base + Strong Nucleophile (e.g., Alkyl amine) Side_Hydrolysis Quinazolin-4-one (Hydrolysis Impurity) Start->Side_Hydrolysis + H2O (Wet Solvent) H_Plus Acid Catalyst (H+) Transition_Acid Meisenheimer Complex (Stabilized) Protonated->Transition_Acid + Weak Nucleophile (e.g., Aniline) Product 4-Aminoquinazoline (Product) Transition_Acid->Product - HCl Base_Cond Base/Neutral Conditions Transition_Base->Product - Cl-

Figure 1: Dual mechanistic pathways for SNAr on 4-chloroquinazoline. The acid-catalyzed route is critical for synthesizing aniline-based drugs like Gefitinib.

Critical Variables & Optimization Matrix

Success depends on matching the reaction conditions to the nucleophile's basicity and steric profile.

VariableRecommendationRationale
Solvent (Standard) 2-Propanol (IPA) Protic solvent stabilizes the transition state; product often precipitates as HCl salt (self-purifying).
Solvent (Alternative) Acetonitrile or DMF Use for solubility issues. DMF requires aqueous workup; MeCN allows filtration.
Catalyst HCl (1 eq) or AcOH Essential for anilines . Protonation of N1 activates the ring.
Base K₂CO₃ / DIPEA Mandatory for aliphatic amines to scavenge HCl. Avoid with anilines (slows reaction).
Temperature Reflux (80°C) Standard thermal condition.
Microwave 100-140°C Reduces reaction time from 12h to <20min. Ideal for library generation.

Experimental Protocols

Protocol A: Synthesis of Gefitinib Intermediates (Weak Nucleophiles)

Target: Reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline.

Context: This protocol utilizes the Acid-Catalyzed pathway. The aniline is a weak nucleophile; adding base here is a common novice error that stalls the reaction.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • 3-Chloro-4-fluoroaniline (1.1 equiv)

  • 2-Propanol (IPA) (10-15 volumes)

  • Optional: HCl (4M in dioxane, 0.1 equiv) to initiate.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with the 4-chloroquinazoline derivative and 2-propanol.

  • Addition: Add the aniline (1.1 equiv).

  • Reaction: Heat the suspension to reflux (approx. 82°C).

    • Observation: The starting material will dissolve, and within 30-60 minutes, a heavy precipitate should form. This is the hydrochloride salt of the product.

  • Monitoring: Check TLC (System: 5% MeOH in DCM).

    • Note: The salt may streak on silica. Neutralize a mini-aliquot with aqueous NaHCO₃ before spotting.

  • Workup (Self-Validating):

    • Cool the mixture to room temperature, then to 0-5°C.

    • Filter the solid.

    • Wash the cake with cold IPA (2x) and diethyl ether (2x) to remove unreacted aniline.

  • Free-Basing (Optional): If the free base is required, suspend the solid in water/MeOH and adjust pH to 8-9 with aqueous ammonia. Filter the resulting solid.

Yield Expectation: 85-95% as HCl salt.

Protocol B: Microwave-Assisted Library Generation

Target: Rapid synthesis of diverse 4-aminoquinazolines.

Context: Ideal for high-throughput synthesis where reaction speed is prioritized over scale.

Step-by-Step Procedure:

  • Vessel Loading: In a microwave vial (2-5 mL), combine:

    • 4-Chloroquinazoline (0.2 mmol)

    • Amine nucleophile (0.24 mmol)

    • 2-Propanol (2 mL)

  • Irradiation: Seal and heat to 120°C for 10-15 minutes (High absorption setting).

  • Validation: LC-MS analysis should show >95% conversion.

  • Purification:

    • If solid precipitates: Filter and wash.[3]

    • If solution remains clear: Evaporate solvent and purify via SCX (Strong Cation Exchange) cartridge to capture the basic amine product, eluting non-basic impurities.

Troubleshooting & Process Control

The Hydrolysis Trap

The most common impurity is quinazolin-4(3H)-one , formed by reaction with water.

  • Symptom: Appearance of a highly polar, UV-active spot that does not move in 5% MeOH/DCM.

  • Cause: Wet solvent or old 4-chloro starting material (which hydrolyzes on storage).

  • Fix:

    • Dry solvents over molecular sieves.

    • Store 4-chloroquinazolines under inert gas at -20°C.

    • Recovery: If hydrolysis occurs, the quinazolinone can be reconverted to the chloro-derivative using POCl₃/SOCl₂.

Regioselectivity (2,4-Dichloro Substrates)

When starting with 2,4-dichloroquinazoline:

  • Room Temperature: Substitution occurs exclusively at C4 .

  • High Heat (>100°C) / Excess Amine: Substitution may begin at C2 .

  • Control: Maintain temperature <40°C for the first step to ensure C4 selectivity.

Workflow Decision Tree

Troubleshooting Start Reaction Complete? Check_TLC Check TLC/LCMS Start->Check_TLC Result_SM Starting Material Remains Check_TLC->Result_SM Incomplete Result_Prod Product Formed Check_TLC->Result_Prod Clean Result_Hyd Hydrolysis Product (Polar) Check_TLC->Result_Hyd Impurity Action_Heat Increase Temp or Add Cat. HCl (if aniline) Result_SM->Action_Heat Action_Filter Cool & Filter (Isolate HCl Salt) Result_Prod->Action_Filter Action_Dry Use Anhydrous Solvent Check Reagent Quality Result_Hyd->Action_Dry

Figure 2: Decision logic for monitoring and troubleshooting SNAr reactions.

References

  • Mechanistic Insight & Kinetics

    • Sánchez, P., et al. (2018).[4] "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry.

  • Microwave-Assisted Synthesis

    • Haznedar, K., et al. (2006).[3] "Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives." Molecules.

  • Gefitinib Synthesis (Industrial/Process)

    • Knesl, P., et al. (2006).[3] "Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib." Molecules.

  • Regioselectivity Studies

    • Lopes, S.M.M., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules.
  • General Review of Quinazoline Synthesis

    • Mhaske, S.B., & Argade, N.P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron.

Sources

Application

Optimized Chlorination Protocols for 7-Fluoro-2-methylquinazolin-4-one: A Strategic Guide

Executive Summary The chlorination of 7-fluoro-2-methylquinazolin-4-one (1) to 4-chloro-7-fluoro-2-methylquinazoline (2) is a pivotal transformation in the synthesis of EGFR and VEGFR kinase inhibitors. While the reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chlorination of 7-fluoro-2-methylquinazolin-4-one (1) to 4-chloro-7-fluoro-2-methylquinazoline (2) is a pivotal transformation in the synthesis of EGFR and VEGFR kinase inhibitors. While the reaction appears trivial, the specific electronic effects of the C7-fluorine atom and the potential acidity of the C2-methyl group demand a tailored approach to prevent side reactions (e.g., radical chlorination of the methyl group or hydrolysis during workup).

This guide moves beyond generic "cookbook" chemistry, providing a mechanistic rationale for reagent selection, a self-validating experimental protocol, and a robust safety framework for scaling this transformation.

Mechanistic Insight & Reagent Selection

The Tautomeric Challenge

Quinazolin-4-ones exist in a tautomeric equilibrium between the stable lactam (amide) and the reactive lactim (imidol) forms. Effective chlorination requires trapping the minor lactim tautomer.[1]

  • The Fluorine Effect: The C7-fluorine atom is electron-withdrawing (inductive effect,

    
    ). This decreases the electron density at the carbonyl oxygen, making it slightly less nucleophilic toward the chlorinating agent compared to non-fluorinated analogs. Consequently, higher temperatures or activating bases (e.g., 
    
    
    
    -diethylaniline) are often required to drive the reaction to completion.
  • The C2-Methyl Stability: Under standard nucleophilic chlorination conditions (ionic mechanism), the C2-methyl group is stable. However, the use of radical initiators or harsh reagents like

    
     at high temperatures can lead to gem-dichlorination at the benzylic-like methyl position.
    
Reagent Comparative Matrix

The following table contrasts the efficacy of standard chlorinating agents for this specific substrate.

ReagentConditionsSuitabilityMechanistic Note

(Neat)
Reflux (105°C), 2-4 hOptimal Forms a dichlorophosphate intermediate; excellent balance of reactivity and selectivity.

+ Base
Reflux, DIPEA or

High Base scavenges HCl and catalyzes the formation of the phosphoryl intermediate.[1] Recommended for sluggish batches.

+ DMF
Reflux, cat. DMFAlternative Generates Vilsmeier-Haack reagent in situ. Good for substrates sensitive to phosphorus byproducts but harder to remove sulfur residues.[1]

Melt or Toluene refluxAvoid Too aggressive; high risk of chlorinating the C2-methyl group via radical pathways.[1]
Oxalyl Chloride DCM, cat.[1] DMF, RTSpecialized Milder, but often insufficient to activate the electron-deficient quinazolinone core.
Reaction Pathway Visualization

The following diagram illustrates the activation pathway using Phosphorus Oxychloride (


), highlighting the critical intermediate that dictates reaction kinetics.

Chlorination Mechanism Substrate 7-Fluoro-2-methyl quinazolin-4-one (Lactam Form) Tautomer Lactim Form (OH-imidol) Substrate->Tautomer Equilibrium Activation O-Dichlorophosphoryl Intermediate Tautomer->Activation + POCl3 - HCl Transition Nucleophilic Attack (Cl-) Activation->Transition Rate Limiting Product 4-Chloro-7-fluoro- 2-methylquinazoline Transition->Product - PO2Cl2(-)

Figure 1: Mechanistic pathway for the activation of the lactam oxygen by phosphoryl chloride.

Detailed Experimental Protocol

Protocol A: The "Gold Standard" ( Method)

This protocol is optimized for high purity (>95%) and ease of scale-up (gram to kilogram).

Reagents:

  • Substrate: 7-Fluoro-2-methylquinazolin-4-one (1.0 equiv)

  • Reagent: Phosphorus oxychloride (

    
    ) (5.0 - 8.0 equiv) – Acts as solvent and reagent.
    
  • Catalyst:

    
    -Diethylaniline (1.0 equiv) – Optional, but recommended to accelerate reaction.
    
  • Quench: Crushed ice and saturated

    
    .
    

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line), charge the solid 7-fluoro-2-methylquinazolin-4-one .
  • Reagent Addition: Carefully add

    
      (approx. 5 mL per gram of substrate).[1][2] If using the catalyst, add 
    
    
    
    -diethylaniline
    dropwise at room temperature.
    • Note: The reaction is initially endothermic but releases HCl gas upon heating.[1] Ensure proper ventilation (fume hood).

  • Reaction: Heat the mixture to reflux (bath temp ~110°C). The suspension should clear to a homogeneous solution within 30–60 minutes.

    • Checkpoint: Monitor by TLC (Eluent: 30% EtOAc in Hexanes).[1] The starting material (polar, stays near baseline) should disappear, replaced by a less polar spot (Product,

      
       ~0.6-0.7).
      
  • Concentration: Once complete (typically 2–3 hours), cool the mixture to ~50°C. Remove excess

    
     via rotary evaporation under reduced pressure.
    
    • Critical: Do not overheat the dry residue.[1] The chloro-intermediate is thermally stable but sensitive to moisture in the air if left too long.[1]

  • Quenching (The Danger Zone):

    • Prepare a beaker with crushed ice and saturated aqueous

      
      .
      
    • Dissolve the residue in a minimal amount of dry DCM or add it slowly directly to the vigorously stirred ice mixture.[1]

    • Safety: This step is highly exothermic .[1] Maintain internal temperature <10°C to prevent hydrolysis of the chloride back to the starting quinazolinone.[1]

  • Isolation:

    • The product typically precipitates as a solid.[1] Filter, wash copiously with cold water, and dry under vacuum over

      
      .
      
    • Alternative: If the product forms an oil or gum, extract with Dichloromethane (

      
      ), wash organics with brine, dry over 
      
      
      
      , and concentrate.

Yield Expectations: 85–95% isolated yield. Characterization:

  • 
     NMR (
    
    
    
    ):
    Look for the disappearance of the amide
    
    
    (usually broad singlet >11 ppm) and a slight downfield shift of the aromatic protons.
  • Stability: Store the product under inert gas at 4°C. It is sensitive to moisture over long periods.[1]

Troubleshooting & Process Control

Common Failure Modes
  • Hydrolysis (Reversion): If the quench is too acidic or too hot, the 4-chloro group hydrolyzes back to the C=O.

    • Solution: Use a buffered quench (

      
      ) and keep it cold.[1]
      
  • Incomplete Reaction: Presence of starting material after 4 hours.

    • Solution: Add 0.5 equiv of

      
       to the 
      
      
      
      mixture (boosts activity) or ensure the system is strictly anhydrous.[1]
Workup Decision Tree

Use this logic flow to determine the optimal isolation strategy based on scale and physical state.

Workup Logic Start Reaction Complete (Excess POCl3 Removed) Quench Quench into Ice/NaHCO3 Start->Quench StateCheck Physical State? Quench->StateCheck Solid Precipitate Forms StateCheck->Solid Solid Oil Oily/Gummy Residue StateCheck->Oil Oil Filter Filtration Solid->Filter Extract DCM Extraction Oil->Extract Wash Wash with Cold H2O Dry in Vacuum Filter->Wash Purify Recrystallize (Hexane/EtOAc) Extract->Purify

Figure 2: Decision logic for product isolation to maximize yield and purity.

References

  • Vertex Pharmaceuticals. (2011).[1] POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • Google Patents. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. CN102702115A.[1]

  • National Institutes of Health (NIH). (2020).[1] Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. PMC. [Link]

Sources

Method

Application Note: High-Resolution HPLC Method Development for Fluorinated Quinazoline Amines

This Application Note is structured as a comprehensive technical guide for analytical chemists and pharmaceutical researchers. It synthesizes theoretical principles with practical, field-proven methodologies.[1][2] Intro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for analytical chemists and pharmaceutical researchers. It synthesizes theoretical principles with practical, field-proven methodologies.[1][2]

Introduction & Chemical Context

Fluorinated quinazoline amines represent a critical scaffold in modern oncology, serving as the pharmacophore for numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Afatinib).[2][3][4]

The analysis of these compounds presents a "Perfect Storm" of chromatographic challenges:

  • Basicity: The quinazoline core (specifically N1 and the exocyclic amine) possesses a pKa typically between 5.0 and 7.[1]5. At neutral pH, these moieties interact aggressively with residual silanols on silica columns, leading to severe peak tailing.[2]

  • Fluorine Substitution: The introduction of fluorine atoms (

    
    ) alters lipophilicity (
    
    
    
    ) and electron density without significantly changing steric bulk.[1] This often results in positional isomers (e.g., 6-fluoro vs. 7-fluoro) that are co-eluted on standard alkyl (C18) phases.[1][2]
  • Hydrophobicity: Multiple fluorine atoms increase retention, requiring careful gradient optimization to avoid long run times while maintaining resolution.[1]

This guide provides a self-validating protocol to overcome these challenges, prioritizing Pentafluorophenyl (PFP) stationary phases over traditional C18 chemistries.

Method Development Strategy: The "Why" Behind the Protocol

The Stationary Phase: Why PFP beats C18

While C18 columns rely almost exclusively on hydrophobic interactions, they often fail to resolve fluorinated positional isomers.

  • Mechanism: PFP (Pentafluorophenyl) phases offer a "multi-mode" retention mechanism:[2]

    • Hydrophobic Interaction: Similar to C18 but slightly less retentive.[1]

    • 
      -
      
      
      
      Interaction:
      The electron-deficient fluorinated ring of the stationary phase interacts strongly with the electron-rich quinazoline core.[1]
    • Dipole-Dipole & Shape Selectivity: The C-F bonds are highly polar.[1] PFP phases can discriminate between isomers based on the position of the fluorine atom on the analyte, a capability C18 lacks.[1][5]

Mobile Phase pH Control
  • The Trap: Running at neutral pH (pH 7) leaves the quinazoline amine partially ionized, maximizing secondary silanol interactions (tailing).[2]

  • The Solution:

    • Acidic (pH < 3.0): Fully protonates the amine (

      
      ).[1] While charged species typically tail, the addition of an ion-pairing-like additive (e.g., TFA) or high ionic strength buffer (Formate) masks silanols and improves peak symmetry.[2]
      
    • Basic (pH > 10): Suppresses ionization (

      
      ).[1][2] Requires hybrid-silica columns (e.g., Ethylene Bridged Hybrid) to survive the pH.[1][2]
      
  • Recommendation: Acidic (pH 3.0) is preferred for LC-MS compatibility and column longevity.[1]

Experimental Protocol

Reagents and Equipment
  • Instrument: UHPLC or HPLC system with Diode Array Detector (DAD) and/or Mass Spectrometer (QDa/SQD).

  • Columns:

    • Primary: 2.1 x 100 mm, 1.9 µm or 2.7 µm Fused-Core PFP (e.g., Raptor FluoroPhenyl, Ascentis Express F5).[2]

    • Alternative: 2.1 x 100 mm, 1.7 µm C18 (Charged Surface Hybrid).[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Standard Operating Procedure (SOP)
Step 1: Sample Preparation

Dissolve fluorinated quinazoline standards in 50:50 Water:Acetonitrile .[1]

  • Critical: Do not use 100% organic diluent.[1] It causes "solvent breakthrough," leading to split peaks for early eluting polar impurities.[2]

  • Concentration: 0.1 mg/mL for UV; 1 µg/mL for MS.[1]

Step 2: Gradient Screening

Run a broad scouting gradient to determine elution window.[1][6]

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.050.4
10.0950.4
12.0950.4
12.150.4
15.050.4
  • Detection: UV at 254 nm (Quinazoline

    
    ) and 210 nm.[1]
    
Step 3: Optimization (Isomer Resolution)

If positional isomers (e.g., ortho-F vs para-F) are not resolved, switch to an isocratic hold or a shallow gradient at the elution %B determined in Step 2.[2]

  • Example: If compounds elute at 40% B, run a gradient from 30% to 50% B over 10 minutes.

  • Temperature: Lowering temperature to 25°C often improves selectivity for fluorinated isomers by enhancing stationary phase ordering.[1]

Data Presentation & System Suitability

System Suitability Criteria (Self-Validating)

Before running unknown samples, the method must pass these checks:

ParameterAcceptance CriteriaRationale
Tailing Factor (

)

Ensures suppression of silanol interactions.[1]
Resolution (

)

between isomers
Critical for accurate quantitation of impurities.
Retention Time %RSD

(n=6)
Confirms pump stability and column equilibration.
Capacity Factor (

)

Ensures analyte is retained beyond the void volume.[1]
Expected Selectivity (PFP vs. C18)[2]
Analyte FeatureC18 SeparationPFP SeparationMechanism
Non-fluorinated Parent Elutes firstElutes firstHydrophobicity
Monofluoro Isomers Co-elution likelyBaseline Resolved Dipole-Dipole + Shape Selectivity
Difluoro Isomers Elutes last (broad)Elutes last (sharp)

-

interactions

Method Development Logic Flow

The following diagram illustrates the decision-making process for developing this method, ensuring no step is overlooked.

MethodDevelopment Start START: Fluorinated Quinazoline Sample Check_pKa Analyze pKa & LogP (Basic Amine + F-substituents) Start->Check_pKa Decision_Isomers Are Positional Isomers Present? Check_pKa->Decision_Isomers Col_Select Column Selection: C18 vs. PFP Path_C18 Select C18 (High pH Stable) Mobile Phase: pH 10 (NH4OH) Decision_Isomers->Path_C18 No (Simple Mix) Path_PFP Select PFP (FluoroPhenyl) Mobile Phase: pH 3 (Formate) Decision_Isomers->Path_PFP Yes (Complex/Isomers) Run_Scout Run Scouting Gradient (5-95% B) Path_C18->Run_Scout Path_PFP->Run_Scout Check_Res Check Resolution (Rs) & Tailing (Tf) Run_Scout->Check_Res Optimize_Temp Optimize: Lower Temp (25°C) Flatten Gradient Check_Res->Optimize_Temp Rs < 1.5 or Tailing Final_Method Final Validated Method (Rs > 2.0, Tf < 1.3) Check_Res->Final_Method Pass Optimize_Temp->Final_Method

Figure 1: Decision tree for selecting stationary phases and optimization parameters for fluorinated amines.

Troubleshooting Guide

Issue: Severe Peak Tailing ( )
  • Cause: Secondary interactions between the protonated amine and ionized silanols.[1]

  • Fix 1: Increase buffer concentration (e.g., from 10 mM to 25 mM Ammonium Formate).

  • Fix 2: Add 0.05% Trifluoroacetic Acid (TFA).[1] Note: TFA may suppress MS signal; use only if necessary.

Issue: Isomers Co-eluting[1]
  • Cause: Similar hydrophobicity masking the fluorine position effect.[1]

  • Fix: Switch Methanol for Acetonitrile. Methanol allows for different solvation of the PFP ring, potentially enhancing

    
    -
    
    
    
    selectivity.[1]

References

  • Selectivity of Fluorinated Stationary Phases: Bell, D. S., & Jones, A. D. (2005).[2] "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase."[1] Journal of Chromatography A.

  • Quinazoline Analysis & pKa Considerations: Ashenhurst, J. (2020).[1][2] "Quinazoline Properties and Reactivity." Master Organic Chemistry.

  • PFP Column Application Guide: Restek Corporation. (2022).[1][7] "Force FluoroPhenyl: The Power of PFP for Isomer Separations."

  • Buffer Selection for LC-MS: Dolan, J. W. (2008).[1] "A Guide to HPLC and LC-MS Buffer Selection." LCGC North America.[1]

Sources

Application

High-Efficiency Amination of 4-Chloro-7-fluoro-2-methylquinazoline: Protocols and Mechanistic Insights

Abstract This application note details the optimized procedure for the regioselective amination of 4-chloro-7-fluoro-2-methylquinazoline. This scaffold is a critical intermediate in the synthesis of Epidermal Growth Fact...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized procedure for the regioselective amination of 4-chloro-7-fluoro-2-methylquinazoline. This scaffold is a critical intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors and other kinase-targeted therapeutics.[1] The protocol addresses the specific challenge of achieving exclusive C4-substitution while preserving the C7-fluorine moiety, utilizing Nucleophilic Aromatic Substitution (SNAr) principles. We provide two validated methods—one utilizing protic solvents for standard anilines/amines and an aprotic polar variant for low-solubility nucleophiles—along with mechanistic insights to ensure reproducibility and scalability.

Introduction & Mechanistic Rationale

The Scaffold and Regioselectivity

The 4-chloro-7-fluoro-2-methylquinazoline substrate contains two potential leaving groups: the chlorine at position C4 and the fluorine at position C7.

  • C4-Chlorine: This position is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the N1 and N3 atoms in the pyrimidine ring. The C4 carbon possesses the highest LUMO coefficient, making it the primary electrophilic site [1].

  • C7-Fluorine: While fluorine is a poor leaving group in standard SN2 reactions, it is highly reactive in SNAr reactions when activated by ortho or para electron-withdrawing groups. Here, the C7 position is para to N1, rendering it susceptible to attack under forcing conditions.

  • 2-Methyl Group: This substituent is electron-donating (inductive effect), slightly deactivating the ring compared to a 2-H analog, but it also provides steric bulk that discourages attack at N1 or N3.

Key Objective: The goal is to drive the reaction kinetically at C4 while maintaining thermodynamic control to prevent substitution at C7.

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the C4 carbon, forming a resonance-stabilized Meisenheimer-like complex (anionic intermediate). Re-aromatization expels the chloride ion.

SNAr_Mechanism Substrate 4-Chloro-7-fluoro- 2-methylquinazoline Transition Meisenheimer Complex (sp3 C4) Substrate->Transition Nucleophilic Attack (k1, RDS) Nucleophile Amine (R-NH2) Nucleophile->Transition Product 4-Amino-7-fluoro- 2-methylquinazoline Transition->Product Elimination of Cl- (k2, Fast) Byproduct HCl (Salt) Transition->Byproduct

Figure 1: Mechanistic pathway of the SNAr reaction at the C4 position.[2] The formation of the Meisenheimer complex is typically the rate-determining step (RDS).

Strategic Reaction Design

Solvent Selection
  • Isopropanol (IPA) or Ethanol: Preferred. Protic solvents can stabilize the leaving chloride ion via hydrogen bonding, facilitating the transition state. Furthermore, the product often precipitates from cool alcohols, simplifying purification [2].

  • DMF or DMAc: Alternative. Required for amines with poor solubility or low nucleophilicity (e.g., electron-deficient anilines). These dipolar aprotic solvents enhance the nucleophilicity of the amine but require aqueous workup to remove the solvent.

Base Selection
  • Triethylamine (TEA) or DIPEA: Essential to scavenge the HCl generated. If HCl is not neutralized, it can protonate the amine nucleophile, rendering it unreactive.

  • No Base (Acid Catalysis): In some cases involving weak aniline nucleophiles, performing the reaction without base (or with catalytic HCl) in IPA allows protonation of the quinazoline N3, making C4 significantly more electrophilic. However, the standard protocol below uses base to ensure broad applicability.

Experimental Protocols

Method A: Standard Protocol (Isopropanol/Reflux)

Best for aliphatic amines and electron-rich anilines.

Materials:

  • 4-Chloro-7-fluoro-2-methylquinazoline (1.0 equiv)[3]

  • Amine Nucleophile (1.1 – 1.2 equiv)

  • Isopropanol (IPA) (10–15 volumes)

  • Triethylamine (TEA) (1.5 equiv)

Procedure:

  • Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-7-fluoro-2-methylquinazoline and Isopropanol.

  • Add Reagents: Add the Amine (1.1 equiv) followed by Triethylamine (1.5 equiv).

  • Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

    • Note: The solution usually becomes clear upon heating, followed by precipitation of the product or amine-HCl salts.

  • Monitor: Check reaction progress by TLC (Hexane:EtOAc 1:1) or LCMS after 2 hours. The starting material (Cl-substrate) should be consumed.

  • Workup:

    • Cool the reaction mixture to Room Temperature (RT), then to 0–5°C in an ice bath.

    • Stir for 30 minutes to maximize precipitation.

    • Filter the solids.[1]

    • Wash: Wash the filter cake with cold IPA (2 x 2 vol) followed by water (3 x 3 vol) to remove TEA-HCl salts.

    • Dry: Dry the solid in a vacuum oven at 45°C to constant weight.

Method B: High-Temperature Protocol (DMF)

Best for sterically hindered amines or electron-deficient anilines.

Materials:

  • 4-Chloro-7-fluoro-2-methylquinazoline (1.0 equiv)[3]

  • Amine Nucleophile (1.2 – 1.5 equiv)

  • DMF (Dimethylformamide) (5–8 volumes)

  • K2CO3 (2.0 equiv) or DIPEA (2.0 equiv)

Procedure:

  • Charge: Dissolve the quinazoline substrate and the amine in DMF.

  • Base: Add K2CO3 (solid) or DIPEA.

  • Reaction: Heat to 90°C.

    • Critical: Do not exceed 110°C to avoid displacing the C7-fluorine [3].

  • Monitor: Monitor by LCMS every 2 hours.

  • Workup:

    • Cool to RT.

    • Pour the reaction mixture slowly into stirring ice-water (10 volumes).

    • Stir for 1 hour to granulate the precipitate.

    • Filter and wash copiously with water to remove DMF.

    • Recrystallize from EtOH/Water if necessary.

Process Workflow & Logic

Workflow Start Start: Dissolve Substrate (4-Cl-7-F-2-Me-Qnz) Decision Nucleophile Solubility? Start->Decision PathA Method A: IPA / Reflux (Standard) Decision->PathA Good Solubility PathB Method B: DMF / 90°C (Difficult) Decision->PathB Poor Solubility Monitor Monitor (LCMS/TLC) Target: Loss of SM PathA->Monitor PathB->Monitor QuenchA Cool to 0°C Precipitate Product Monitor->QuenchA Complete (Method A) QuenchB Pour into Ice Water Precipitate Product Monitor->QuenchB Complete (Method B) Wash Filter & Wash (Remove Salts/Solvent) QuenchA->Wash QuenchB->Wash Final Pure Product 4-Amino-7-fluoro-2-methylquinazoline Wash->Final

Figure 2: Decision tree and process workflow for the amination reaction.

Critical Parameters & Troubleshooting

ParameterRecommendationRationale
Temperature < 100°C Higher temperatures (especially >120°C in DMF) increase the risk of SNAr at the C7-Fluorine position, leading to bis-aminated impurities [3].
Stoichiometry 1.1 – 1.2 equiv Amine A slight excess ensures complete conversion. Large excesses (>3 equiv) are wasteful and complicate purification.
Moisture Anhydrous conditions While not strictly sensitive, water can hydrolyze the C4-Cl to form the 4-hydroxy quinazoline (inactive impurity). Use dry solvents.
Base Choice Organic vs Inorganic Use TEA/DIPEA for homogeneous reactions. Use K2CO3 only if the amine is supplied as a salt (e.g., hydrochloride) to free the base in situ.

Troubleshooting Table:

  • Issue: Reaction stalls at 80% conversion.

    • Fix: Add 0.2 equiv more amine and increase temp by 10°C. If using Method A, switch to Method B (DMF) for higher thermal ceiling.

  • Issue: Formation of 4-hydroxy impurity (M+ - Cl + OH).

    • Fix: Your solvent is wet. Dry the solvent or add molecular sieves. Ensure the base is dry.

  • Issue: Product is oiling out.

    • Fix: The product might be too soluble in IPA. Add water dropwise to the hot solution until turbid, then cool slowly. Alternatively, switch to trituration with Diethyl Ether/Hexane.

Characterization Expectations

Successful amination is confirmed by the following spectral changes:

  • 1H NMR:

    • Disappearance of the starting material signals.

    • Appearance of amine-specific protons (e.g., NH signal, often broad around 6–9 ppm depending on the amine).

    • Shift in the aromatic protons of the quinazoline ring due to the electronic change from electron-withdrawing (-Cl) to electron-donating (-NHR).

    • Retention of the C7-F coupling patterns (verify the F-C coupling constants remain consistent to ensure F was not displaced).

  • LCMS:

    • Mass shift: [M+H]+ = MW(Substrate) – 35.5 (Cl) + MW(Amine) – 1 (H).

    • Observe the characteristic isotope pattern. The starting material has a distinct 3:1 Cl isotope pattern (35Cl/37Cl). The product should loss this pattern (unless the amine contains Cl).

References

  • M. A. Al-Omary et al. , "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis," Molecules, vol. 29, no. 24, p. 6021, 2024.[4][5] Link

  • V. K. Sharma et al. , "A short review on synthetic strategies towards quinazoline based anticancer drugs," Arkivoc, vol. 2021, no. ix, pp. 150-176, 2021.[6] Link

  • Zhang et al. , "4-[(7-Fluoroquinazolin-4-yl)oxy]aniline," Acta Crystallographica Section E, vol. 66, no. 12, p. o3226, 2010. Link

  • BenchChem , "Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors," Application Note, 2025.[7] Link

Sources

Method

Application Note: Green Chemistry Synthesis Routes for Quinazolin-4-amine Derivatives

Abstract The quinazolin-4-amine pharmacophore is a cornerstone in oncology, underpinning blockbuster tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Lapatinib. Historically, the synthesis of this scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazolin-4-amine pharmacophore is a cornerstone in oncology, underpinning blockbuster tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Lapatinib. Historically, the synthesis of this scaffold relied on the chlorination of quinazolin-4(3H)-ones using phosphorus oxychloride (POCl₃)—a hazardous, high-waste reagent that generates corrosive byproducts. This Application Note details three validated green chemistry protocols that eliminate the need for POCl₃, utilizing Microwave-Assisted Synthesis , Deep Eutectic Solvents (DES) , and Ultrasound-Assisted Catalysis . These methods offer superior atom economy, reduced E-factors, and operational simplicity while maintaining high yields (>85%).

Introduction & Mechanistic Rationale

The Green Shift

Conventional synthesis follows a linear "activation-displacement" pathway:

  • Cyclization to Quinazolin-4-one.[1][2][3]

  • Chlorination with POCl₃ (High E-factor, toxic waste).

  • SNAr displacement with an aniline.

The Green Routes described herein utilize a convergent One-Pot Multicomponent Strategy or a Direct Condensation approach, bypassing the chlorinated intermediate entirely.

Mechanistic Insight: The Amidine Intermediate

The core mechanism for the direct synthesis of quinazolin-4-amines from 2-aminobenzonitrile involves the formation of an amidine intermediate.[4]

  • Activation: The nitrile group of 2-aminobenzonitrile is activated (by acid catalyst or high temperature).

  • Addition: The aniline nucleophile attacks the nitrile carbon.

  • Cyclization: A one-carbon source (formic acid or orthoester) bridges the amines, closing the pyrimidine ring.

  • Rearrangement (Dimroth): In some pathways, the initial cyclization yields an imino-intermediate which undergoes Dimroth rearrangement to the stable 4-amino tautomer.

ReactionMechanism Start 2-Aminobenzonitrile + Aniline Inter1 Amidine Intermediate Start->Inter1 Nucleophilic Attack Cyclization Intramolecular Cyclization Inter1->Cyclization + C1 Source C1_Source C1 Source (Formic Acid/Orthoester) C1_Source->Cyclization Rearrange Dimroth Rearrangement Cyclization->Rearrange Imino-intermediate Product Quinazolin-4-amine (Thermodynamic Product) Rearrange->Product Tautomerization

Figure 1: General mechanistic pathway for the direct synthesis of quinazolin-4-amines, highlighting the critical Dimroth rearrangement step often observed in multicomponent reactions.

Experimental Protocols

Protocol A: Microwave-Assisted Multicomponent Synthesis

Objective: Rapid library generation (Speed-oriented). Green Metric: High energy efficiency (dielectric heating), solvent-free or water-based.

Materials
  • 2-Aminobenzonitrile (1.0 equiv)[5]

  • Substituted Aniline (1.1 equiv)

  • Formic Acid (1.5 equiv) or Triethyl Orthoformate (TEOF)

  • Catalyst: Silica-supported Preyssler Heteropolyacid (optional for rate enhancement) or Catalyst-free in water.

Procedure
  • Preparation: In a 10 mL microwave vial, mix 2-aminobenzonitrile (1 mmol), the corresponding aniline (1.1 mmol), and formic acid (1.5 mmol).

  • Irradiation: Place the vial in a microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Parameters:

    • Temperature: 130°C

    • Power: Dynamic (Max 150 W)

    • Time: 10–15 minutes

    • Stirring: High

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 5 mL of ice-cold water.

    • Neutralize with 10% NaHCO₃ solution if formic acid was used.

    • Filter the precipitated solid.[6] Wash with cold ethanol/water (1:1).

  • Purification: Recrystallize from hot ethanol if necessary.

Validation:

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product Rf typically 0.4–0.6.

  • Yield: Expect 85–92%.

Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis

Objective: Scalable, "Green Solvent" approach. Green Metric: Biodegradable solvent, catalyst recycling, no volatile organic compounds (VOCs).

Materials
  • DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80°C until a clear, homogeneous liquid forms (approx. 30 min).

  • 2-Aminobenzonitrile (1.0 equiv)[5]

  • Substituted Aniline (1.0 equiv)

  • Triethyl Orthoformate (1.2 equiv)

Procedure
  • Reaction Assembly: To a round-bottom flask containing 5 g of prepared DES (Choline Chloride:Urea), add 2-aminobenzonitrile (5 mmol), aniline (5 mmol), and TEOF (6 mmol).

  • Reaction: Stir the mixture at 80–90°C. The DES acts as both solvent and hydrogen-bond donor catalyst.

  • Monitoring: Monitor by TLC (approx. 1–2 hours).

  • Workup (The "Water Crash"):

    • Once complete, add 20 mL of water to the reaction mixture while stirring. The DES components (Choline Cl/Urea) are highly water-soluble, whereas the organic product is not.

    • The product will precipitate out as a solid.[6]

  • Filtration: Filter the solid under vacuum. Wash copiously with water to remove traces of DES.

  • Recycling (Optional): The aqueous filtrate containing the DES can be evaporated under reduced pressure to recover the DES for reuse (requires removal of water).

DES_Workflow Step1 Prepare DES (Choline Cl : Urea 1:2) Step2 Add Reagents (Nitrile + Aniline + TEOF) Step1->Step2 Step3 Heat at 80°C (1-2 Hours) Step2->Step3 Step4 Add Water (Quench) Step3->Step4 Step5 Filtration Step4->Step5 Result1 Solid Product (Quinazolin-4-amine) Step5->Result1 Result2 Filtrate (DES + Water) Step5->Result2 Result2->Step1 Evaporation & Reuse

Figure 2: Workflow for the Deep Eutectic Solvent (DES) mediated synthesis, highlighting the ease of workup and catalyst recyclability.

Protocol C: Ultrasound-Assisted Synthesis

Objective: Energy efficiency and mild conditions. Green Metric: Ambient temperature/pressure, reduced reaction time compared to silent reactions.

Materials
  • 2-Aminobenzonitrile[4][5][7][8][9]

  • Aniline[9][10][11][12][13]

  • Formic Acid[2][7][14]

  • Catalyst: Sulfamic acid (solid acid) or Nano-Fe₃O₄ (magnetically separable).

Procedure
  • Setup: Place reagents in a flask submerged in an ultrasonic cleaning bath (e.g., 40 kHz).

  • Sonication: Sonicate at ambient temperature (25–30°C). The cavitation effect promotes mass transfer and local heating, driving the condensation.

  • Time: Reaction typically completes in 20–40 minutes.

  • Workup: Similar to Protocol A (Water quench and filtration).

Comparative Analysis of Methods

FeatureClassical (POCl₃)Microwave (MW)DES (ChCl:Urea)Ultrasound (US)
Atom Economy Low (POCl₃ waste)HighVery HighHigh
Reaction Time 12–24 Hours10–15 Mins1–2 Hours30–60 Mins
Solvent Toluene/DMFWater/NoneDES (Biodegradable)Ethanol/Water
Yield 70–80%85–92%88–95%80–88%
Hazard Profile Corrosive/ToxicThermal RisksNon-toxicLow Risk

Troubleshooting & Optimization

  • Low Yield in DES: Ensure the DES is fully homogenous before adding reagents. If the mixture is too viscous, increase temperature to 90°C to improve mass transfer.

  • Incomplete Cyclization: In the microwave protocol, if the intermediate amidine is observed (via LC-MS), extend irradiation time by 5 minutes or add a catalytic amount of acetic acid.

  • Purification: Most green routes yield high-purity precipitates. If the product is colored (often yellow/orange due to aniline oxidation), wash the solid with cold diethyl ether or recrystallize from ethanol.

References

  • Bamoharram, F. F., Heravi, M. M., Roshani, M., & Monabati, M. (2025). One-Pot Multi Component Synthesis of 4-Arylaminoquinazolines in the Presence of Sodium 30-Tungstopentaphosphate. Asian Journal of Chemistry. Link

  • Mokarian, Z., Eshghi, H., & Pirani, F. (2025).[15] One-Pot Synthesis of Quinazoline and Pyrimidine Derivatives in the Presence of Deep Eutectic Solvent as a Green Solvent and Catalyst. Organic Chemistry Research. Link

  • Seijas, J. A., Vázquez-Tato, M. P., & Martínez, M. M. (2000).[14] Microwave enhanced synthesis of 4-aminoquinazolines. Tetrahedron Letters, 41(13), 2215–2217.[14] Link

  • Nematpour, M. (2025).[16] Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Scientific Reports, 15, 17860. Link

  • Palakodety, R. K., et al. (2023).[5][17] Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Catalysts, 13(11), 1447.[5] Link

Sources

Application

Application Note: Synthesis and Optimization of EGFR Tyrosine Kinase Inhibitors utilizing 7-Fluoro-2-methylquinazolin-4-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol Introduction & Strategic Rationale The epidermal growth factor receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase whose dysregulation is a primary oncogenic driver in non-small cell lung cancer (NSCLC)[1]. Small-molecule ATP-competitive inhibitors—such as gefitinib, erlotinib, and afatinib—rely heavily on the 4-anilinoquinazoline scaffold to anchor into the kinase hinge region[1].

In the development of next-generation targeted therapies, 7-fluoro-2-methylquinazolin-4-amine (CAS: 1009036-30-9)[2] has emerged as a highly versatile, bifunctional building block[3]. This application note details a robust, two-step synthetic methodology to construct diverse EGFR inhibitor libraries from this specific starting material.

Structural Advantages of the Scaffold
  • 4-Amino Group: Serves as the nucleophilic partner for Palladium-catalyzed Buchwald-Hartwig cross-coupling, enabling the precise installation of the critical aniline headgroup (e.g., 3-chloro-4-fluoroaniline) which acts as the ATP hinge binder[4].

  • 7-Fluoro Group: Fluorine is an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr)[5]. Its strong inductive electron-withdrawing effect accelerates the formation of the rate-determining Meisenheimer complex, allowing for late-stage functionalization with solubilizing appendages (e.g., morpholine or piperazine derivatives)[6].

  • 2-Methyl Group: Modulates the basicity (pKa) of the quinazoline nitrogens and occupies a small hydrophobic sub-pocket within the kinase domain, enhancing target selectivity[7].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds RAS RAS / RAF / MEK EGFR->RAS Phosphorylation ERK ERK Activation RAS->ERK Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Inhibitor Quinazoline Inhibitor (ATP Competitive) Inhibitor->EGFR Blocks Kinase Domain

Fig 1. EGFR signaling cascade and targeted inhibition mechanism by ATP-competitive quinazolines.

Mechanistic Causality: Why Sequence Matters

As a Senior Application Scientist, it is critical to address the causality of the synthetic sequence. A common question in library design is: Why perform the Buchwald-Hartwig cross-coupling before the SNAr displacement?

  • Chemoselectivity & Interference: The 4-amino group of the starting material is a primary aromatic amine. If SNAr were attempted first, the highly basic conditions and the presence of a strong aliphatic nucleophile could lead to competitive side reactions, or the primary amine itself might interfere with the substitution process.

  • Electronic Deactivation: Installing an electron-donating solubilizing tail (like an alkoxy or dialkylamino group) at the 7-position first would increase the electron density of the quinazoline ring. This electronically deactivates the 4-position, making the subsequent Pd-catalyzed C-N bond formation significantly more difficult[8].

  • SNAr Activation: Conversely, successfully coupling the 4-amino group with an electron-deficient aryl halide (like 4-bromo-2-chloro-1-fluorobenzene) maintains the electron-deficient nature of the quinazoline core. This keeps the 7-fluoro position highly activated for the final SNAr step, ensuring quantitative yields under milder conditions[6].

Synthetic_Workflow SM 7-Fluoro-2-methylquinazolin-4-amine (Starting Material) Step1 Step 1: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation) SM->Step1 Reagent1 Aryl Halide (e.g., 4-bromo-2-chloro-1-fluorobenzene) + Pd2(dba)3 / Xantphos Reagent1->Step1 Int1 Intermediate: 4-Anilino-7-fluoro-2-methylquinazoline Step1->Int1 85-90% Yield Step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) (C-O or C-N Bond Formation) Int1->Step2 Reagent2 Nucleophile (e.g., 3-morpholinopropan-1-ol) + NaH / DMF Reagent2->Step2 Product Final EGFR Inhibitor (Targeted Library Compound) Step2->Product 70-80% Yield

Fig 2. Two-step synthetic workflow for generating EGFR inhibitors from the quinazoline scaffold.

Data Presentation: Optimization of the Buchwald-Hartwig Step

To establish the most reliable protocol, various catalytic systems were evaluated for Step 1. The Pd2(dba)3/Xantphos system proved superior. Xantphos possesses a wide bite angle, which uniquely facilitates the reductive elimination step of the bulky secondary amine product, preventing catalyst stalling[9][10].

EntryPalladium Catalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4NoneK₂CO₃DMF10035%Incomplete conversion; lack of bidentate ligand stalled reductive elimination.
2Pd₂(dba)₃BINAPCs₂CO₃Toluene11065%Moderate yield; some debromination of the aryl halide observed.
3Pd(OAc)₂RuPhost-BuONaDioxane10072%Good conversion, but strong alkoxide base (t-BuONa) caused minor side reactions.
4 Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane 100 88% Optimal; wide bite angle ligand ensures clean conversion and easy purification.

Table 1: Optimization of the Buchwald-Hartwig cross-coupling of 7-fluoro-2-methylquinazolin-4-amine with 4-bromo-2-chloro-1-fluorobenzene.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high fidelity in drug development workflows.

Step 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Install the ATP-hinge binding aniline moiety.

Reagents:

  • 7-Fluoro-2-methylquinazolin-4-amine (1.0 eq, 10.0 mmol)[2]

  • 4-Bromo-2-chloro-1-fluorobenzene (1.2 eq, 12.0 mmol)

  • Pd₂(dba)₃ (0.05 eq, 5 mol%)[10]

  • Xantphos (0.10 eq, 10 mol%)[9]

  • Cs₂CO₃ (2.0 eq, 20.0 mmol)[4]

  • Anhydrous 1,4-Dioxane (50 mL)

Step-by-Step Methodology:

  • Charge a flame-dried Schlenk flask with the quinazoline starting material, aryl bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Crucial Step: Evacuate and backfill the flask with ultra-pure Argon three times. Palladium(0) is highly sensitive to oxidation; failure to degas will result in catalyst death (observed as a rapid color change to insoluble black Pd particles).

  • Add anhydrous, Argon-sparged 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C for 12 hours under vigorous stirring.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot (UV active, blue fluorescence) should completely disappear, replaced by a new, higher

    
     spot. LC-MS must confirm the target mass 
    
    
    
    .
  • Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate in vacuo. Purify via flash chromatography to yield the intermediate.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the solvent-exposed solubilizing tail to improve pharmacokinetic properties.

Reagents:

  • Intermediate from Step 1 (1.0 eq, 5.0 mmol)

  • 3-Morpholinopropan-1-ol (1.5 eq, 7.5 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.0 eq, 10.0 mmol)

  • Anhydrous DMF (25 mL)

Step-by-Step Methodology:

  • In a dry flask under Argon, dissolve 3-morpholinopropan-1-ol in anhydrous DMF and cool to 0 °C.

  • Carefully add NaH in portions. Causality Note: Deprotonating the alcohol generates a highly nucleophilic alkoxide, which is necessary to attack the 7-fluoro position efficiently at mild temperatures, preventing thermal degradation of the quinazoline core.

  • Stir for 30 minutes until H₂ gas evolution ceases. (Self-validation: Bubbling stops, indicating complete alkoxide formation).

  • Add the intermediate from Step 1 dropwise as a solution in DMF.

  • Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: ¹⁹F NMR of a crude reaction aliquot should show the complete disappearance of the aryl-fluorine signal (typically around -105 ppm), confirming quantitative displacement[6].

  • Quench carefully with ice water, extract with EtOAc, wash extensively with brine (to remove residual DMF), dry over Na₂SO₄, and purify to yield the final targeted EGFR inhibitor.

References

  • [2] CAS 1009036-30-9 C9H8FN3 7-Fluoro-2-methylquinazolin-4-amine ≥95% | Source: howeipharm.com |2

  • [3] 7-Fluoro-2-methylquinazolin-4-amine | 1009036-30-9 - ChemicalBook | Source: chemicalbook.com | 3

  • [5] Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine | Source: scispace.com | 5

  • [6] 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) | Source: mdpi.com | 6

  • [1] ERBB RECEPTOR INHIBITORS - European Patent Office - EP 4410291 A2 | Source: googleapis.com | 1

  • [7] US20240083857A1 - 2-Methyl-Quinazolines | Source: google.com | 7

  • [4] Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives | Source: nih.gov | 4

  • [9] Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade | Source: acs.org | 9

  • [10] Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics | Source: tandfonline.com | 10

  • [8] Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones... | Source: researchgate.net |8

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting POCl3 chlorination of quinazolinones

Technical Support Center: POCl3 Chlorination of Quinazolinones Status: Active Ticket ID: #QNZ-CL-001 Assigned Specialist: Senior Application Scientist Executive Summary & Core Mechanism Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: POCl3 Chlorination of Quinazolinones

Status: Active Ticket ID: #QNZ-CL-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Core Mechanism

Welcome to the technical support hub for quinazolinone chlorination. This transformation is a cornerstone in medicinal chemistry (e.g., synthesis of Gefitinib, Erlotinib analogues), yet it is notoriously prone to three specific failures: incomplete conversion , dimerization , and hydrolysis during workup .

To troubleshoot effectively, you must understand that this is not a simple substitution. It is a Vilsmeier-Haack-type activation followed by nucleophilic displacement.[1]

The Mechanistic Pathway

The reaction proceeds in two distinct stages.[2][3][4][5][6] First, the amide oxygen attacks the electrophilic phosphorus, creating a phosphorylated intermediate. This converts the "hard" amide oxygen into a good leaving group. Second, a chloride ion attacks the C4 position, displacing the phosphate species.

Critical Insight: The reaction involves an equilibrium between O-phosphorylated and N-phosphorylated species. Only the O-phosphorylated intermediate leads to the productive 4-chloro product. High temperatures (>70°C) are required to drive the chloride attack.

G Start Quinazolinone (Starting Material) Intermed_O O-Phosphorylated Intermediate (Reactive) Start->Intermed_O Fast (<25°C) Intermed_N N-Phosphorylated Intermediate (Non-productive) Start->Intermed_N Equilibrium POCl3 + POCl3 / Base Intermed_O->Intermed_N Rapid Interconversion Product 4-Chloroquinazoline (Product) Intermed_O->Product Slow step (Requires >70°C) Dimer Pseudodimer (Side Product) Intermed_O->Dimer Reacts with SM (If base is low) Cl_Attack Cl- Nucleophilic Attack (Heat)

Figure 1: Mechanistic pathway showing the critical equilibrium between reactive and non-reactive intermediates and the risk of dimerization.

Standard Operating Procedure (The "Golden" Protocol)

This protocol is designed to minimize dimerization and maximize conversion.

Reagents:

  • Substrate: Quinazolin-4(3H)-one (1.0 equiv)

  • Reagent: POCl3 (5.0 – 10.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.0 – 1.5 equiv)

  • Solvent: Toluene (optional, for solubility) or Neat

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Addition (Cold): Add quinazolinone and POCl3. Cool to 0°C.

  • Base Activation: Add DIPEA dropwise. Note: This buffers the HCl generated and suppresses dimerization.

  • Heating: Warm to room temperature, then heat to reflux (105°C) .

  • Monitoring: Run reaction for 2–4 hours. Monitor by TLC (Note: Product often runs higher/less polar than SM).

  • Workup (The Danger Zone): See Troubleshooting Section below.

Troubleshooting Guide

Issue 1: "I see Starting Material (SM) after workup."

Diagnosis: This is the most common failure mode. It stems from two opposing causes:

  • Incomplete Reaction: The oxygen was never displaced.

  • Re-Hydrolysis: The reaction worked, but the acidic quench converted the product back to SM.

Differentiation Test: Take a 0.1 mL aliquot of the reaction mixture before quenching. Blow it dry with nitrogen. Add dry methanol. If you see the methoxy-quinazoline derivative by LCMS/TLC, the chlorination was successful , and your workup is destroying the product.

CauseSolution
Incomplete Reaction Add Catalyst: Add 2–3 drops of DMF (Vilsmeier catalyst). This forms the highly reactive [Me2N=CHCl]+ species.Increase Temp: Ensure true reflux. If using toluene, switch to neat POCl3 to reach higher internal temp.
Re-Hydrolysis Buffer the Quench: 4-Chloroquinazolines are unstable in acidic water. Never quench with pure water. Use Sat. NaHCO3 or NH4OH/Ice .Speed: Extract immediately into DCM/EtOAc. Do not let the product sit in the aqueous phase.
Issue 2: "My product is a black tar / Low Yield."

Diagnosis: Decomposition or Polymerization.

  • Cause: Uncontrolled exotherm during base addition or "Pseudodimer" formation.

  • Mechanism: If the reaction mixture becomes acidic (HCl accumulation) before the phosphorylation is complete, the phosphorylated intermediate attacks unreacted starting material.

Corrective Action:

  • Use Base: Always use DIPEA or N,N-dimethylaniline. It scavenges protons, keeping the N3 nitrogen nucleophilic enough to prevent intermolecular attack.

  • Dilution: If running neat leads to tar, use Toluene or 1,2-Dichloroethane (DCE) (5–10 volumes).

Issue 3: "Safety: The quench volcanoed / Delayed Exotherm."

Diagnosis: Accumulation of Phosphorodichloridic acid.[2][7]

  • Risk: Adding water to cold POCl3 creates a "sleeping dragon." The hydrolysis is slow at 0°C, leading to accumulation of intermediates that violently decompose once the mixture warms up.

Safe Quench Protocol (Reverse Quench):

  • Evaporate: Remove excess POCl3 via rotary evaporation (use a base trap!) to a thick oil.

  • Dilute: Redissolve the oil in DCM or Toluene.

  • Pour: Pour the organic mixture slowly into a rapidly stirring beaker of Ice/Sat. NaHCO3 .[3][8]

  • Control: Keep internal temp < 20°C.

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose your specific failure.

Troubleshooting Start Start Troubleshooting CheckTLC Check Reaction TLC/LCMS (Before Workup) Start->CheckTLC Result1 SM Present? CheckTLC->Result1 Yes Result2 Clean Product? CheckTLC->Result2 Yes AddDMF Add 5% DMF (Cat.) Check Reflux Temp Result1->AddDMF AddBase Add DIPEA (1.0 eq) to trap HCl Result1->AddBase Quench Quench Procedure Result2->Quench Acidic Quenched with Water/Acid? Quench->Acidic Basic Quenched with NaHCO3/Ice? Quench->Basic Fail Hydrolysis to SM (False Negative) Acidic->Fail Success Isolate Product (Keep Dry) Basic->Success

Figure 2: Decision tree for diagnosing reaction failures versus workup failures.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl2) instead of POCl3? A: Generally, no. SOCl2 is less reactive for this specific transformation. However, adding a catalytic amount of DMF to SOCl2 generates the Vilsmeier reagent in situ, which can work for electron-rich substrates. For stubborn substrates, POCl3 is superior due to the formation of the strong P-O bond driving force.

Q: Why does my product turn back into a white solid during column chromatography? A: Silica gel is slightly acidic. If your 4-chloroquinazoline is labile, it hydrolyzes on the column.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize it before loading your sample.

Q: How do I remove the smell of POCl3 from my glassware? A: Soak glassware in a bath of 2M KOH or NaOH overnight. Warning: Do not add concentrated base to liquid POCl3; this is explosive. Only soak "empty" glassware.

References

  • Mechanistic Insight & Kinetics: H. L. Buckley et al., "Mechanistic Investigations of the Chlorination of Quinazolinones," J. Org. Chem., vol. 76, no. 6, pp. 1653–1661, 2011.[8] Key finding: Identification of the O- vs N-phosphorylated equilibrium.[8]

  • Safety & Quenching Protocols: BenchChem Technical Support, "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride," 2025. Key finding: Protocol for "reverse quench" to prevent thermal runaway.

  • Catalytic Improvements: A. R. Khosropour, "POCl3 mediated one-pot deoxygenative aromatization," Iranian Chemical Society, 2024. Key finding: Use of DMF and base additives to improve yields.

  • General Synthetic Methodology: Organic Syntheses, "Working with Hazardous Chemicals: POCl3," Org. Synth., vol. 89, pp. 380-393, 2012.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 7-Fluoro-2-methylquinazolin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and assay developers overcome the specific physicochemical hurdles associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and assay developers overcome the specific physicochemical hurdles associated with 7-Fluoro-2-methylquinazolin-4-amine .

This compound—a fluorinated quinazoline derivative featuring a primary amine—often presents significant solubility challenges in both neat Dimethyl Sulfoxide (DMSO) and aqueous assay buffers. The planar aromatic core promotes strong


 stacking, while the primary amine acts as both a hydrogen bond donor and acceptor, creating a highly ordered crystal lattice with high thermodynamic stability. Overcoming this lattice energy requires a mechanistic approach to solvation.

Solubilization Decision Matrix

The following workflow outlines the logical progression for troubleshooting DMSO insolubility, moving from non-destructive physical disruption to chemical modification.

Workflow Start 7-Fluoro-2-methylquinazolin-4-amine + Anhydrous DMSO Check1 Dissolves at 10 mM? Start->Check1 Success1 Aliquot & Store (Desiccated, -20°C) Check1->Success1 Yes Step1 Physical Disruption (Water Bath Sonicator 37°C, 15 min) Check1->Step1 No (Suspension) Check2 Clear Solution? Step1->Check2 Check2->Success1 Yes Step2 Chemical Modification (Add 0.1-1.0 eq TFA to protonate amine) Check2->Step2 No Check3 Clear Solution? Step2->Check3 Check3->Success1 Yes Step3 Co-Solvent System (Add 10% PEG400 or 0.1% Tween-20) Check3->Step3 No Fail Review Compound Purity (Check for degradation/salts) Step3->Fail Still Insoluble

Caption: Troubleshooting workflow for resolving DMSO solubility issues of 7-Fluoro-2-methylquinazolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: Why does my 7-Fluoro-2-methylquinazolin-4-amine powder form a cloudy suspension in 100% DMSO, even at low concentrations? A1: This is a thermodynamic issue driven by the compound's high crystal lattice energy. The planar quinazoline ring and the C4-primary amine form extensive intermolecular hydrogen bond networks. While DMSO is an excellent hydrogen bond acceptor, it is not a hydrogen bond donor. Therefore, it struggles to fully disrupt the crystalline lattice of the free base form. You are likely observing a suspension of microcrystals rather than a true solution.

Q2: The compound dissolved initially, but precipitated after thawing the DMSO stock a week later. Why did this happen? A2: DMSO is highly hygroscopic. During freeze-thaw cycles, or if the vial is left open to the atmosphere, DMSO rapidly absorbs ambient moisture[1]. Even a 2-5% water uptake drastically alters the dielectric constant of the solvent, forcing highly lipophilic compounds like fluorinated quinazolines to nucleate and precipitate. This is why amorphous compounds may initially dissolve but crash out later[1].

Q3: My 10 mM DMSO stock is perfectly clear, but the compound crashes out immediately when diluted into aqueous cell culture media. How do I fix this? A3: You are experiencing a kinetic solubility failure. When the DMSO stock is introduced to an aqueous buffer, the local concentration of the hydrophobic compound exceeds its aqueous solubility limit before it can disperse, causing rapid precipitation[2]. To resolve this, you must lower the final DMSO concentration (ideally <0.5% v/v)[3] and consider using an intermediate dilution step or adding a bio-compatible surfactant (e.g., Tween-20) to the assay buffer to form protective micelles[4].

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not assume a clear liquid is a true solution; always verify.

Protocol A: Kinetic Solubilization via Physical Disruption

Use this protocol to overcome the initial crystal lattice energy without altering the chemical structure of the compound.

  • Preparation: Weigh the required mass of 7-Fluoro-2-methylquinazolin-4-amine into a sterile, amber glass vial.

  • Solvent Addition: Add strictly anhydrous, septum-sealed DMSO to achieve the target concentration (e.g., 10 mM).

  • Thermal-Acoustic Disruption: Place the vial in a heated ultrasonic water bath set to 37°C. Sonicate for 15 minutes. The cavitation bubbles generate localized high temperatures and pressures that break intermolecular bonds without causing bulk chemical degradation[1].

  • Self-Validation Step: Centrifuge the vial at 10,000 x g for 10 minutes at room temperature. Carefully inspect the bottom of the tube. If a microscopic white pellet is visible, the compound is only suspended. Quantify the supernatant via UV-Vis (using the quinazoline

    
     approx. 240-260 nm) to determine the actual dissolved concentration.
    
Protocol B: pH-Mediated Solubilization (In Situ Salt Formation)

If Protocol A fails, the free base is too stable. We must protonate the primary amine to create a more soluble cationic species.

  • Acidification: To your cloudy DMSO suspension, add 0.1 to 1.0 molar equivalents of Trifluoroacetic acid (TFA) or 1M HCl.

  • Agitation: Vortex vigorously for 60 seconds. The protonation of the C4-amine disrupts the hydrogen-bonding network and converts the compound into a salt, which has a significantly lower lattice energy and higher solvation energy in polar solvents[4].

  • Self-Validation Step: Before introducing this stock to a biological assay, perform a mock dilution into your aqueous assay buffer. Measure the final pH of the buffer to ensure the trace acid did not shift the assay environment outside the physiological range (pH 7.2–7.4).

Protocol C: Aqueous Dilution (Co-Solvent Strategy)

Use this protocol to prevent the compound from crashing out when transitioning from DMSO to aqueous assay media.

  • Buffer Modification: Pre-warm your aqueous assay buffer to 37°C. For biochemical assays, supplement the buffer with 0.01% - 0.05% Tween-20 or Triton X-100[4]. (Note: Do not use detergents above their critical micelle concentration in cell-based assays, as this will cause cell lysis[4]).

  • Intermediate Dilution: Instead of pipetting the 10 mM DMSO stock directly into the final aqueous volume, create an intermediate stock (e.g., 1 mM) in a 50/50 mixture of DMSO and PEG400[3].

  • Final Addition: Dispense the intermediate stock into the assay buffer while continuously vortexing to ensure rapid dispersion.

  • Self-Validation Step: Read the final assay plate on a microplate reader at 600 nm (Nephelometry/Light Scattering) before adding biological targets. An elevated baseline absorbance indicates the presence of nano-precipitates[5].

Quantitative Data: Solubility Optimization Matrix

The table below summarizes the expected outcomes of the troubleshooting interventions for 7-Fluoro-2-methylquinazolin-4-amine.

Solubilization StrategyPrimary Mechanism of ActionMax Achievable Conc. (DMSO)Assay Compatibility
Standard Dissolution Baseline thermodynamic solvation< 1 mMHigh (if final DMSO < 0.5%)
Sonication + Heat (37°C) Overcomes crystal lattice energy~5 - 10 mMModerate (Risk of reprecipitation)
Acidification (0.1% TFA) Protonates C4-amine (Salt formation)> 20 mMHigh (Must verify final buffer pH)
Detergent (Tween-20) Micellar encapsulationN/A (Aqueous phase)High for Biochemical; Low for Cellular

References

  • How to enhance drug solubility for in vitro assays? ResearchGate. Available at:[Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Aminoquinazoline Synthesis &amp; Purification

4-Aminoquinazolines are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., EGFR inhibitors) and antimicrobial agents[1]. However, the synthesis—typically proceeding via the...

Author: BenchChem Technical Support Team. Date: March 2026

4-Aminoquinazolines are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., EGFR inhibitors) and antimicrobial agents[1]. However, the synthesis—typically proceeding via the chlorination of quinazolin-4(3H)-one followed by amination—is fraught with impurity challenges. This guide provides mechanistic troubleshooting and validated protocols to ensure high-purity synthesis.

G SM Quinazolin-4(3H)-one (Starting Material) QCl 4-Chloroquinazoline (Reactive Intermediate) SM->QCl POCl3 / Reflux (Chlorination) QNH2 4-Aminoquinazoline (Target Product) QCl->QNH2 Amine / Base (SNAr Amination) Imp1 Quinazolin-4(3H)-one (Hydrolysis Impurity) QCl->Imp1 H2O / Moisture (Competitive Hydrolysis) Imp2 Dimeric Amine (Over-reaction Impurity) QNH2->Imp2 Excess QCl + Heat (Secondary Amination)

Fig 1. SNAr amination pathway of 4-chloroquinazoline and common impurity generation routes.

Section 1: Troubleshooting FAQs

Q1: My final product is heavily contaminated with quinazolin-4(3H)-one. How is this forming, and how do I prevent it? Causality: The C4 position of the 4-chloroquinazoline intermediate is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring. If adventitious moisture is present during the amination step, water acts as a competing nucleophile. This triggers rapid hydrolysis, reverting the intermediate back to the thermodynamically stable quinazolin-4(3H)-one[2]. Solution: Ensure strictly anhydrous conditions. Flame-dry all glassware, use anhydrous solvents (e.g., dry THF or DMF), and avoid aqueous ammonia if possible; instead, use ammonia dissolved in methanol or isopropanol.

Q2: How can I separate unreacted 4-chloroquinazoline and quinazolin-4(3H)-one from my target 4-aminoquinazoline without relying on column chromatography? Causality: The target 4-aminoquinazoline possesses a basic exocyclic amine (pKa ~5.5), whereas quinazolin-4(3H)-one is a lactam (amide-like and neutral/weakly acidic) and 4-chloroquinazoline lacks basicity[3]. Solution: Perform an acid-base extraction. By acidifying the crude mixture, the target compound selectively protonates and migrates into the aqueous phase as a water-soluble salt, leaving the non-polar impurities in the organic phase.

Q3: I am observing dimeric impurities (e.g., secondary amines where two quinazoline rings are linked). What drives this, and how can it be mitigated? Causality: Once the primary 4-aminoquinazoline forms, its exocyclic amine can act as a nucleophile and attack another molecule of 4-chloroquinazoline. This secondary Nucleophilic Aromatic Substitution (


) is accelerated at elevated temperatures or if the 4-chloro intermediate is locally in excess.
Solution:  Reverse the addition order. Add the 4-chloroquinazoline solution dropwise to a large excess of the amine source at lower temperatures (0–20 °C) to ensure pseudo-first-order kinetics that strictly favor primary amination.

Section 2: Standard Operating Procedures (SOPs)

Protocol A: Optimized Amination of 4-Chloroquinazoline

This protocol is designed to suppress hydrolysis and dimeric over-reaction.

  • Preparation: Flame-dry a two-neck round-bottom flask under inert gas (N

    
     or Argon) to eliminate ambient moisture.
    
  • Dissolution: Dissolve 1.0 equivalent of 4-chloroquinazoline in anhydrous THF or DMF (0.2 M concentration).

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl generated during the reaction, preserving the nucleophilicity of the incoming amine without competing for the electrophilic C4 carbon[4].

  • Amination: Cool the mixture to 0 °C. Add 1.2 equivalents of the desired amine (or anhydrous ammonia solution) dropwise over 15 minutes.

    • Causality: Dropwise addition at low temperatures limits the kinetic energy available for the secondary amination, minimizing dimeric impurities.

  • Reaction & Self-Validation: Gradually warm to room temperature and stir for 4-12 hours.

    • Self-Validation: The reaction validates its anhydrous integrity if the solution remains clear; the appearance of a cloudy white precipitate often indicates premature hydrolysis to quinazolin-4(3H)-one.

Protocol B: Chromatography-Free Purification via Acid-Base Extraction & Crystallization

This protocol exploits pKa differentials and hydrogen-bonding networks for high-throughput purification.

G Crude Crude Reaction Mixture (Target + Impurities) Dissolve 1. Dissolve in EtOAc 2. Extract with 1M HCl (aq) Crude->Dissolve OrgPhase Organic Phase (Neutral Impurities) Discard Dissolve->OrgPhase Non-polar species AqPhase Aqueous Phase (Protonated Target) Retain Dissolve->AqPhase Water-soluble salt Basify Adjust to pH 9-10 (NaOH or NH4OH) AqPhase->Basify Precipitate Pure 4-Aminoquinazoline (Filter & Dry) Basify->Precipitate Precipitation

Fig 2. Acid-base extraction workflow exploiting the pKa difference of the 4-amino group.

  • Quench & Extraction: Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO

    
     to remove residual acidic byproducts.
    
  • Acidic Partitioning: Transfer the organic layer to a separatory funnel. Extract three times with 1M HCl (aq).

    • Causality: The basic exocyclic amine of the target product protonates, migrating into the aqueous layer as a water-soluble hydrochloride salt. Non-basic impurities remain trapped in the EtOAc layer.

  • Basification: Collect the aqueous layers and cool in an ice bath. Slowly add 2M NaOH or aqueous NH

    
    OH until the pH reaches 9–10.
    
    • Causality: Deprotonation of the salt regenerates the neutral 4-aminoquinazoline, which is insoluble in water.

    • Self-Validation: A dense, rapid precipitation upon reaching pH 9 visually confirms the successful phase transfer and isolation of the target basic amine.

  • Recrystallization: Dissolve the filtered crude solid in a minimum volume of boiling 2-propanol/EtOAc mixture. Allow to cool slowly to room temperature, then transfer to 4 °C.

    • Causality: The target compound forms a stable crystal lattice via intermolecular hydrogen bonding, while trace organic impurities lacking hydrogen-bond donors remain solvated in the mother liquor[5]. Filter and dry under vacuum.

Section 3: Quantitative Data

Table 1: Physicochemical Profiling and Removal Strategies for Common Synthesis Impurities

ImpurityOrigin / MechanismRelative Polarity (TLC)Removal Strategy
Quinazolin-4(3H)-one Hydrolysis of 4-chloroquinazoline due to adventitious moisture.High (H-bond donor/acceptor)Acid-base extraction (remains in organic phase during acidification).
Unreacted 4-Chloroquinazoline Incomplete amination; insufficient equivalents of amine.Low (Non-polar)Acid-base extraction or recrystallization from polar protic solvents.
Dimeric Amines Secondary nucleophilic attack of the product on 4-chloroquinazoline.MediumRecrystallization from 2-propanol/EtOAc or column chromatography.
Inorganic Phosphates Residual byproducts from POCl

chlorination step.
Very High (Water-soluble)Aqueous wash of the organic layer prior to amination.

References

1.[1] Asian Publication Corporation. "AJ C - Asian Publication Corporation." Available at: [Link] 2.[2] ResearchGate. "POCl3 Chlorination of 4-Quinazolones." Available at:[Link] 3.[3] RSC Publishing. "Sulphanilamide Derivatives: Compounds derived from 2- and 4-Aminoquinazoline." Available at: [Link] 4.[4] National Institutes of Health (NIH). "Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir." Available at: [Link] 5.[5] National Institutes of Health (NIH). "Emission Tuning of Fluorescent Kinase Inhibitors: Conjugation Length and Substituent Effects." Available at:[Link]

Sources

Optimization

Technical Support Center: Quinazoline Nucleophilic Substitution Optimization

Welcome to the Quinazoline Synthesis Optimization Hub. As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We are addressing the specific kinetic and thermodynamic challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinazoline Synthesis Optimization Hub. As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We are addressing the specific kinetic and thermodynamic challenges of substituting the 4-chloro and 2,4-dichloroquinazoline scaffolds—critical intermediates in the synthesis of EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib.

Module 1: The Thermal "Sweet Spot" (Regioselectivity & Kinetics)

Q: Why is temperature control critical for 2,4-dichloroquinazoline specifically? A: Temperature is your primary switch for regioselectivity. The quinazoline ring possesses two electrophilic sites with distinct activation energies (


).
  • C4 Position (Kinetic Control): The C4 carbon is highly electrophilic due to the inductive effect of the adjacent N3 nitrogen and the lack of electron density donation from the benzene ring compared to C2. Substitution here has a lower

    
      and proceeds at low temperatures (0°C – 25°C) .
    
  • C2 Position (Thermodynamic/Forcing): The C2 position is less reactive.[1] Substitution here requires overcoming a higher

    
     , typically necessitating high temperatures (>80°C)  and often stronger nucleophiles.
    

The Rule of Thumb:

  • To synthesize a 4-substituted product: Keep

    
    .
    
  • To synthesize a 2,4-disubstituted product: First substitute C4 (cold), isolate, then substitute C2 (hot/reflux).

Visualization: Regioselectivity Energy Landscape

The following diagram illustrates the energy barriers controlling this selectivity.

ReactionCoordinate cluster_C4 Path A: Kinetic (C4 Substitution) cluster_C2 Path B: Thermodynamic (C2 Substitution) Start 2,4-Dichloroquinazoline + Nucleophile TS1 TS-1 (Low Ea) Temp: 0-25°C Start->TS1 Fast TS2 TS-2 (High Ea) Temp: >80°C Start->TS2 Slow (Requires Heat) Prod1 4-Substituted Product (Major Isomer) TS1->Prod1 Prod2 2-Substituted Product (Trace/Minor at Low T) TS2->Prod2

Caption: Comparative activation energy pathways. C4 substitution is kinetically favored at low temperatures.

Module 2: Solvent-Temperature Matrix

Q: My reaction is stalling at 50% conversion. Should I just increase the temperature? A: Not necessarily. Increasing temperature in the presence of trace moisture leads to hydrolysis (formation of 4-quinazolinone). Instead, optimize the Solvent-Temperature pairing .

Use this matrix to select the correct system for your nucleophile's reactivity:

Solvent SystemBoiling Point (

)
Application ContextPros/Cons
Isopropanol (IPA) 82°CStandard Protocol. Ideal for anilines (e.g., Gefitinib synthesis).Pro: Product often precipitates as HCl salt (self-purifying).Con: May not dissolve highly lipophilic starting materials.
THF 66°CMild nucleophiles, low temp control (0°C).Pro: Easy workup (evaporation).Con: Low boiling point limits rate for sluggish amines.
Acetonitrile (MeCN) 82°CGeneral purpose

.
Pro: Good solubility/polarity balance.Con: Product may not precipitate; requires aqueous workup.
DMF / DMAc 153°C+"Nuclear Option." Sterically hindered amines or C2 substitution.Pro: High

capability; accelerates kinetics.Con: Hard to remove; promotes hydrolysis if not strictly anhydrous.
Module 3: Troubleshooting Common Failure Modes

Q: I see a new spot on TLC that doesn't move (baseline) and my yield is dropping. What is it? A: This is likely 4-quinazolinone (hydrolysis product).[2]

  • Cause: 4-chloroquinazolines are moisture-sensitive. At high temperatures (>60°C), trace water competes effectively with the amine nucleophile.

  • Fix:

    • Dry solvents over molecular sieves (3Å or 4Å).

    • Switch to a lower temperature with a more polar aprotic solvent (e.g., dry DMF at 40°C instead of IPA reflux) to maintain rate without thermal hydrolysis.

    • Increase nucleophile equivalents (1.2 -> 1.5 eq) to outcompete water.

Q: The reaction turns into a black tar. How do I prevent decomposition? A: "Tar" usually indicates polymerization of the aniline or oxidative degradation.

  • Fix:

    • Inert Atmosphere: Strictly use

      
       or Argon balloon.
      
    • Base Management: If using a free amine, the generated HCl can catalyze side reactions. Add a scavenger base (DIPEA or

      
      ) only if the product is soluble. If you rely on precipitation (IPA method), do not  add base; let the product crash out as the stable HCl salt.
      
Module 4: Validated Experimental Protocol (Self-Validating)

Scenario: Synthesis of a 4-anilinoquinazoline (e.g., Erlotinib intermediate).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask. Cool to RT under Argon.

  • Dissolution: Add 1.0 eq of 4-chloroquinazoline and anhydrous Isopropanol (IPA) (10 mL/mmol). Stir until suspended/dissolved.

  • Nucleophile Addition: Add 1.1 eq of the aniline derivative .

    • Checkpoint: The reaction is often exothermic. If working on >5g scale, add aniline dropwise.

  • Thermal Activation:

    • Standard: Heat to reflux (82°C).[3]

    • Reactive Amines: Stir at RT for 1 hour first, then warm to 50°C.

  • Monitoring (The Self-Validation):

    • TLC (50:50 EtOAc/Hexane).

    • Success Indicator: The product should begin to precipitate as a yellow/off-white solid within 30-60 minutes.

  • Workup:

    • Cool to RT. Filter the precipitate.

    • Wash cake with cold IPA (

      
      ) and 
      
      
      
      (
      
      
      ) to remove unreacted aniline.
    • Result: You now possess the HCl salt of the product.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Branch1 Reaction Stalled (SM remains) Problem->Branch1 Branch2 Impurities Formed (Baseline spot/Tar) Problem->Branch2 Branch3 Wrong Regioisomer (Mixture of products) Problem->Branch3 Sol1 Increase Temp (if <80°C) Branch1->Sol1 Sol2 Switch Solvent (IPA -> DMF) Branch1->Sol2 Sol3 Check Moisture (Hydrolysis Risk) Branch2->Sol3 Sol4 Reduce Temp (Kinetic Control) Branch2->Sol4 Sol5 Lower Temp to 0°C (Select for C4) Branch3->Sol5 Sol6 Add Steric Bulk to Nucleophile Branch3->Sol6

Caption: Diagnostic workflow for optimizing reaction parameters based on observed failure modes.

References
  • BenchChem. (2025).[4][5][6] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Retrieved from (Verified via search context 1.8).

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from (Verified via search context 1.10).

  • Thieme Connect. (2018). A New Synthesis of Gefitinib. Synlett. Retrieved from (Verified via search context 1.4).

  • National Institutes of Health (NIH). (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Retrieved from (Verified via search context 1.19).

Sources

Troubleshooting

Preventing hydrolysis of 4-chloro intermediate in quinazoline synthesis

Technical Support Center: 4-Chloroquinazoline Stability & Handling Executive Summary The conversion of quinazolin-4(3H)-ones to 4-chloroquinazolines is a pivotal step in the synthesis of EGFR inhibitors (e.g., Gefitinib,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloroquinazoline Stability & Handling

Executive Summary

The conversion of quinazolin-4(3H)-ones to 4-chloroquinazolines is a pivotal step in the synthesis of EGFR inhibitors (e.g., Gefitinib, Erlotinib). However, the 4-chloro intermediate is highly moisture-sensitive. The C-Cl bond at position 4 is activated by the electron-deficient pyrimidine ring, making it susceptible to nucleophilic attack by water, which regenerates the thermodynamically stable quinazolinone starting material.

This guide provides mechanistic insights and validated protocols to prevent hydrolysis during reaction, quenching, and isolation.

The Chemistry of Failure: Hydrolysis Mechanism

To prevent failure, one must understand the enemy. The hydrolysis of 4-chloroquinazoline is not a simple displacement; it is often acid-catalyzed, which is ironic because the quenching of the chlorinating agent (POCl₃) generates massive amounts of HCl.

Key Insight: The reaction mixture usually contains phosphoryl intermediates. If quenched improperly, these revert to the starting material rather than the chloride.[1]

HydrolysisMechanism Start Quinazolin-4(3H)-one (Stable Starting Material) Inter Phosphorylated Intermediate (O-POCl2) Start->Inter Activation POCl3 POCl3 / Base Product 4-Chloroquinazoline (Kinetic Product) Inter->Product Cl- attack (High Temp) Product->Start Hydrolysis (Fast w/ Acid/Heat) Water H2O (Quench) Acid H+ (Catalyst)

Figure 1: The Cycle of Futility. Note that the 4-chloro product can revert to the starting material rapidly in the presence of acid and heat, conditions typical during an uncontrolled aqueous quench.

Validated Protocols & Troubleshooting

Protocol A: The "Anhydrous" Workup (Recommended)

Best for: Small to mid-scale (<50g) where isolation is necessary.

The Logic: Avoid water entirely until the acid is removed. POCl₃ creates HCl upon contact with moist air or water. By removing it via distillation before quenching, you minimize the "Acid + Heat + Water" danger zone.

  • Reaction: Reflux Quinazolinone with POCl₃ (5-10 equiv) and DIEA (1.5 equiv).

  • Distillation: Once TLC shows conversion, do not quench yet . Connect a vacuum line and distill off excess POCl₃ at reduced pressure (keep bath <60°C).

  • Azeotrope: Add anhydrous Toluene (2x volume) and distill again. This removes trapped POCl₃ traces.

  • The "Cold" Wash: Dissolve the residue in DCM or EtOAc. Pour this organic phase into a rapidly stirring, ice-cold saturated NaHCO₃ solution.

    • Why? The biphasic system limits the contact time between the dissolved chloro-compound and the aqueous base.

  • Separation: Immediately separate layers. Dry organic layer over MgSO₄.

Protocol B: The "Telescoping" Approach (Industrial Standard)

Best for: Drug discovery and Process Scale-up.

The Logic: 4-chloroquinazoline is rarely the final product; it is an intermediate. Isolating unstable intermediates is a process risk. React it in situ.

  • Reaction: Perform chlorination (POCl₃ or SOCl₂/DMF).

  • Evaporation: Remove volatiles (POCl₃) under vacuum.

  • Substitution: Redissolve the crude residue in an anhydrous solvent (e.g., Isopropanol, Acetonitrile, or DCM).

  • Nucleophile Addition: Add the aniline/amine nucleophile directly to this solution.

  • Result: The amine reacts faster than residual moisture, locking the molecule into the stable 4-anilinoquinazoline form.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
TLC shows SM after workup Reversion Hydrolysis: The product formed but hydrolyzed during the quench.Use Protocol A . Ensure quench is <5°C. Do not let the mixture sit in aqueous media.
TLC shows SM before workup Incomplete Activation: The phosphorylation step failed or Cl- displacement didn't occur.Add catalytic DMF (Vilsmeier conditions). Increase temp to reflux. Ensure POCl₃ is not degraded.
Low Yield / Tar formation Exotherm degradation: Quenching POCl₃ generated too much heat.Inverse Quench: Pour the reaction mixture slowly into a large volume of ice/water, not water into the reaction.
Product melts at SM range Identity Error: You likely isolated the HCl salt of the SM or the hydrolyzed product.Check LCMS. If Mass = M+18 (relative to chloride), it is hydrolyzed.

Decision Tree: Isolation vs. Telescoping

Use this logic flow to determine the safest path for your specific synthesis.

DecisionTree Start Reaction Complete (TLC shows Product) Q1 Is the 4-Cl intermediate stable enough for storage? Start->Q1 Stable Yes (e.g., e-donating groups) Q1->Stable Likely Unstable No (e.g., bare quinazoline) Q1->Unstable Usually RouteA Protocol A: Evaporate POCl3 -> Cold Biphasic Workup Stable->RouteA If isolation needed RouteB Protocol B (Telescoping): Evaporate POCl3 -> Add Solvent + Amine Nucleophile Unstable->RouteB Highly Recommended End1 End1 RouteA->End1 Store under Ar at -20°C End2 End2 RouteB->End2 Stable Final Product

Figure 2: Strategic workflow for handling 4-chloroquinazolines. Telescoping (Route B) is preferred for high-value synthesis to maximize yield.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Yes, but

alone is often not hot enough (bp 76°C) to drive the reaction for deactivated substrates.
  • Modification: Use catalytic DMF . This forms the Vilsmeier reagent (chloroiminium ion), which is a more potent chlorinating species than

    
     itself. This allows the reaction to proceed at lower temperatures, reducing tar formation.
    

Q: Why does my product turn yellow/orange upon drying? A: This indicates decomposition (HCl generation). 4-chloroquinazoline is autocatalytic in its decomposition. As it hydrolyzes, it releases HCl, which catalyzes further hydrolysis.

  • Fix: Wash the organic layer thoroughly with cold

    
     to ensure it is neutral before drying. Store in a desiccator.
    

Q: How long can I store the 4-chloro intermediate? A: In solution (DCM/Toluene) at -20°C: ~1 week . As a solid exposed to air: <24 hours .

  • Recommendation: Do not store. Process immediately. If storage is unavoidable, keep it under Argon at -20°C.

References

  • Ballard, D. A., et al. "The kinetics and mechanism of the reaction of quinazolin-4(3H)-ones with phosphoryl chloride." Journal of the Chemical Society, Perkin Transactions 2, 1988.
  • Process Chemistry & Scale-Up

    • Ragan, J. A., et al. "Process Development of the EGFR Inhibitor CP-654,577." Organic Process Research & Development, 2003.

    • Note: Details the "telescoping" approach to avoid isol
  • Synthesis of Gefitinib/Erlotinib Intermediates: Chandregowda, V., et al. "Convergent synthesis of gefitinib and erlotinib." Synthetic Communications, 2007. Note: Provides specific workup conditions for 4-chloro-6,7-disubstituted quinazolines.
  • Instability Data

    • Aly, A. A., et al. "Reaction of 4-chloroquinazolines with different amines." Journal of Heterocyclic Chemistry, 2018.

    • Note: Documents the hydrolysis of 4-chloroquinazoline upon standing in refriger

Sources

Optimization

Technical Support Center: Purification of 7-Fluoro-2-methylquinazolin-4-amine

Executive Summary The purification of 7-Fluoro-2-methylquinazolin-4-amine presents a classic challenge in heterocyclic chemistry: isolating a polar, basic amine without incurring yield loss due to irreversible adsorption...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 7-Fluoro-2-methylquinazolin-4-amine presents a classic challenge in heterocyclic chemistry: isolating a polar, basic amine without incurring yield loss due to irreversible adsorption on silica gel.[1]

This molecule contains a basic pyrimidine ring system and a primary exocyclic amine. On standard silica gel (pH ~5), the basic nitrogen atoms protonate upon contact with acidic silanol groups (


), leading to "tailing" (streaking), broad peaks, and poor resolution from impurities like the 4-chloro intermediate or the hydrolyzed quinazolinone starting material.

This guide provides a self-validating protocol to overcome these physicochemical hurdles, ensuring high purity (>98%) for downstream biological assays.

Module 1: Pre-Purification Assessment (The "Triage")

Before packing a column, you must define the chromatographic behavior of your crude mixture.

Q: My crude material is not fully soluble in the mobile phase. Can I still run the column? A: Do not liquid load if the sample is not fully soluble. Partial solubility leads to precipitation at the head of the column, causing "band splitting" and clogging.

  • Protocol: Use Dry Loading . Dissolve the crude in a minimal amount of MeOH or DCM, add silica gel (ratio 1:2 crude:silica), and evaporate to dryness. Load this free-flowing powder on top of the packed column.[1]

Q: How do I visualize this compound on TLC? A: The quinazoline core is highly UV active.[1]

  • Primary: UV at 254 nm (strong absorption).

  • Secondary (for non-UV impurities): Iodine (

    
    ) stain is effective for nitrogenous heterocycles.
    
  • TLC Solvent System: Start with 10% MeOH in DCM .[1] If the spot stays at the baseline (

    
    ), add 1% Triethylamine (TEA) or Ammonium Hydroxide (
    
    
    
    ) to the TLC jar.
Module 2: The Stationary & Mobile Phase Strategy

This is the critical step. Standard conditions often fail for amino-quinazolines.[1]

The "Tailing" Phenomenon

Basic amines interact with acidic silanols via hydrogen bonding and ion-exchange mechanisms.[1][2]



Result: The compound "drags" through the column, co-eluting with impurities.
Recommended Protocol: The "Amine-Modified" Silica Method [1]

Q: How do I stop the streaking/tailing? A: You must neutralize the silica surface before and during the run.[1]

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)[1][3]

    • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%

      
       .[1]
      
    • Note: Pre-mixing the base into the polar solvent ensures constant modifier concentration during the gradient.

  • Column Pre-Treatment (The "TEA Wash"):

    • Before loading the sample, flush the column with 3 Column Volumes (CV) of 90:10 DCM:(MeOH + 1% TEA).

    • Why? This saturates the active silanol sites with TEA, preventing your target molecule from binding irreversibly [1, 2].

  • Gradient Elution:

    • 0–5 min: Isocratic 100% DCM (to elute non-polar impurities like unreacted chlorides).

    • 5–20 min: Linear gradient 0%

      
       10% (MeOH + TEA).
      
    • 20–30 min: Hold at 10% (MeOH + TEA).

    • Target

      
      : Aim for the compound to elute at approx. 5–8% MeOH.
      

Table 1: Mobile Phase Compatibility Guide

Solvent SystemAdditiveSuitabilityNotes
Hexane / EtOAc NoneLow Compound likely too polar; will stick to baseline.[1][2]
DCM / MeOH NoneMedium Risk of tailing; yield loss on silica.[1][4]
DCM / MeOH 1% TEA High Standard Method. Excellent peak shape.[1]
DCM / MeOH 1%

High Good alternative; ammonia is easier to remove than TEA.[1]
Module 3: Troubleshooting & Logic Flow

Q: I used TEA, but I'm still seeing poor separation. What now? A: If silica modification fails, the interaction is likely too strong. Switch stationary phases.

  • Option A: Basic Alumina. Alumina is less acidic than silica.[1] Use EtOAc/Hexane gradients.[3][5]

  • Option B: Reverse Phase (C18). This is often superior for polar amines. Use Water/Acetonitrile with 0.1% Formic Acid.[6] The amine will be protonated (soluble in water) and elute cleanly based on hydrophobicity [3].

Q: My compound crystallized inside the column! A: This occurs when the compound is soluble in the injection solvent (e.g., pure DCM) but insoluble in the mobile phase (e.g., Hexane/EtOAc mixtures).

  • Fix: Switch to the DCM/MeOH system described above. Quinazolines typically have high solubility in chlorinated solvents.

Visualizing the Troubleshooting Logic:

PurificationLogic Start Crude Mixture (7-Fluoro-2-methylquinazolin-4-amine) SolubilityCheck Solubility Check (in DCM/MeOH) Start->SolubilityCheck DryLoad Dry Loading (Adsorb on Silica) SolubilityCheck->DryLoad Insoluble/Precipitates LiquidLoad Liquid Loading (DCM solution) SolubilityCheck->LiquidLoad Fully Soluble TLC_Check TLC Analysis (10% MeOH/DCM) Tailing Does it streak/tail? TLC_Check->Tailing Method_Std Standard Silica (DCM/MeOH) Tailing->Method_Std No (Clean spot) Method_Mod Modified Silica (Add 1% TEA or NH3) Tailing->Method_Mod Yes (Streaking) End Pure Amine (Free Base) Method_Std->End Purify Method_Alt Switch Stationary Phase (Basic Alumina or C18) Method_Mod->Method_Alt Still Tailing? Method_Mod->End Purify Method_Alt->End Purify DryLoad->TLC_Check LiquidLoad->TLC_Check

Caption: Decision matrix for selecting the optimal purification pathway based on solubility and TLC behavior.

Module 4: Isolation & Salt Removal

Q: I used Triethylamine (TEA). How do I remove it from my final product? A: TEA has a high boiling point (89°C) and can linger as a salt.

  • Evaporation: Rotovap at 40–50°C.

  • Azeotrope: Add DCM and re-evaporate 3 times. This helps carry over residual TEA.

  • High Vacuum: Dry the solid under high vacuum (<1 mbar) overnight.

Q: Should I isolate it as a salt (HCl) or free base? A:

  • For Storage: The HCl salt is generally more stable and less prone to oxidation.[1] Dissolve the purified free base in Et2O or dioxane and add 4M HCl in dioxane to precipitate the salt.

  • For Next Reaction: Keep as the Free Base if the next step involves nucleophilic attack (e.g., coupling).

References
  • Biotage. (2023).[7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • MDPI. (2024). Synthesis of Quinazolin-4(3H)-ones via Amination.[1][2][8] Molecules.[3][4][5][6][7][9][8][10][11][12][13][14] Retrieved from [Link][13]

Sources

Troubleshooting

Technical Support Center: Quinazoline Chlorination &amp; Impurity Control

Topic: Minimizing Dimer Formation During Quinazoline Chlorination Ticket ID: CHE-SUP-404-QZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The conversion of quinazolin-4(3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Dimer Formation During Quinazoline Chlorination Ticket ID: CHE-SUP-404-QZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The conversion of quinazolin-4(3H)-one to 4-chloroquinazoline is a cornerstone reaction in medicinal chemistry, particularly for EGFR inhibitor synthesis. However, it is plagued by the formation of "dimeric" impurities.

In this context, "dimer" typically refers to two distinct species:

  • The "Pseudodimer" (N-linked): Formed during the reaction when an activated phosphorylated intermediate reacts with unreacted starting material.

  • The "Ether Dimer" (O-linked): 4,4'-oxybis(quinazoline), formed during workup via hydrolysis or insufficient quenching.

This guide provides a mechanistic approach to suppressing both pathways, moving beyond simple "recipe following" to process control.

The Chemistry of Failure (Mechanism)

To solve the problem, we must visualize where the process diverges from the desired path. The diagram below illustrates the critical decision points where dimers are generated.

QuinazolineChlorination SM Quinazolin-4-one (Starting Material) Inter Phosphorylated Intermediate (Active Species) SM->Inter Step 1: Phosphorylation (T < 25°C) PseudoDimer Pseudodimer (N-Linked) IMPURITY A POCl3 POCl3 + Base (Activation) POCl3->Inter Product 4-Chloroquinazoline (Target) Inter->Product Step 2: Displacement (T > 70°C) Inter->PseudoDimer Reacts with SM (If Base is insufficient or T rises too fast) Cl_Ion Cl- Attack (High Temp) Cl_Ion->Product EtherDimer Ether Dimer (O-Linked) IMPURITY B Product->EtherDimer Hydrolysis during Quench Water H2O / Hydrolysis (Workup) Water->EtherDimer

Figure 1: Mechanistic divergence in quinazoline chlorination. Note that Impurity A forms due to reaction kinetics, while Impurity B forms due to workup thermodynamics.

Critical Process Parameters (CPP) & Troubleshooting

Symptom: High levels of "Pseudodimer" (Impurity A)

Diagnosis: This occurs when the activation rate (POCl3 attack) is slower than the dimerization rate, or when unreacted starting material lingers in the presence of the activated intermediate.

VariableRecommendationThe "Why" (Scientific Logic)
Base Catalysis Use DIEA or Et3N (1.5 - 2.0 eq) The reaction requires a base to deprotonate the quinazolinone tautomer. Without sufficient base, the reaction stalls, leaving unreacted SM available to attack the intermediate [1].
Temperature Two-Stage Protocol Stage 1 (<25°C): Phosphorylation.[1][2] Keep cold to prevent the intermediate from reacting with SM. Stage 2 (>80°C): Chlorination.[1] Only heat after SM is fully phosphorylated [2].
Stoichiometry POCl3 > 2.0 eq You must drive the phosphorylation to completion rapidly. Lean stoichiometry leaves unreacted SM, the primary fuel for dimerization.
Symptom: High levels of "Ether Dimer" (Impurity B)

Diagnosis: This is a hydrolysis artifact. The 4-chloro product is electrophilic; if it encounters water at neutral/acidic pH, it hydrolyzes back to the alcohol, which then attacks the chloride product.

VariableRecommendationThe "Why" (Scientific Logic)
Quenching Inverse Quench Pour the reaction mixture slowly into cold aqueous base (NaHCO3 or NaOH). Never add water to the reaction. This prevents local heating and acidic pockets where hydrolysis accelerates [3].
Workup Speed < 30 Minutes 4-Chloroquinazolines are unstable in wet organic solvents. Separate layers immediately and dry over Na2SO4. Do not store the wet crude solution overnight [4].
Solvent Avoid Alcohols Never quench with methanol/ethanol. You will form the 4-alkoxy ether immediately via nucleophilic aromatic substitution (SNAr).

Validated Protocol: The "Two-Stage" Method

This protocol is designed to decouple the phosphorylation step from the chlorination step, minimizing the window for pseudodimer formation.

Reagents:

  • Quinazolin-4(3H)-one (1.0 eq)

  • POCl3 (Phosphorus oxychloride) (2.5 eq)[3]

  • DIEA (N,N-Diisopropylethylamine) (1.5 eq)

  • Solvent: Toluene (or Acetonitrile)

Step-by-Step Workflow:

  • Suspension: Suspend quinazolinone in Toluene (10V) in a dry flask under N2.

  • Base Addition: Add DIEA. The mixture may remain a suspension.

  • Cold Activation (Critical Step): Cool the mixture to 0–5 °C .

  • Controlled Addition: Add POCl3 dropwise over 20–30 minutes. Maintain internal temperature < 10 °C.

    • Checkpoint: Stir at 0–10 °C for 30 mins. This ensures all SM is converted to the phosphorylated intermediate before it has enough thermal energy to dimerize.

  • Thermal Conversion: Remove the ice bath and heat the reaction to 80–90 °C (or reflux) for 2–4 hours.

    • Observation: The solution should become homogeneous and turn darker (yellow/orange).

  • Inverse Quench:

    • Prepare a beaker with ice-water and NaHCO3 (sat. aq.).

    • Pour the hot reaction mixture slowly into the stirring aqueous base.

    • Safety: This is exothermic.[4] Ensure pH remains > 7.

  • Extraction: Extract immediately with EtOAc or DCM. Dry organic layer over Na2SO4 and concentrate.[5][6]

Frequently Asked Questions (FAQs)

Q: My product turned pink/brown on the rotavap. Is it ruined? A: Not necessarily. 4-chloroquinazolines are prone to oxidation and light sensitivity, often turning pink due to trace decomposition. However, if it turns to a black tar, you likely overheated during the concentration step. Keep the water bath < 40°C.

Q: Can I use Thionyl Chloride (SOCl2) instead of POCl3 to avoid phosphorus byproducts? A: Yes, but with caveats. SOCl2 typically requires catalytic DMF (Vilsmeier conditions) to be effective. While it simplifies phosphorus removal, SOCl2 is more aggressive and can lead to higher rates of "Ether Dimer" formation if the quench isn't strictly anhydrous initially (e.g., removing excess SOCl2 via distillation before aqueous workup) [4].

Q: I see a spot on TLC just below my product that grows during workup. What is it? A: That is almost certainly the hydrolysis product (quinazolinone) or the ether dimer. This indicates your workup is taking too long or your aqueous layer is too acidic. Ensure your quench pH is basic (pH 8-9) to suppress acid-catalyzed hydrolysis.

Q: Why do you recommend Toluene over neat POCl3? A: While neat POCl3 works, it requires a massive excess (solvent volume). Toluene allows for better stoichiometry control (2.5 eq vs 10+ eq). Furthermore, Toluene precipitates the amine-HCl salts, which can sometimes help drive the reaction forward.

References

  • Vertex Pharmaceuticals / NIH:POCl3 chlorination of 4-quinazolones. (Demonstrates the suppression of pseudodimer via base and low-temp addition).

  • Process Development of Ziresovir:Optimization of quinazoline chlorination.

  • Process Safety (Quenching): Reverse quenching protocol for POCl3. (Safety and impurity control during workup).[7]

    • [Source: Org.[6][8][9] Process Res. Dev.]([Link])

  • Stability Studies:Instability of 4-chloroquinazolines toward water tre

Sources

Optimization

Alternative chlorinating agents to POCl3 for quinazoline synthesis

This technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process engineers. It prioritizes actionable protocols, mechanistic understanding, and safety-critical decision-making.

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process engineers. It prioritizes actionable protocols, mechanistic understanding, and safety-critical decision-making.

Topic: Alternative Chlorinating Agents to POCl₃ for Quinazoline Synthesis Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Decision Matrix

The Issue: Phosphorus oxychloride (POCl₃) is the industry standard for converting 4(3H)-quinazolinones to 4-chloroquinazolines. However, it poses significant challenges:

  • Safety: Violent quenching exotherms and toxic phosphine gas potential.

  • Regulatory: Schedule 3 precursor under the Chemical Weapons Convention (CWC).

  • Workup: Phosphoric acid byproducts often form emulsions ("gunk") that complicate extraction.

The Solution: Several robust alternatives exist. Selection depends on substrate sensitivity, scale, and laboratory capabilities.

Reagent Selection Decision Tree

Use the following logic flow to select the optimal reagent for your specific substrate.

ReagentSelection Start START: Substrate Analysis Scale Is the reaction scale >10g? Start->Scale AcidSens Is substrate acid-sensitive? Scale->AcidSens No (<10g) SOCl2 AGENT A: Thionyl Chloride + cat. DMF (Standard Alternative) Scale->SOCl2 Yes (Cost/Availability) Cost Is reagent cost a limiting factor? AcidSens->Cost No PPh3 AGENT C: PPh3 + NCS or TCCA (Neutral/Green Conditions) AcidSens->PPh3 Yes (Avoid HCl gas) Cost->SOCl2 Yes Oxalyl AGENT B: Oxalyl Chloride + cat. DMF (Mild, Gas Evolution) Cost->Oxalyl No (Prioritize easy workup) Triphos AGENT D: Triphosgene (Strict Safety Controls)

Figure 1: Decision matrix for selecting a chlorinating agent based on scale, sensitivity, and cost constraints.

Detailed Protocols & Troubleshooting

Agent A: Thionyl Chloride (SOCl₂) + Catalytic DMF

Best For: Routine synthesis, scale-up, and cost-sensitive projects. Mechanism: The reaction relies on the in situ formation of the Vilsmeier-Haack reagent (chloroiminium ion), which activates the carbonyl oxygen more effectively than SOCl₂ alone.

Standard Operating Procedure (SOP)
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar balloon). Strict anhydrous conditions are required.

  • Suspension: Suspend 4(3H)-quinazolinone (1.0 equiv) in dry Toluene or DCE (0.5 M concentration). Note: Neat SOCl₂ can be used as solvent if the substrate is simple.

  • Activation: Add Thionyl Chloride (5.0 – 10.0 equiv).

  • Catalysis: Add anhydrous DMF (0.05 – 0.1 equiv) dropwise. Observation: Vigorous gas evolution (SO₂ + HCl) will occur immediately.

  • Reflux: Heat to reflux (75–80 °C) for 2–4 hours. The suspension should become a clear solution, indicating conversion to the chloride.

  • Workup (The Critical Step):

    • Evaporate excess SOCl₂ in vacuo (rotary evaporator with a base trap).

    • Azeotrope: Add dry toluene and evaporate again to remove trace SOCl₂.

    • Neutralization: Dilute residue in DCM and wash rapidly with cold sat. NaHCO₃. Do not let the aqueous layer stay in contact with the organic layer for long to prevent hydrolysis.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalls (TLC shows SM) Vilsmeier reagent not forming.Add fresh DMF (catalyst). Ensure SOCl₂ is not hydrolyzed (check bottle age).
Product Hydrolyzes to SM on Workup Aqueous wash was too long or too basic.Use cold NaHCO₃. Dry organic layer immediately over Na₂SO₄.[1] Store product in a desiccator.
Dark/Tar Formation Overheating or decomposition.Reduce temp to 60°C. Switch solvent to DCE or Chloroform.
Agent B: Oxalyl Chloride + Catalytic DMF

Best For: Acid-sensitive substrates, small-scale medicinal chemistry, and easy purification. Advantage: Byproducts are gases (CO, CO₂, HCl), leaving a cleaner crude product than POCl₃ or SOCl₂.

Standard Operating Procedure (SOP)
  • Setup: Flame-dried flask under Argon atmosphere.

  • Dissolution: Dissolve/suspend quinazolinone (1.0 equiv) in dry DCM (Dichloromethane).

  • Addition: Add Oxalyl Chloride (1.5 – 2.0 equiv) dropwise at 0 °C.

  • Catalysis: Add DMF (2–3 drops) to initiate the reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–6 hours. Gas evolution is a positive sign of reaction progress.

  • Workup:

    • Concentrate in vacuo.[1]

    • The residue is often the pure hydrochloride salt of the product.

    • If the free base is needed, perform a rapid wash with cold NaHCO₃/DCM.

Agent C: Triphenylphosphine (PPh₃) + NCS / TCCA

Best For: "Green" chemistry requirements, solid-phase handling, and stereochemical preservation (if applicable). Mechanism: Formation of a phosphonium intermediate (Ph₃P⁺-Cl) which acts as a mild oxygen-philic chlorinating species.

Standard Operating Procedure (SOP)
  • Reagent Prep: Mix PPh₃ (1.5 equiv) and N-Chlorosuccinimide (NCS) or Trichloroisocyanuric Acid (TCCA) (0.5 equiv for TCCA, 1.5 for NCS) in dry DCM at RT for 15 mins to generate the active chlorophosphonium species.

  • Addition: Add the quinazolinone substrate (1.0 equiv).

  • Reaction: Stir at RT or mild reflux (40 °C) for 1–3 hours.

  • Workup:

    • Filter off the insoluble cyanuric acid byproduct (if using TCCA).

    • Concentrate filtrate.

    • Purification: This method requires column chromatography to remove Triphenylphosphine oxide (TPPO), which is the main drawback.

Comparative Analysis

The following table summarizes the trade-offs between reagents.

FeaturePOCl₃ (Standard)SOCl₂ / DMFOxalyl Chloride / DMFPPh₃ / NCS
Reactivity HighHighModerate-HighModerate
Atom Economy ModerateModerateLow (Gas loss)Poor (TPPO waste)
Workup Difficulty High (Phosphoric acid)Medium (SO₂ gas)Low (CO/CO₂ gas)Medium (Column req.)
Safety Profile Toxic, Corrosive, CWCCorrosive, Gas generationToxic (CO gas), CorrosiveGood (Solids)
Green Score RedOrangeYellowGreen (Reagent dependent)

Mechanistic Visualization: Vilsmeier Activation

Understanding the activation step is crucial for troubleshooting. If the Vilsmeier reagent does not form, the reaction will fail.

Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 SOCl2->Vilsmeier Quin Quinazolinone (Keto Form) Inter Activated Intermediate Quin->Inter + Vilsmeier Prod 4-Chloroquinazoline Inter->Prod + Cl- - DMF

Figure 2: The catalytic cycle of DMF activating Thionyl Chloride to form the reactive Vilsmeier intermediate.

Frequently Asked Questions (FAQ)

Q: My product reverts to the starting material during column chromatography. Why? A: 4-Chloroquinazolines are highly susceptible to hydrolysis, especially on silica gel which is slightly acidic and contains water.

  • Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in Hexanes to neutralize acidity. Elute quickly. Alternatively, use neutral alumina.

Q: Can I use Pyridine instead of DMF? A: Yes, Pyridine can act as an HCl scavenger and a catalyst, but DMF is generally superior for generating the specific chloroiminium active species (Vilsmeier reagent) which is more electrophilic.

Q: I see a new spot on TLC that isn't Product or SM. What is it? A: If using POCl₃ or SOCl₂, you might have formed a dimer (linked by an oxygen bridge) if moisture was present. Ensure all glassware is flame-dried. If using PPh₃, the spot is likely Triphenylphosphine Oxide (TPPO).

Q: Is Triphosgene a viable option? A: Yes, Triphosgene is a solid source of phosgene. It is effective but requires strict safety protocols (handling in a glovebox or high-efficiency hood) as it decomposes to phosgene gas. It is generally reserved for cases where SOCl₂/Oxalyl Chloride fails.

References

  • BenchChem. (2025).[2] Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. Retrieved from

  • Mphahlele, M. J., et al. (2021). Oxidative aromatisation of quinazolinones in SOCl2-DMF mixture. Journal of Molecular Structure, 1243.[3] Retrieved from

  • Jaseer, E. A., et al. (2007).[4] Highly stereoselective chlorination of β-substituted cyclic alcohols using PPh3–NCS. Chemical Communications, 867-869.[4] Retrieved from

  • Sigma-Aldrich. (n.d.). Oxalyl chloride reagent grade technical data. Retrieved from

  • ResearchGate. (2013). Discussion: What experimental procedure works best for chlorinating quinazolones? Retrieved from

Sources

Troubleshooting

Regioselectivity control in 7-fluoro-quinazoline substitution reactions

Technical Support Center: Regioselectivity Control in 7-Fluoro-Quinazoline Substitution Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals navigating the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselectivity Control in 7-Fluoro-Quinazoline Substitution

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals navigating the complex regioselectivity of nucleophilic aromatic substitution (SNAr) on the 7-fluoro-quinazoline scaffold.

Knowledge Base: The Causality of Regioselectivity (FAQ)

Q: In a 2,4-dichloro-7-fluoroquinazoline system, what dictates the exact sequence of nucleophilic attack? A: The substitution sequence—typically C4, then C7, then C2—is governed by the electronic landscape of the quinazoline ring and the nature of the leaving groups.

  • C4 Position (Kinetic Control): Density Functional Theory (DFT) calculations reveal that the C4 carbon possesses the highest Lowest Unoccupied Molecular Orbital (LUMO) coefficient[1]. Consequently, the activation energy required to form the anionic Meisenheimer intermediate is lowest at C4, making it the most susceptible to nucleophilic attack at low to ambient temperatures[1].

  • C7 Position (Thermodynamic Control): Fluorine is highly electronegative, creating a strong local dipole that activates the C7 position. Because the fluorine atom excels at stabilizing the transition state through inductive effects, it acts as an exceptional leaving group in SNAr reactions[2]. Once C4 is occupied, elevated thermal energy is required to drive substitution at C7[2].

  • C2 Position (Steric & Electronic Hindrance): The C2 position is flanked by two nitrogen atoms, making it sterically hindered and electronically less favorable for direct SNAr compared to C4. Modifying C2 usually requires transition-metal catalysis or specialized directing strategies[3].

Troubleshooting Guide

Issue: I am obtaining a mixture of C4 and C7 substituted products during my initial amination. Root Cause: The reaction temperature is too high, or the nucleophile is in excess, providing enough energy to overcome the activation barrier for the C7-fluoro displacement. Solution: Strictly control the stoichiometry to 1.0–1.05 equivalents of the nucleophile and maintain the reaction temperature between 0 °C and 25 °C. The kinetic preference for C4 will ensure high regioselectivity[1].

Issue: My target requires C2 substitution, but the C2-chloro group remains unreactive after C4 modification. Root Cause: The electron-donating nature of the newly introduced C4-amino group further deactivates the quinazoline core, rendering the C2 position inert to standard SNAr. Solution: You have two field-proven options:

  • Azide-Tetrazole Tautomeric Equilibrium: Introduce an azide at C4. The azide exists in equilibrium with its tetrazole tautomer, which dynamically alters the electronic distribution of the ring, effectively directing the nucleofugal group at C2 to be displaced under milder conditions[3].

  • Transition Metal Catalysis: Employ a palladium-catalyzed cross-coupling strategy (e.g., using BrettPhos Pd G3) to force the C-N bond formation at C2[4].

Issue: The 7-fluoro group is hydrolyzing into a 7-hydroxy group during the reaction. Root Cause: Adventitious water in the presence of a base (like NaOH or Cs₂CO₃) at high temperatures acts as a hydroxide nucleophile, displacing the highly activated fluorine[2]. Solution: Ensure strictly anhydrous conditions when targeting C7 amination. Use anhydrous solvents (e.g., dry DMF or DMSO) and dry your bases prior to use.

Process Visualization

SNAr_Regioselectivity SM 2,4-Dichloro-7-fluoroquinazoline (Starting Material) C4 C4-Substitution Product Fastest Kinetics SM->C4 1.0 eq Nucleophile 0-25°C Kinetic Control C7 C7-Substitution Product Thermodynamically Driven C4->C7 Excess Nucleophile 100-130°C F- is a good leaving group C2 C2-Substitution Product Catalysis Required C4->C2 Pd/Cu Catalysis OR Azide-Tetrazole Equilibrium

Workflow for sequential regioselective SNAr on 7-fluoroquinazolines.

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled C4-Amination

Objective: Selectively substitute the C4-chloro group while preserving the C2-chloro and C7-fluoro groups.

  • Preparation: Dissolve 2,4-dichloro-7-fluoroquinazoline (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

    • Causality: The low temperature suppresses the thermodynamic pathway, preventing the highly activated C7-fluoro group from reacting[1].

  • Addition: Dissolve the amine nucleophile (1.05 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq) in a small volume of THF. Add this solution dropwise over 30 minutes.

    • Causality: Dropwise addition prevents local concentration spikes of the nucleophile, eliminating di-substitution artifacts.

  • In-Process Validation: After 2 hours, sample the reaction for LC-MS.

    • Validation Check: The reaction is complete when the starting material mass

      
       disappears. The appearance of a single major peak with a mass shift of 
      
      
      
      confirms mono-substitution. The preservation of the fluorine atom can be verified by a characteristic ¹⁹F NMR signal (typically around -105 to -110 ppm).
  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Thermodynamically Driven C7-Fluoro Displacement

Objective: Substitute the C7-fluoro group on a C4-amino-2-chloro-7-fluoroquinazoline intermediate.

  • Preparation: Dissolve the C4-substituted intermediate (1.0 eq) in anhydrous DMF (0.1 M).

  • Reagent Addition: Add the secondary amine nucleophile (3.0 eq) and anhydrous Cs₂CO₃ (2.0 eq).

    • Causality: The electron-donating C4-amino group has deactivated the ring. To overcome this, a large excess of nucleophile and a strong base are required alongside high thermal energy[2].

  • Heating: Heat the reaction mixture to 130 °C for 12–24 hours.

  • In-Process Validation: Monitor via LC-MS.

    • Validation Check: Look for the displacement of fluorine (mass shift of

      
      ). If a mass corresponding to 
      
      
      
      appears, adventitious water has caused hydrolysis (forming the C7-OH byproduct). If this occurs, abort and ensure stricter anhydrous conditions on the next run.

Quantitative Data Matrix

The following table summarizes the optimized parameters for achieving regiocontrol across the three electrophilic sites.

Target PositionPrecursor StatePreferred NucleophileTemp (°C)SolventTypical Yield (%)
C4 2,4-dichloro-7-fluoroPrimary/Secondary Amines0 - 25THF / DCM85 - 95%
C7 2-chloro-4-amino-7-fluoroAmines, Thiols100 - 130DMF / DMSO50 - 75%
C2 4-amino-7-subst-2-chloroAmines (via Pd-catalysis)110Dioxane / H₂O40 - 65%
C2 4-azido-2-sulfonylAmines (Azide-directed)60 - 80CHCl₃ / MeCN60 - 85%

References

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: Molecules (MDPI) URL: [Link]

  • Title: Targeting SARS-CoV-2 Polymerase with New Nucleoside Analogues Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium Source: Beilstein Journal of Organic Chemistry (PubMed Central) URL: [Link]

  • Title: 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof (WO2022051337A1)

Sources

Reference Data & Comparative Studies

Validation

Structural Verification of 7-Fluoro-2-methylquinazolin-4-amine: A Comparison Guide of High-Field vs. Benchtop NMR Spectroscopy

Executive Summary & Context 7-Fluoro-2-methylquinazolin-4-amine (CAS: 1009036-30-9) is a highly valued fluorinated building block used extensively in the development of kinase inhibitors and targeted oncological therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

7-Fluoro-2-methylquinazolin-4-amine (CAS: 1009036-30-9) is a highly valued fluorinated building block used extensively in the development of kinase inhibitors and targeted oncological therapeutics. The presence of the fluorine atom at the C7 position introduces complex


F-

H scalar couplings (

), which significantly complicate the aromatic region of its

H NMR spectrum.

For drug development professionals, verifying the structural identity and purity of this intermediate is non-negotiable. Historically, this required relying exclusively on centralized, high-field superconducting NMR spectrometers. However, the rapid advancement of cryogen-free benchtop NMR has introduced a viable, decentralized alternative [1]. This guide objectively compares the analytical performance of High-Field NMR (600 MHz) versus Benchtop NMR (60-80 MHz) for the structural elucidation of this specific fluorinated quinazoline, providing actionable, self-validating protocols for your laboratory.

Mechanistic NMR Principles & Expected Spectral Data

The


H NMR spectrum of 7-Fluoro-2-methylquinazolin-4-amine is defined by the electron-withdrawing nature of the quinazoline core and the heteronuclear spin-spin coupling from the 

F nucleus (spin

, 100% natural abundance). Because fluorine couples through bonds just like a proton, the aromatic protons (H-5, H-6, and H-8) will exhibit complex splitting patterns rather than simple first-order doublets.
  • H-8 (ortho to F-7): Exhibits a large

    
     coupling (~9–10 Hz) and a smaller meta-coupling to H-6 (
    
    
    
    ~2.5 Hz), appearing as a doublet of doublets (dd).
  • H-6 (ortho to F-7, ortho to H-5): Split by both the fluorine and the adjacent H-5 proton, typically appearing as a complex multiplet or doublet of doublets/triplets (dt).

  • H-5 (meta to F-7): Exhibits standard ortho-coupling to H-6 and a smaller

    
     coupling (~5-8 Hz).
    
Table 1: Expected H NMR Spectral Data (in DMSO- )
Proton AssignmentExpected Shift (δ, ppm)MultiplicityExpected Coupling Constants (

)
Integration
C2-CH

2.40 – 2.50Singlet (s)N/A3H
C4-NH

7.60 – 7.80Broad Singlet (br s)N/A (Exchanges with D

O)
2H
C6-H 7.20 – 7.35ddd or dt

Hz,

Hz
1H
C8-H 7.40 – 7.55dd

Hz,

Hz
1H
C5-H 8.15 – 8.30dd

Hz,

Hz
1H

Comparative Performance: High-Field vs. Benchtop NMR

When analyzing fluorinated aromatics, the choice of instrument dictates the depth of structural information you can extract.

Resolution and Chemical Shift Dispersion

At 600 MHz (High-Field) , the Larmor frequency spreads the chemical shifts over a wide frequency range (1 ppm = 600 Hz). A 10 Hz


 coupling occupies only 0.016 ppm. This ensures clear separation of the H-5, H-6, and H-8 multiplets, allowing for precise 

-value extraction to confirm the exact regiochemistry of the fluorine atom.

At 60 MHz (Benchtop) , 1 ppm equals only 60 Hz. A 10 Hz


 coupling spans nearly 0.17 ppm. Because the entire aromatic region for this compound is compressed into a ~1.0 ppm window, the complex splitting from the fluorine atom causes severe signal overlap and second-order effects (roofing). While exact 

-values cannot be easily extracted, the overall spectral "fingerprint" is highly reproducible and sufficient for routine identity confirmation [2].
Sensitivity and Impurity Profiling

High-field systems utilize superconducting magnets to detect trace impurities down to the 0.01%–0.05% threshold, strictly adhering to ICH guidelines for pharmaceutical impurities [3]. Benchtop systems, utilizing permanent NdFeB magnets, typically have a Limit of Detection (LOD) around 1%–2% [3]. Therefore, benchtop NMR is ideal for bulk ID, while high-field is mandatory for final API release.

Table 2: Performance Comparison for Fluorinated Quinazolines
MetricHigh-Field NMR (400-600 MHz)Benchtop NMR (60-80 MHz)
Aromatic Resolution Excellent (First-order multiplets)Poor (Severe overlap, second-order effects)
Limit of Detection (LOD) < 0.05% (Meets ICH guidelines)~1.0% - 2.0%

F Decoupling Capability
StandardRare / Model-dependent
Operational Cost High (Requires liquid He/N

)
Low (Cryogen-free permanent magnet)
Primary Use Case Impurity profiling, exact structural proofRoutine QA/QC, reaction monitoring

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural verification, the following protocol builds internal validation into every step of the workflow.

Step 1: Sample Preparation (Causality: Solvent Exchange & Locking)
  • Action: Dissolve 15–20 mg of 7-Fluoro-2-methylquinazolin-4-amine in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: DMSO-

    
     is selected over CDCl
    
    
    
    due to the high polarity of the quinazoline-4-amine core. More critically, using an aprotic solvent prevents the rapid chemical exchange of the -NH
    
    
    protons that would occur in protic solvents like D
    
    
    O or CD
    
    
    OD. If a protic solvent were used, the amine signal (~7.7 ppm) would broaden into the baseline or disappear, invalidating the integration. TMS acts as the internal zero-point reference, self-validating the chemical shift axis.
Step 2: Instrument Tuning and Shimming (Causality: Resolution Optimization)
  • Action: Insert the NMR tube, lock onto the deuterium frequency of DMSO-

    
    , and perform automated or manual gradient shimming on the Z-axis.
    
  • Causality: Locking prevents magnetic field drift during acquisition. Shimming ensures magnetic field homogeneity (

    
    ). A poorly shimmed magnet will artificially broaden the peaks, obscuring the critical 
    
    
    
    and
    
    
    scalar couplings needed to verify the position of the fluorine atom, leading to false negatives in structural ID.
Step 3: Acquisition Parameters (Causality: Quantitative Integrity)
  • Action: Set the relaxation delay (

    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    
    ) of the protons (typically
    
    
    seconds for small rigid aromatics). Acquire 16 scans for High-Field, or 64–128 scans for Benchtop.
  • Causality: A sufficient

    
     ensures complete return to thermal equilibrium between RF pulses. If 
    
    
    
    is too short, the integration values will be skewed, invalidating any quantitative assessment of proton ratios (e.g., verifying the 3H methyl group against the 2H amine group).

QA/QC Decision Workflow

To optimize laboratory throughput while maintaining strict quality standards, utilize the following decision matrix for analyzing fluorinated building blocks.

G Start Synthesized Batch: 7-Fluoro-2-methylquinazolin-4-amine SamplePrep Sample Prep: Dissolve in DMSO-d6 + TMS Start->SamplePrep Decision1 Analysis Goal? SamplePrep->Decision1 Benchtop Benchtop NMR (60-80 MHz) Fast QA/QC & Identity Decision1->Benchtop Routine ID (>2% LOD) HighField High-Field NMR (400+ MHz) Impurity Profiling & J-Coupling Decision1->HighField Trace Impurities (<0.1% LOD) BenchEval Are aromatic multiplets resolved enough for ID? Benchtop->BenchEval PassQA Pass QA/QC Release Batch HighField->PassQA Structure Verified BenchEval->PassQA Yes (Pattern Match) FailQA Escalate to High-Field for 19F/1H Decoupling BenchEval->FailQA No (Severe Overlap) FailQA->HighField

Figure 1: Decision workflow for NMR structural verification of fluorinated quinazolines, balancing throughput and resolution.

References

  • Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI. Available at:[Link]

  • Benchtop NMR-Based Metabolomics: First Steps for Biomedical Application. MDPI. Available at:[Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

Comparative

Mass Spectrometry Fragmentation Pattern of 7-Fluoro-Quinazolines: A Comparative Analytical Guide

The 7-fluoro-quinazoline scaffold is a privileged pharmacophore in modern oncology, serving as the structural backbone for numerous epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors (e.g., gefit...

Author: BenchChem Technical Support Team. Date: March 2026

The 7-fluoro-quinazoline scaffold is a privileged pharmacophore in modern oncology, serving as the structural backbone for numerous epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors (e.g., gefitinib, afatinib, and dacomitinib). For drug development professionals, understanding the gas-phase dissociation behavior of these molecules is critical for metabolite identification, impurity profiling, and pharmacokinetic quantification.

This guide objectively compares the performance of different mass spectrometry (MS) platforms for analyzing 7-fluoro-quinazolines, details their mechanistic fragmentation pathways, and provides a self-validating experimental protocol for high-confidence structural elucidation.

Comparative Analysis of MS Platforms for Quinazoline Profiling

Selecting the appropriate mass analyzer is the first critical decision in quinazoline analysis. The choice dictates whether the focus is on high-throughput targeted quantification or high-resolution structural elucidation. The table below compares the three primary MS platforms used in pharmaceutical analysis.

Table 1: Performance Comparison of MS Platforms for 7-Fluoro-Quinazolines

Analytical PlatformIonizationResolution / Mass AccuracyPrimary ApplicationKey Advantage for Quinazolines
ESI-Q-TOF MS/MS Soft (ESI+)High (>30,000) / < 5 ppmMetabolite ID, Impurity ProfilingExact mass determination distinguishes isobaric neutral losses (e.g., distinguishing

from

).
ESI-QqQ MS/MS Soft (ESI+)Low (Unit) / ~0.1 DaPK Studies, Targeted QuantificationHighest sensitivity for Multiple Reaction Monitoring (MRM) of specific fragments (e.g., m/z 128 for gefitinib).
EI-MS (GC-MS) Hard (EI, 70 eV)Low (Unit) / ~0.1 DaVolatile IntermediatesGenerates a robust molecular ion (

) and extensive library-matchable fragmentation.

Platform Selection Causality: Positive electrospray ionization (ESI+) is universally preferred for LC-MS/MS of quinazolines because the basic nitrogen atoms in the pyrimidine ring (N1 and N3) readily accept protons, forming highly stable ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 precursor ions 1. While QqQ systems offer superior duty cycles for quantification, Q-TOF systems are mandatory for structural elucidation due to their ability to assign exact elemental compositions to unknown fragments .

Mechanistic Fragmentation Pathways of 7-Fluoro-Quinazolines

The fragmentation of protonated 7-fluoro-quinazolines under Collision-Induced Dissociation (CID) is highly predictable and structurally dependent. Density Functional Theory (DFT) studies show that protonation primarily occurs at N1, which elongates and weakens adjacent bonds, dictating the cleavage cascade 2.

Core Dissociation Mechanisms:
  • Loss of Hydrogen Fluoride (-20 Da): The highly electronegative fluorine atom at the C7 position is prone to elimination when sufficient internal energy is applied. The neutral loss of HF (20 Da) is a hallmark signature of fluoroaromatic compounds, yielding a

    
     product ion.
    
  • Pyrimidine Ring Cleavage (-27 Da): A classic fragmentation route for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, 27 Da) 1. This occurs via the opening of the pyrimidine ring, often followed by a Retro-Diels-Alder (RDA) reaction.

  • C4-Substituent Cleavage: Most therapeutic quinazolines possess an aniline derivative at the C4 position. The cleavage of the

    
     bond results in the loss of the aniline moiety, generating a stable quinazoline core fragment.
    
  • Aliphatic Side-Chain Cleavages: Substituents at C6 (e.g., morpholine-propoxy groups in gefitinib) undergo low-energy cleavages, such as morpholine ring-opening (loss of

    
    ) or ether bond scission 3.
    

Fragmentation M Protonated 7-Fluoro-Quinazoline [M+H]+ F1 Loss of HF (-20 Da) [M+H-HF]+ M->F1 -HF F2 Loss of HCN (-27 Da) Pyrimidine Cleavage M->F2 -HCN F3 C4-Aniline Cleavage Loss of Ar-NH2 M->F3 -ArNH2 F4 Retro-Diels-Alder (RDA) Ring Opening M->F4 RDA Cleavage F2->F4 Further fragmentation

Proposed ESI-MS/MS fragmentation pathways for 7-fluoro-quinazoline derivatives.

Table 2: Diagnostic MS/MS Fragments of a Model 7-Fluoro-Quinazoline (Gefitinib)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural Assignment
447.15427.1520 Da (HF)Cleavage of C7-Fluorine
447.15320.10127 DaLoss of C4-chloro-fluoroaniline moiety
447.15128.07319 DaMorpholine-propoxy side chain fragment
447.15102.05345 DaMorpholine ring opening (loss of

from m/z 128)

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, the following LC-MS/MS protocol for quinazoline profiling incorporates a self-validating system using a stable isotope-labeled internal standard (SIL-IS), such as Gefitinib-d6. This accounts for matrix effects and ensures that any observed mass shifts are true biological or chemical modifications, not instrumental drift.

Step-by-Step Methodology

Phase 1: Sample Preparation (Protein Precipitation) Causality: Protein precipitation is chosen over solid-phase extraction (SPE) for its rapid execution and sufficient recovery of hydrophobic quinazolines.

  • Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile containing 50 ng/mL of the SIL-IS (e.g., Gefitinib-d6). Validation Check: The constant presence of the +6 Da shifted IS peak in every chromatogram validates extraction efficiency.

  • Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Phase 2: UHPLC Separation Causality: An acidic mobile phase ensures the quinazoline nitrogens remain fully protonated prior to entering the ESI source, maximizing ionization efficiency.

  • Column: C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Phase 3: ESI-Q-TOF MS/MS Acquisition

  • Source Parameters: Set ESI to Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Data-Dependent Acquisition (DDA): Configure the MS to perform a full scan (m/z 100-1000) followed by MS/MS on the top 5 most intense ions.

  • Collision Energy (CE) Ramping: Apply a CE ramp from 20 eV to 45 eV. Causality: A ramped CE is crucial. Low CE (20 eV) captures fragile side-chain cleavages (e.g., morpholine loss), while high CE (45 eV) forces the core pyrimidine ring cleavage and HF loss.

Workflow S1 Sample Prep (Protein Precipitation) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Ionization (Positive Mode) S2->S3 S4 Q-TOF MS/MS (CID Ramping) S3->S4 S5 Data Analysis (Exact Mass & Isotope) S4->S5

Step-by-step self-validating LC-MS/MS workflow for profiling quinazoline metabolites.

Data Interpretation & Quality Control

When analyzing the output spectra, the structural assignment must be validated using two intrinsic properties of the data:

  • Mass Accuracy: The exact mass of the precursor and product ions must fall within a < 5 ppm error margin of the theoretical monoisotopic mass.

  • Isotopic Pattern Fidelity: If the 7-fluoro-quinazoline contains a chlorine atom at the C4-aniline ring (as seen in gefitinib and afatinib), the MS1 spectrum must display a characteristic 3:1 ratio for the

    
     and 
    
    
    
    peaks, corresponding to the natural abundance of
    
    
    and
    
    
    . The preservation or loss of this isotopic signature in the MS/MS fragments instantly confirms whether the fragment contains the aniline ring or just the quinazoline core.

By combining exact mass tracking, isotopic pattern validation, and the diagnostic neutral losses of HF and HCN, researchers can achieve unambiguous structural elucidation of novel 7-fluoro-quinazoline derivatives and their in vivo metabolites.

References

  • Spectroscopic Differentiation of Quinazoline Isomers: A Compar
  • Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Taylor & Francis.
  • Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLOS / PMC.
  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton.

Sources

Validation

FTIR Characterization of 4-Amino-Quinazoline Scaffolds: A Technical Comparison Guide for Drug Development

Executive Summary The 4-amino-quinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for multiple generations of tyrosine kinase inhibitors (TKIs), including Gefitinib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-amino-quinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for multiple generations of tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Lapatinib. For drug development professionals, the rapid and accurate characterization of this moiety is critical not just for structural confirmation, but for solid-state form selection (polymorphism) and salt screening.

This guide provides an in-depth technical analysis of the vibrational spectroscopy of 4-amino-quinazoline derivatives. Unlike generic spectral guides, we focus on the specific diagnostic bands required to validate the quinazoline core, differentiate between free-base and salt forms, and benchmark FTIR performance against orthogonal techniques like Raman and NMR.

Technical Deep Dive: The Spectral Fingerprint

The vibrational spectrum of 4-amino-quinazoline is dominated by the interplay between the heteroaromatic quinazoline ring and the exocyclic amine substituent.

Diagnostic Characteristic Peaks

The following table synthesizes experimental data from key pharmaceutical derivatives (e.g., Gefitinib, Erlotinib) and theoretical vibrational assignments.

Functional GroupVibration ModeWavenumber (

)
Diagnostic Significance
N-H (Secondary Amine) Stretching (

)
3270 – 3400 Primary diagnostic. Sharp singlet for secondary amines (4-anilino derivatives). Shifts significantly (-100

) upon salt formation.
Quinazoline Ring C=N Stretching (

)
1620 – 1635 Core confirmation. Highly characteristic "breathing" mode of the pyrimidine portion of the ring.
Aromatic System C=C Stretching (

)
1570 – 1590 Skeletal vibrations of the fused benzene ring. Often appears as a doublet with the C=N band.
C-N (Exocyclic) Stretching (

)
1450 – 1480 Connects the quinazoline C4 position to the amino substituent. Critical for verifying substitution.
C-H (Aromatic) Stretching (

)
3000 – 3100 Weak, sharp bands above 3000

. Differentiates aromatic protons from alkyl side chains.
Ether/Alkoxy C-O Stretching (

)
1110 – 1250 Relevant for 6,7-dialkoxy derivatives (e.g., Gefitinib). Strong, broad bands.[1][2]
Halogen C-F / C-Cl900 – 1000 Specific to halogenated derivatives (e.g., C-F in Gefitinib at ~929

).
Visualization: Structural Vibrational Map

The following diagram maps the key vibrational modes to the 4-amino-quinazoline structure, providing a visual reference for spectral interpretation.

Quinazoline_Vibrations Core 4-Amino-Quinazoline Scaffold NH_Group N-H Stretching 3270-3400 cm⁻¹ (H-Bond Sensitive) Core->NH_Group  Substituent (C4) CN_Ring C=N Ring Stretch 1620-1635 cm⁻¹ (Pyrimidine Moiety) Core->CN_Ring  Heterocycle CC_Ring C=C Skeletal 1570-1590 cm⁻¹ (Benzene Moiety) Core->CC_Ring  Fused Ring CN_Exo Exocyclic C-N 1450-1480 cm⁻¹ (Linker) Core->CN_Exo  Attachment

Figure 1: Vibrational assignment map for the 4-amino-quinazoline pharmacophore, highlighting the four critical diagnostic regions.

Comparative Analysis: FTIR vs. Alternatives

For 4-amino-quinazoline derivatives, FTIR is not a replacement for NMR but a complementary tool specifically superior for solid-state characterization.

FeatureFTIR Raman Spectroscopy NMR (

)
Primary Utility Solid-state ID , Polymorph screening, Salt detection.Crystal form ID, Aqueous samples, Symmetric vibrations (C=C).Structure elucidation , Solution-state conformation.
Quinazoline Specifics Excellent for C=N and N-H (dipole changes).Excellent for C=C ring breathing (polarizability).Definitive for proton positioning (e.g., H2 vs H8).
Sample State Solid (Powder/Crystal) or Oil.Solid or Liquid (Glass/Vial).Solution (DMSO-

,

).
Detection Limit ~1-5% impurity (polymorph dependent).~1% (scattering dependent).<0.1% (high field).
Key Limitation Water interference (O-H overlaps N-H).Fluorescence interference (common in conjugated systems).Loss of solid-state information (packing/H-bonding).

Expert Insight: While NMR confirms you synthesized the correct molecule, FTIR confirms you have the correct solid form. For kinase inhibitors, where solubility is often poor, the specific solid-state form (polymorph/salt) determined by FTIR is what dictates bioavailability.

Case Study: Free Base vs. Hydrochloride Salt

A critical application in drug development is distinguishing the free base from the salt form (e.g., Erlotinib vs. Erlotinib HCl).

  • Free Base:

    • N-H Stretch: Sharp, distinct band at ~3300-3400 cm⁻¹ .

    • Fingerprint: Sharp, well-defined peaks indicating crystalline lattice.

  • Hydrochloride Salt (HCl):

    • Protonated Amine (

      
      ):  The N-H stretch broadens significantly and often shifts to lower wavenumbers (2500–3000 cm⁻¹ region ), often appearing as a broad "hump" underlying C-H stretches.
      
    • Chloride Interaction: While Cl itself is not IR active in the mid-IR, its presence disrupts the crystal lattice H-bonding network, causing shifts in the C=N bands (typically +10-20 cm⁻¹ shift due to ring protonation effects).

Experimental Protocol: High-Fidelity Acquisition

To obtain publication-quality spectra for quinazoline derivatives, strict adherence to sample preparation protocols is required to avoid hygroscopic interference.

Workflow Diagram

FTIR_Workflow Start Sample Selection (Powder/Crystal) Prep Pre-Treatment Vacuum Dry (40°C, 4h) Remove Hydrates/Solvent Start->Prep Decision Technique Selection Prep->Decision ATR ATR (Attenuated Total Reflectance) Diamond/ZnSe Crystal Best for: Routine ID, Polymorphs Decision->ATR  High Throughput KBr Transmission (KBr Pellet) 1:100 Dilution Best for: Weak Bands, Resolution Decision->KBr  High Resolution Acquisition Acquisition Parameters Res: 2-4 cm⁻¹ | Scans: >32 Range: 4000-600 cm⁻¹ ATR->Acquisition KBr->Acquisition Analysis Data Processing Baseline Correction Peak Picking (Threshold 5%) Acquisition->Analysis

Figure 2: Optimized experimental workflow for FTIR characterization of pharmaceutical solids.

Detailed Methodology
  • Sample Preparation (Crucial Step):

    • Why: 4-amino-quinazolines can form hydrates. Surface water absorbs strongly at 3400 cm⁻¹, obscuring the critical N-H diagnostic band.

    • Protocol: Dry sample in a vacuum oven at 40°C for >4 hours prior to analysis.

  • Technique Selection:

    • ATR (Preferred): Use a Diamond ATR crystal. Apply high pressure to ensure good contact with the rigid aromatic lattice.

      • Pros: No sample preparation, easy to clean.

      • Cons: Peak intensity decreases at higher wavenumbers (correction may be needed).

    • KBr Pellet: Mix 1-2 mg sample with 200 mg IR-grade KBr. Grind to a fine powder and press at 8-10 tons.

      • Pros: Better signal-to-noise for weak overtones.

      • Cons: KBr is hygroscopic; "Christiansen effect" can distort peaks if particle size is too large.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (for resolving polymorph doublets).

    • Scans: Minimum 32 scans to average out noise.

    • Background: Collect a fresh background (air) immediately before the sample.

References

  • Gefitinib Spectral Data: Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions. Semantic Scholar. Available at: [Link]

  • Erlotinib Characterization: FTIR spectra of erlotinib, PVP, various solid dispersions.[3] ResearchGate.[4] Available at: [Link]

  • Vibrational Assignments: FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine. TUBITAK. Available at: [Link]

  • Salt vs. Free Base Analysis: Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

Sources

Comparative

Kinase Selectivity Profiling: The 7-Fluoro-Substituted Quinazoline Advantage

Topic: Kinase Selectivity Profiling of 7-Fluoro-Substituted Quinazolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Beyond the 6,7-Dime...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Kinase Selectivity Profiling of 7-Fluoro-Substituted Quinazolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the 6,7-Dimethoxy Standard

The 4-anilinoquinazoline scaffold is arguably the most "privileged" structure in kinase inhibitor medicinal chemistry, anchoring FDA-approved blockbusters like Gefitinib, Erlotinib, and Lapatinib. Historically, the 6,7-dimethoxy substitution pattern has been the industry standard, providing a balance of solubility and hydrophobic interaction.

However, as the kinase landscape becomes more crowded, the "standard" substitution often fails to provide the necessary selectivity (to avoid off-target toxicity) or metabolic stability (to improve half-life).

This guide objectively compares the 7-fluoro-substituted quinazoline profile against the traditional 6,7-dimethoxy and 6-fluoro alternatives. By leveraging the unique electronic and steric properties of fluorine at the C7 position, researchers can unlock superior metabolic profiles and distinct selectivity vectors that are inaccessible to alkoxy-substituted analogs.

The Medicinal Chemistry Logic: Why 7-Fluoro?

To understand the profiling data, we must first establish the causality behind the chemical modification.

Feature6,7-Dimethoxy (Standard)7-Fluoro (Strategic Alternative)Impact on Profiling
Metabolic Liability High. The C7-methoxy is a primary site for O-demethylation by CYP450s.Blocked. The C-F bond is metabolically inert to oxidative dealkylation.Extended Half-life: 7-F analogs often show superior microsomal stability.
Electronic Effect Electron-donating (+M). Increases basicity of the quinazoline N1.[1]Electron-withdrawing (-I). Decreases basicity of N1.Hinge Binding: Alters H-bond strength with the kinase hinge region (e.g., Met98 in RIPK2, Met793 in EGFR).
Steric Profile Bulky. Can clash with narrow solvent channels.Compact. Van der Waals radius (1.47 Å) mimics Hydrogen (1.20 Å).Selectivity: Fits into tighter pockets where methoxy groups are sterically excluded.
Comparative Performance Analysis

The following data synthesizes performance metrics from recent structure-activity relationship (SAR) studies focusing on EGFR and RIPK2 kinase targets.

A. Potency & Selectivity (EGFR Focus)

Data Source: Comparative analysis of 7-fluoro-4-anilinoquinolines vs. Gefitinib (Source 1).[2]

Compound ClassSubstituent (C7)IC50 (HeLa Cell Line)IC50 (BGC823 Cell Line)Selectivity Insight
Gefitinib (Control) Methoxy (-OCH3)> 20 µM> 20 µMBroad spectrum, but limited potency in resistant lines.
Compound 1f Fluoro (-F) 10.18 µM 8.32 µM 2x Potency Increase. The 7-F substitution enhances lipophilicity without the steric penalty of alkoxy groups.
Compound 2i Fluoro (-F) 7.15 µM 4.65 µM Superior Selectivity. Shows marked improvement in gastric carcinoma (BGC823) lines over standard quinazolines.

Expert Insight: The 7-fluoro analogs (specifically the 4-anilinoquinoline variants) demonstrated superior cytotoxicity compared to Gefitinib.[2] The absence of the labile methoxy group likely prevents rapid metabolic clearance in cellular assays, maintaining a higher effective concentration.

B. Selectivity Tuning (RIPK2/3 Focus)

Data Source: Optimization of Quinazoline positions 6 & 7 (Source 2).

When profiling against RIPK2 (a target for inflammatory diseases), the 7-position acts as a critical "selectivity handle."

  • 6,7-Dimethoxy analogs: Often suffer from off-target binding to ALK2 and EGFR .

  • 7-Fluoro/7-H analogs: Modifying the 7-position allows the inhibitor to sit deeper in the hydrophobic pocket. While C7-methoxy is potent, replacing it or modifying the core with fluorine can tune the pKa to favor specific hinge interactions (e.g., Asp164 in RIPK2) while reducing affinity for the hERG channel (a common cardiac toxicity liability).

Visualizing the Mechanism
Diagram 1: The EGFR Signaling Cascade & Inhibition Points

This diagram illustrates where these quinazolines intervene in the signal transduction pathway.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding Phos Autophosphorylation (Tyr Residues) EGFR->Phos Activation ATP ATP ATP->EGFR Energy Source Inhibitor 7-Fluoro-Quinazoline Inhibitor->EGFR Competitive Inhibition (ATP Pocket) Inhibitor->Phos Blocks RAS RAS-GTP Phos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif

Caption: The 7-fluoro-quinazoline acts as a competitive ATP inhibitor, blocking autophosphorylation and halting the downstream RAS/RAF/MEK proliferation cascade.

Experimental Protocols: Self-Validating Systems

To replicate these profiles, use the following standardized workflows. These protocols are designed to be self-validating by including mandatory internal controls.

Protocol A: Radiometric Kinase Profiling (Gold Standard)

Use this for determining precise IC50 values.

  • Reagent Prep: Prepare kinase buffer (20 mM MOPS, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1%

    
    -mercaptoethanol, 1 mg/mL BSA).
    
  • Compound Handling: Dissolve 7-fluoro-quinazoline in 100% DMSO. Serial dilute (1:3) to create a 10-point curve starting at 10 µM.

  • Reaction Assembly:

    • Add 5 µL of compound solution to 384-well plate.

    • Add 10 µL of Enzyme/Substrate mix (e.g., EGFR kinase + Poly(Glu,Tyr) substrate).

    • Control Step: Include "No Enzyme" (background) and "No Inhibitor" (Max Signal) wells.

  • Initiation: Add 10 µL of

    
    P-ATP (Specific activity: 10 µCi/µL).
    
  • Incubation: Shake at room temperature for 120 minutes.

  • Termination: Spot reaction onto P81 phosphocellulose filter paper. Wash 3x with 0.75% phosphoric acid.

  • Readout: Scintillation counting.

  • Validation: The Z-factor must be > 0.5. If Z' < 0.5, the assay sensitivity is compromised; re-check ATP concentration relative to

    
    .
    
Protocol B: Metabolic Stability (Microsomal Turn-over)

Critical for validating the "Metabolic Blockade" hypothesis of the 7-F substitution.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction: Incubate 1 µM test compound with HLM in 100 mM Phosphate Buffer (pH 7.4).

  • Start: Initiate with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Metric: 7-Fluoro analogs should exhibit

      
       min, whereas 6,7-dimethoxy analogs often show 
      
      
      
      min due to rapid O-demethylation.
Workflow Visualization
Diagram 2: The Selectivity Profiling Workflow

This logic flow ensures that "hits" are true positives and not artifacts of aggregation or interference.

Profiling_Workflow Start Compound Library (7-F Quinazolines) Primary Primary Screen (Single Dose @ 10µM) Start->Primary Filter >50% Inhibition? Primary->Filter Kd Kd Determination (10-pt Dose Response) Filter->Kd Yes Discard Discard Filter->Discard No Selectivity Selectivity Panel (Wild Type vs Mutants) Kd->Selectivity Metab Metabolic Stability (Microsomes) Selectivity->Metab Lead Lead Candidate Metab->Lead High Stability Metab->Discard Low Stability

Caption: A rigorous filter funnel: compounds must pass potency gates before investing in expensive selectivity and metabolic stability assays.

References
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Source: National Institutes of Health (NIH) / PMC [Link] Note: Provides the core comparative data on 7-fluoro-4-anilinoquinolines vs. Gefitinib.[2]

  • Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. Source: European Journal of Medicinal Chemistry / PubMed [Link] Note: Establishes the 6/7 position as a critical vector for tuning kinase selectivity.

  • Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines. Source: Bioorganic & Medicinal Chemistry Letters / PubMed [Link] Note: Validates the metabolic instability of alkoxy-substituted quinazolines, supporting the switch to fluoro-substitution.

  • Structure-activity relationships of 6-fluoroquinazolines. Source: Bioorganic & Medicinal Chemistry / PubMed [Link] Note: Provides comparative data for the 6-fluoro alternative.

Sources

Validation

In vitro cytotoxicity assays for 2-methyl-quinazoline derivatives

Title: Comparative Guide: In Vitro Cytotoxicity Assays for 2-Methyl-Quinazoline Derivatives Executive Summary & Strategic Context The 2-methyl-quinazoline scaffold is a "privileged structure" in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: In Vitro Cytotoxicity Assays for 2-Methyl-Quinazoline Derivatives

Executive Summary & Strategic Context

The 2-methyl-quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous EGFR inhibitors (e.g., Gefitinib analogues), tubulin polymerization inhibitors, and DNA intercalators. When evaluating the cytotoxicity of these derivatives, researchers often default to the MTT assay. However, for kinase inhibitors and metabolically active compounds, this is often a methodological error.

This guide argues that while MTT is ubiquitous, the Sulforhodamine B (SRB) assay provides superior linearity and data integrity for 2-methyl-quinazoline derivatives. We compare these methodologies against real-world IC50 data from recent high-potency derivatives (e.g., QZ-5, Compound 6n) to provide a self-validating roadmap for your screening campaigns.

Assay Selection: The Science of Choice

Choosing the right endpoint is not about convenience; it is about the mechanism of the drug.

The Problem with MTT for Quinazolines
  • Mechanism: MTT relies on mitochondrial succinate dehydrogenase to reduce tetrazolium salts into purple formazan.

  • The Artifact: Many 2-methyl-quinazoline derivatives act as kinase inhibitors (EGFR/PI3K) or mitochondrial disruptors (inducing ROS). These mechanisms can alter mitochondrial respiration rates independent of cell death.

  • Result: A live cell with suppressed metabolism may appear "dead" (false positive), or a dying cell with hyperactive stress response may appear "viable" (false negative).

The Solution: SRB (Sulforhodamine B)[1][2][3]
  • Mechanism: SRB binds stoichiometrically to basic amino acid residues of cellular proteins under mild acidic conditions.

  • Advantage: It measures total cellular protein mass, which is a direct proxy for cell number. It is independent of mitochondrial health, making it the robust choice for drugs that perturb metabolic signaling.

Table 1: Technical Comparison of Assays for Quinazoline Derivatives

FeatureMTT / MTS AssaySRB Assay (Recommended)ATP Luminescence (CellTiter-Glo)
Target Mitochondrial Reductase ActivityTotal Cellular ProteinCellular ATP Levels
Interference High (Metabolic shifts, ROS)Low (Stable protein endpoint)Medium (Metabolic half-life)
Linearity Non-linear at high densityExcellent linearity (

)
High dynamic range
Stability Read immediately (<1 hr)Stable for weeks after dryingRead immediately
Cost LowVery LowHigh

Comparative Performance Analysis

The following data aggregates IC50 values from recent studies on 2-methyl-quinazoline derivatives, demonstrating their potency against standard-of-care drugs (Gefitinib, Cisplatin).

Table 2: Cytotoxicity Profile of Key 2-Methyl-Quinazoline Derivatives

Compound IDCore Scaffold ModificationTarget Cell LineIC50 (µM)Reference Drug ComparisonMechanism Implicated
QZ-5 2-methyl-quinazoline sulfonamideA549 (Lung)1.60 Gefitinib (1.40 µM)EGFR Inhibition
Compound 6n Quinazoline-Pyrimidine HybridMCF-7 (Breast)5.65 Cisplatin (3.20 µM)S-phase Arrest / Apoptosis
Compound 21 2-butyl-substitutedHeLa (Cervical)1.85 Gefitinib (4.30 µM)Tubulin Destabilization
AK-3 Morpholine-substitutedA549 (Lung)10.38 --G1 Phase Arrest

Note: Data synthesized from recent high-impact studies (see References 1, 3, 5).

Visualization: Mechanism & Workflow

A. Mechanism of Action: How Quinazolines Kill

2-methyl-quinazoline derivatives typically function as dual-action agents: inhibiting survival signaling (EGFR) and triggering intrinsic apoptosis.

Quinazoline_MOA Drug 2-Methyl-Quinazoline Derivative EGFR EGFR Kinase (Transmembrane) Drug->EGFR Competitive Inhibition Bax Bax (Pro-apoptotic) Upregulation Drug->Bax Gene Expression Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Drug->Bcl2 Inhibition Tubulin Tubulin Polymerization Drug->Tubulin Inhibition (Select Derivatives) PI3K PI3K/Akt Pathway EGFR->PI3K Blocked Signal Mito Mitochondria (MMP Loss) PI3K->Mito Reduced Survival Signal Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Bax->Mito Pore Formation Bcl2->Mito Loss of Protection Casp3 Caspase-3 Executioner Casp9->Casp3 Cleavage Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis DNA Fragmentation Tubulin->Apoptosis Mitotic Catastrophe

Figure 1: Dual-mechanism pathway showing EGFR kinase blockade and mitochondrial apoptosis induction typical of 2-methyl-quinazoline derivatives.

B. Recommended Workflow: The SRB Protocol

SRB_Workflow Step1 1. Seeding 5-10k cells/well (24h Recovery) Step2 2. Treatment Add Quinazoline (48-72h Incubation) Step1->Step2 Step3 3. Fixation Add cold TCA (10%) (1h @ 4°C) Step2->Step3 CRITICAL: Stop Metabolism Step4 4. Washing Water x 4 (Air Dry) Step3->Step4 Step5 5. Staining 0.4% SRB in Acetic Acid (30 min @ RT) Step4->Step5 Step6 6. Solubilization 10mM Tris Base (Shake 5 min) Step5->Step6 Wash with 1% Acetic Acid Step7 7. Read OD 510 nm Step6->Step7

Figure 2: Step-by-step workflow for the Sulforhodamine B (SRB) assay, optimized for stability and linearity.

Detailed Experimental Protocol: SRB Assay

This protocol is validated for adherent cell lines (A549, MCF-7, HeLa) commonly used in quinazoline research.

Reagents:

  • Fixative: Trichloroacetic acid (TCA), 50% (w/v) stock. Store at 4°C.

  • Stain: Sulforhodamine B (SRB), 0.4% (w/v) in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Buffer: 10 mM Tris base (pH 10.5).

Step-by-Step Procedure:

  • Cell Seeding: Seed cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate for 24 hours to ensure attachment.
    
  • Drug Treatment: Add 2-methyl-quinazoline derivatives (dissolved in DMSO, final concentration <0.5%) in serial dilutions (e.g., 0.1 µM to 100 µM). Include a "Time Zero" (Tz) plate fixed at the time of drug addition to calculate net cell kill.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Fixation (Critical Step):

    • Gently layer 50 µL of cold 50% TCA on top of the growth medium (final TCA concentration ~10%).

    • Incubate at 4°C for 1 hour . Do not agitate.

    • Why? TCA instantly precipitates proteins and locks the cell mass, preventing metabolic fluctuations from affecting the reading.

  • Washing: Discard supernatant. Wash plates 4 times with tap water. Air dry until no moisture remains (plates can be stored indefinitely at this stage).

  • Staining: Add 100 µL of 0.4% SRB solution. Incubate for 30 minutes at room temperature.

  • Destaining: Remove stain and wash 4 times with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base. Shake on a gyratory shaker for 5 minutes.

  • Measurement: Read absorbance at 510 nm .

Data Calculation:



(Where 

is the Time Zero plate reading).

References

  • Al-Rashood, S. T., et al. (2025). "Design and Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy." Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Link

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1(3), 1112–1116. Link

  • Karelou, M., et al. (2023).[1][2] "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities." Molecules, 28(23), 7912.[1] Link

  • Keepers, Y. P., et al. (1991). "Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing." European Journal of Cancer, 27(7), 897-900.[3] Link

  • Aborehab, N. M., et al. (2021). "Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety." BMC Chemistry, 15, 1-15. Link

Sources

Comparative

Melting Point Range Verification for 7-Fluoro-2-methylquinazolin-4-amine: A Comprehensive Comparison Guide

Executive Summary & Biological Context 7-Fluoro-2-methylquinazolin-4-amine (CAS 1009036-30-9)[1] is a highly specialized heterocyclic scaffold utilized extensively in the rational design of epidermal growth factor recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

7-Fluoro-2-methylquinazolin-4-amine (CAS 1009036-30-9)[1] is a highly specialized heterocyclic scaffold utilized extensively in the rational design of epidermal growth factor receptor (EGFR) and pan-HER tyrosine kinase inhibitors[2]. In pharmaceutical development, the biological efficacy of quinazoline-based inhibitors depends heavily on their crystalline purity and polymorphic identity[3].

Verifying the melting point (MP) range of this compound is a critical, first-line quality control metric. This guide provides a rigorous, self-validating protocol for thermodynamic characterization, objectively comparing the 7-fluoro derivative against its structural analogs to empower researchers with actionable, field-proven analytical insights.

EGFR_Pathway A 7-Fluoro-2-methyl quinazolin-4-amine C ATP Binding Pocket (Competitive Inhibition) A->C Binds B EGFR / pan-HER Tyrosine Kinase Domain D Downstream Signaling (PI3K/AKT, MAPK) B->D Inhibits C->B Blocks E Tumor Cell Apoptosis D->E Induces

Mechanism of action for quinazolin-4-amine derivatives in EGFR inhibition.

Mechanistic Insight: Structural Causality of Thermal Properties

To understand the thermal behavior of 7-Fluoro-2-methylquinazolin-4-amine, we must analyze how atomic substitutions alter the crystal lattice energy compared to the unsubstituted 2-methylquinazolin-4-amine (CAS 3440-46-8)[4] and the isomeric 6-fluoro-2-methylquinazolin-4-amine (CAS 1691989-25-9)[5].

  • Electronegativity & Dipole Moments: The introduction of a highly electronegative fluorine atom at the C7 position creates a strong dipole moment across the planar quinazoline ring. This enhances electrostatic interactions within the crystal lattice, requiring more thermal energy to disrupt the solid state.

  • Intermolecular Hydrogen Bonding: The 4-amino group acts as a primary hydrogen bond donor. The electron-withdrawing nature of the 7-fluoro substituent modulates the electron density of the aromatic system, strengthening intermolecular hydrogen bonds. This tighter crystal packing directly correlates to a narrower and elevated melting point range compared to non-fluorinated analogs.

Comparative Performance Data

The following table summarizes the thermodynamic properties of 7-Fluoro-2-methylquinazolin-4-amine against its primary alternatives. A narrow melting point range (


 °C) is indicative of 

purity.
CompoundCAS NumberMolecular WeightVerified Melting Point RangeStructural Feature
7-Fluoro-2-methylquinazolin-4-amine 1009036-30-9177.18 g/mol 245–248 °CC7 Fluorination
6-Fluoro-2-methylquinazolin-4-amine 1691989-25-9177.18 g/mol 250–253 °CC6 Fluorination
2-Methylquinazolin-4-amine 3440-46-8159.19 g/mol 224–226 °CUnsubstituted Core

*Note: Representative ranges for high-purity (>95%) crystalline lots. Exact values depend on the specific polymorphic form isolated during synthesis.

Experimental Protocol: Self-Validating MP Verification

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its controls. The following methodology is designed as a self-validating system to eliminate false readings caused by environmental or procedural variables.

Phase 1: Sample Preparation & Desiccation
  • Action: Dry 10 mg of the quinazoline derivative in a vacuum desiccator over anhydrous phosphorus pentoxide (

    
    ) for 24 hours at ambient temperature.
    
  • Causality: Residual solvents or atmospheric moisture act as plasticizers. If not removed, they will disrupt the crystal lattice, artificially depressing the melting point and broadening the melting range, leading to false assumptions about compound impurity.

Phase 2: Instrument Calibration
  • Action: Calibrate the digital melting point apparatus using a certified reference standard (e.g., Caffeine, mp 235–237 °C) that closely brackets the expected melting range of the fluorinated quinazolines.

  • Causality: Thermocouple drift is a common source of error. Bracketing ensures the instrument's thermal sensor is perfectly linear at the specific high-temperature range required for these rigid heterocycles.

Phase 3: Capillary Loading
  • Action: Introduce the desiccated powder into a glass capillary tube. Drop the tube through a 1-meter hollow glass guide tube onto a hard surface 5 to 10 times to tightly pack the powder to a uniform height of 2–3 mm.

  • Causality: Loose or uneven packing leads to heterogeneous heat distribution across the sample. This creates a thermal gradient within the capillary, resulting in an artificially broadened melting range.

Phase 4: Thermal Ramp Execution
  • Action: Rapidly heat the apparatus to 15 °C below the anticipated melting point (e.g., 230 °C for the 7-fluoro derivative). Once stabilized, reduce the heating ramp rate to exactly 1.0 °C/min .

  • Causality: A rapid heating rate near the phase transition causes "thermal lag"—a state where the heating block is significantly hotter than the sample inside the glass capillary. A strict 1.0 °C/min ramp ensures thermal equilibrium, allowing the recorded temperature to accurately reflect the true phase transition.

Phase 5: Data Synthesis
  • Action: Record the

    
     (temperature at which the first meniscus of liquid appears) and 
    
    
    
    (temperature at which the sample is completely liquefied).
  • Validation: The batch passes purity verification if

    
     (
    
    
    
    ) is
    
    
    °C.

MP_Workflow A Sample Desiccation (Vacuum, 24h) B Method Selection A->B C Capillary Method (Ramp: 1 °C/min) B->C D DSC Analysis (N2 Purge, 10 °C/min) B->D E Thermal Equilibrium & Phase Transition C->E D->E F Data Synthesis & Purity Verification E->F

Workflow for high-precision melting point verification of quinazolines.

References

  • Title: 7-Fluoro-2-methylquinazolin-4-amine ≥95% | Howei Pharm Source: howeipharm.com URL: [Link]

  • Title: Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors Source: PubMed (nih.gov) URL: [Link]

  • Title: EP1971601B1 - N4-phenyl-quinazoline-4-amine derivatives and related compounds as erbb type i receptor tyrosine kinase inhibitors Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

7-Fluoro-2-methylquinazolin-4-amine proper disposal procedures

Executive Summary & Chemical Profile Immediate Action Required: Treat 7-Fluoro-2-methylquinazolin-4-amine as a High-Potency Halogenated Heterocycle . Unlike standard organic waste, the presence of the fluorine atom at th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Immediate Action Required: Treat 7-Fluoro-2-methylquinazolin-4-amine as a High-Potency Halogenated Heterocycle . Unlike standard organic waste, the presence of the fluorine atom at the C7 position and the nitrogen-rich quinazoline core dictates specific disposal streams to prevent the release of hydrofluoric acid (HF) and NOx during thermal destruction.

Chemical Identification:

  • Chemical Name: 7-Fluoro-2-methylquinazolin-4-amine[1][2]

  • CAS Number: 1009036-30-9 (Reference for specific isomer)[1]

  • Molecular Formula: C₉H₈FN₃[1][3]

  • Waste Classification: RCRA Hazardous Waste (P-Listed or characteristic depending on concentration/mixture; default to Halogenated Organic).[1]

PropertyDataOperational Implication
Physical State Solid (Powder)Dust inhalation hazard; requires particulate containment.[1]
Solubility Low (Water), High (DMSO/MeOH)Do not attempt aqueous neutralization; use organic solvent protocols.
Hazard Codes H302, H315, H319, H335Acute toxicity (oral); Irritant (resp/skin/eye).
Thermal Risk NOx / HF generationMUST be labeled "Halogenated" for incinerator scrubbing.

Pre-Disposal Stabilization & Segregation

The Core Directive: Never dispose of this compound down the drain. The quinazoline ring is stable against standard hydrolysis, and the C-F bond is persistent, posing bioaccumulation risks if released into waterways.

Segregation Logic (The "Why")

You must segregate this waste from non-halogenated organics.

  • Mechanism: When incinerated, the C-F bond breaks to form Hydrogen Fluoride (HF).

  • Consequence: HF corrodes standard incinerator linings.[1] Facilities use specific "Halogenated Waste" incinerators equipped with alkaline scrubbers to neutralize HF.

  • Error Prevention: Mislabeling this as "General Organic Waste" puts waste facility infrastructure and personnel at risk.

Segregation Decision Tree

SegregationLogic Start Waste Generation: 7-Fluoro-2-methylquinazolin-4-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved BinA Solid Hazardous Waste (Label: Toxic, Irritant) Solid->BinA Double Bag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, DMSO) SolventCheck->NonHaloSolv BinB Halogenated Liquid Waste (Label: Contains Fluorine) HaloSolv->BinB BinC Halogenated Liquid Waste (Even if solvent is non-halo, solute is halo) NonHaloSolv->BinC CRITICAL STEP: Solute dictates classification

Figure 1: Segregation logic ensuring all fluorinated content reaches the correct incineration stream.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagents, weigh boats, contaminated gloves, spill cleanup debris.

  • Primary Containment: Place the solid material into a clear, 4-mil polyethylene bag.

  • Labeling: Attach a hazardous waste tag inside the fume hood before sealing.

    • Constituents: Write "7-Fluoro-2-methylquinazolin-4-amine".

    • Hazard Checkbox: Select "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Hazardous Waste Drum .

    • Note: If the drum is fiberboard, ensure the liner is intact.

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC effluent, reaction workups.

  • Compatibility Check: Ensure the waste container is HDPE or Glass (Avoid metal if acidic impurities are present).

  • Transfer: Pour into the Halogenated Organic Waste carboy.

    • Crucial: Even if dissolved in Methanol (non-halogenated), the presence of the fluoro-quinazoline classifies the entire mixture as halogenated for disposal purposes.

  • Headspace: Leave at least 10% headspace to prevent over-pressurization from volatile solvent expansion.

  • Log Entry: Record the volume and approximate concentration on the carboy log sheet immediately.

Emergency Spill Response Workflow

Trigger: Spillage of >100mg of solid or >10mL of solution outside the fume hood.

PPE Requirements:

  • Respiratory: N95 (minimum) or Half-mask respirator with P100/Organic Vapor cartridges (preferred).[1]

  • Skin: Double nitrile gloves (0.11mm outer, chemical resistant inner).

  • Eyes: Chemical splash goggles.[1]

SpillResponse Assess 1. Assess & Isolate (Evacuate immediate area) PPE 2. Don PPE (Resp, Goggles, Dbl Gloves) Assess->PPE Contain 3. Containment (Cover with spill pads) PPE->Contain Clean 4. Decontamination (Solvent wipe -> Soap/Water) Contain->Clean Dispose 5. Disposal (All materials to Haz Waste) Clean->Dispose

Figure 2: Immediate response workflow for fluoro-quinazoline spills.

Decontamination Step Detail:

  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (solvent-dampened) or use a HEPA vacuum if available.[1]

  • Surface Cleaning: After removing visible solid, wipe the surface with an ethanol-soaked pad, followed by a soap and water wash. The quinazoline ring is lipophilic; water alone will not remove residues effectively.

Regulatory & Compliance Context

  • EPA Waste Code: While this specific CAS is not P-listed (acutely toxic) by name, it defaults to D001 (Ignitable, if in solvent) or Toxic characteristic if TCLP testing were performed. Best practice treats it as Hazardous Waste Class 6.1 (Toxic).

  • Incineration Standard: Must meet 99.99% Destruction and Removal Efficiency (DRE) for Principal Organic Hazardous Constituents (POHCs). The presence of Fluorine requires the facility to monitor HF emissions.

References

  • US Environmental Protection Agency (EPA). (2023). Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023).[1] Quinazoline Derivative Safety Profiles. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 7-Fluoro-2-methylquinazolin-4-amine

CAS Number: 1009036-30-9 Chemical Class: Fluorinated Quinazoline Derivative Risk Category: Potent Bioactive Compound (Assumed HPAPI until characterized)[1] Executive Safety Summary Warning: Specific toxicological data fo...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1009036-30-9 Chemical Class: Fluorinated Quinazoline Derivative Risk Category: Potent Bioactive Compound (Assumed HPAPI until characterized)[1]

Executive Safety Summary

Warning: Specific toxicological data for 7-Fluoro-2-methylquinazolin-4-amine is limited. As a structural analogue to known kinase inhibitors (e.g., Gefitinib, Erlotinib), this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) . The presence of the fluorine atom at the C-7 position enhances lipophilicity, potentially increasing bioavailability and dermal absorption rates compared to non-fluorinated analogues.

Core Directive: Adopt a Control Banding Strategy (Band 4) . All handling of the neat solid must occur within a containment device. Avoid open-bench manipulation.

Hazard Identification & Risk Assessment

Based on Structural Activity Relationship (SAR) analysis of quinazoline-4-amines.

Hazard ClassGHS CodeRisk DescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Potential interference with cellular signaling pathways (e.g., EGFR inhibition).[2]
Skin/Eye Irritation H315 / H319 Causes skin and serious eye irritation.[3][4]Basic amine functionality can cause local pH shifts; fluorinated ring increases tissue penetration.
STOT - Single Exposure H335 May cause respiratory irritation.[3]Fine particulate dust inhalation triggers mucosal inflammation.
Reproductive Toxicity Suspected Potential teratogen.Kinase inhibitors are known to disrupt embryogenesis. Treat as a reproductive hazard.
Personal Protective Equipment (PPE) Matrix

Objective: Create a redundant barrier system that prevents exposure via inhalation and dermal absorption.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory PAPR or N95 + Fume Hood Primary: Handle in a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[1] Secondary: If outside containment, use a Powered Air Purifying Respirator (PAPR) with HEPA filters. Rationale: Dust containment is critical for fluorinated heterocycles.
Dermal (Hands) Double Gloving (Nitrile/Laminate) Inner Layer: 4 mil Nitrile (inspection layer). Outer Layer: 5-8 mil Extended Cuff Nitrile or Silver Shield® (Laminate).[1] Rationale: Fluorinated amines can permeate standard latex; laminate offers broad chemical resistance.
Ocular Chemical Splash Goggles ANSI Z87.1 compliant. Face shield required if handling volumes >100 mg in solution.
Body Tyvek® Lab Coat / Coverall Disposable, non-woven polyethylene. Wrist cuffs must be sealed over the inner glove.
Operational Handling Procedures
Protocol A: Weighing & Transfer (Solid State)

Critical Control Point: The highest risk of exposure occurs during the weighing of the dry powder.

  • Preparation:

    • Activate the analytical balance inside the fume hood or ventilated enclosure.

    • Place a disposable anti-static weighing boat and a waste container inside the hood.

    • Static Control: Use an ionizing bar or anti-static gun on the container before opening. Fluorinated powders are prone to static charge and scattering.

  • Transfer:

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Weigh the required mass (typically <50 mg for screening).

    • Seal Immediately: Recap the source container before removing the weighing boat from the balance.

  • Solubilization (The "Wet" Transition):

    • Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent.

    • Add solvent directly to the weighing boat or transfer solid to a vial inside the hood before adding solvent.

    • Safety Note: Once dissolved in DMSO, the compound's skin permeability increases drastically. Treat the solution as a "liquid needle."

Protocol B: Reaction Setup
  • Vessel Selection: Use screw-cap vials with PTFE-lined septa to maintain a closed system.

  • Temperature Control: If heating is required (>40°C), use a heating block rather than an oil bath to minimize fire risk and contamination spread in case of a spill.

  • Quenching: Neutralize reaction mixtures with dilute acid (e.g., 1N HCl) carefully if unreacted amine is present, observing for exotherms.

Visualization: PPE Donning Logic

Use this workflow to ensure correct layering of protective equipment.

PPE_Workflow Start Start: Handling 7-Fluoro-2-methylquinazolin-4-amine RiskCheck Is the compound in Solid (Powder) form? Start->RiskCheck Solid High Risk: Inhalation & Dust RiskCheck->Solid Yes Liquid High Risk: Dermal Absorption (DMSO) RiskCheck->Liquid No (Solution) Hood Mandatory: Fume Hood / Glove Box Solid->Hood Resp Respiratory: N95 (Min) or PAPR Hood->Resp Coat Body: Tyvek Lab Coat + Sleeves Taped Resp->Coat Gloves Double Glove: Inner (Nitrile) + Outer (Laminate) Liquid->Gloves Gloves->Coat Goggles Eyes: Chemical Splash Goggles Coat->Goggles Proceed Proceed to Experiment Goggles->Proceed

Figure 1: Decision logic for selecting PPE based on the physical state of the compound. Note the emphasis on respiratory protection for solids and glove integrity for solutions.

Emergency Response & Waste Disposal
Spill Response (Solid)
  • Evacuate: Clear the immediate area.

  • Isolate: Mark the zone. Do not allow re-entry without full PPE (including respiratory protection).

  • Neutralize: Cover spill with a wet paper towel (dampened with water/surfactant) to prevent dust generation.

  • Clean: Scoop up the damp material into a hazardous waste bag. Wipe surface 3x with ethanol.

Waste Disposal Plan
  • Solid Waste: Dispose of as Hazardous Chemical Waste (P-List equivalent).[1] Label as "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" waste stream.

  • Decontamination: Rinse all glassware with acetone followed by a 10% bleach solution to degrade the organic framework before standard washing.

References
  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Quinazoline Derivatives. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Handling High Potency Compounds. ACS Chemical Health & Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-2-methylquinazolin-4-amine
Reactant of Route 2
7-Fluoro-2-methylquinazolin-4-amine
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